2,6-Diiodonaphthalene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-diiodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVDBSPYZIVTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189851 | |
| Record name | 2,6-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36316-88-8 | |
| Record name | 2,6-Diiodonaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036316888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Diiodonaphthalene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-diiodonaphthalene, a key synthetic intermediate in the fields of materials science and medicinal chemistry. This document details the compound's fundamental properties, offers a validated experimental protocol for its synthesis, and explores its diverse applications, with a focus on its role as a versatile building block. Safety protocols and detailed characterization data are also included to ensure its effective and safe utilization in a research and development setting. The Chemical Abstracts Service (CAS) number for this compound is 36316-88-8 .[1][2]
Introduction: The Strategic Importance of this compound
This compound is a halogenated polycyclic aromatic hydrocarbon characterized by a naphthalene core substituted with iodine atoms at the 2 and 6 positions.[3] This specific substitution pattern imparts a high degree of symmetry and well-defined reactivity to the molecule. The carbon-iodine bonds are particularly amenable to a wide range of organometallic cross-coupling reactions, making this compound a highly valuable precursor for the synthesis of more complex molecular architectures.
The strategic placement of the iodine atoms allows for the regioselective elongation of the naphthalene core, leading to the formation of conjugated systems with tailored electronic and photophysical properties. This has positioned this compound as a critical starting material for the development of novel organic semiconductors, liquid crystals, and polymers with applications in optoelectronics.[3][4] Furthermore, its utility extends to the pharmaceutical industry, where it can serve as a scaffold for the synthesis of biologically active compounds.[3]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is paramount for its effective use in synthesis and material fabrication.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 36316-88-8 | [1][2] |
| Molecular Formula | C₁₀H₆I₂ | [1] |
| Molecular Weight | 379.96 g/mol | [1] |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | ~100 °C | |
| Solubility | Soluble in dichloromethane and chloroform; insoluble in water. | |
| Density | 2.265 g/cm³ | |
| Boiling Point | 384.2 °C at 760 mmHg |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of synthesized this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is expected to exhibit a simple and symmetrical pattern consistent with its C₂h symmetry. The spectrum would show three distinct signals in the aromatic region: a doublet for the protons at positions 1 and 5, a doublet of doublets for the protons at positions 3 and 7, and a singlet-like signal for the protons at positions 4 and 8.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display five signals corresponding to the five chemically non-equivalent carbon atoms in the molecule. The two carbons bearing the iodine atoms will be significantly shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (379.96). The isotopic pattern of this peak will be characteristic of a molecule containing two iodine atoms.
Synthesis of this compound: A Validated Experimental Protocol
The synthesis of this compound can be achieved through various methods, with one of the most common being the Sandmeyer-type reaction starting from 2,6-diaminonaphthalene. This method offers a reliable and scalable route to the desired product.
Rationale Behind the Synthetic Strategy
The Sandmeyer reaction is a well-established and versatile method for the introduction of a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate. The choice of 2,6-diaminonaphthalene as the starting material ensures the correct regiochemistry of the final product. The diazotization of the amino groups followed by their substitution with iodide provides a high-yielding pathway to this compound.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
2,6-Diaminonaphthalene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Urea
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
n-Heptane
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully dissolve 2,6-diaminonaphthalene in concentrated sulfuric acid, maintaining the temperature below 20 °C with an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the stirred solution of 2,6-diaminonaphthalene, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Add a small amount of urea to quench any excess nitrous acid.
-
-
Iodination:
-
In a separate large beaker, dissolve potassium iodide in water and cool the solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it gently to complete the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and decolorize it by adding a small amount of sodium thiosulfate solution.
-
The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dissolve the crude product in dichloromethane and wash the organic layer with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from n-heptane to yield pure, pale yellow crystals of this compound.
-
Applications in Research and Development
The unique structural and electronic properties of this compound make it a valuable building block in several areas of chemical research.
Materials Science
-
Organic Semiconductors: this compound is a key precursor in the synthesis of poly(2,6-naphthylene)s and other conjugated polymers.[3] These materials are of interest for their potential applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The rigid naphthalene core and the ability to form extended π-conjugated systems through cross-coupling reactions are crucial for achieving high charge carrier mobility.
-
Liquid Crystals: The rod-like shape of the 2,6-disubstituted naphthalene core makes it an excellent mesogen for the design of liquid crystalline materials.[4] By attaching flexible alkyl chains to the naphthalene scaffold via reactions at the iodo-substituted positions, calamitic (rod-shaped) liquid crystals with specific phase behaviors can be synthesized.
Drug Development and Medicinal Chemistry
While direct applications of this compound as a therapeutic agent are not common, its role as a synthetic intermediate is significant. The naphthalene scaffold is present in numerous biologically active molecules. This compound provides a convenient starting point for the synthesis of novel drug candidates through the introduction of various pharmacophores at the 2 and 6 positions using palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
First Aid:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in both materials science and drug discovery. Its well-defined structure and reactivity provide chemists with a powerful tool for the construction of complex and functional molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in advancing scientific research.
References
An In-Depth Technical Guide to 2,6-Diiodonaphthalene: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,6-diiodonaphthalene, a key building block in the fields of materials science and pharmaceutical research. We delve into its fundamental physicochemical properties, explore regioselective synthesis methodologies with detailed protocols, and present a thorough guide to its analytical characterization. Furthermore, this document highlights its versatile applications as a precursor in palladium-catalyzed cross-coupling reactions for the development of advanced organic semiconductors and as a scaffold in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.
Introduction
This compound is a halogenated polycyclic aromatic hydrocarbon derived from naphthalene.[1] Its structure, featuring iodine atoms at the 2 and 6 positions of the naphthalene ring, provides two reactive sites for carbon-carbon bond formation, making it an exceptionally valuable and versatile precursor in organic synthesis. The symmetrical nature of the molecule and the high reactivity of the carbon-iodine bonds in cross-coupling reactions have established this compound as a critical intermediate for constructing complex, conjugated molecular architectures.[1] Its applications span from the creation of high-performance organic semiconductors for electronic devices to its potential use in the synthesis of novel pharmaceutical compounds.[1][2] This guide offers an in-depth exploration of its synthesis, characterization, and pivotal role in modern chemical research.
Physicochemical and Structural Properties
The defining feature of this compound is its planar aromatic core substituted with two heavy iodine atoms. This substitution significantly influences the molecule's electronic properties, solubility, and reactivity compared to the parent naphthalene molecule. The iodine atoms are excellent leaving groups in transition-metal-catalyzed reactions, which is the primary reason for the compound's utility in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆I₂ | [3] |
| Molecular Weight | 379.96 g/mol | [3][4][5] |
| CAS Number | 36316-88-8 | [3] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | ~100 °C | [1] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform); Insoluble in water | [1] |
| IUPAC Name | This compound | [3] |
| SMILES | C1=CC2=C(C=C(C=C2)I)C=C1I | [3] |
| InChI Key | JEVDBSPYZIVTGM-UHFFFAOYSA-N | [3] |
Synthesis Methodologies
The regioselective synthesis of this compound is critical to avoid the formation of other isomers, such as the 2,7-diiodonaphthalene. The choice of synthetic route depends on the desired scale, purity requirements, and available starting materials.
Method 1: Shape-Selective Oxyiodination of Naphthalene
This is a prominent method for the direct and selective di-iodination at the 2 and 6 positions. The causality behind this selectivity lies in the use of zeolite catalysts, such as KX zeolite, which possess a specific pore architecture.[1] The naphthalene molecule preferentially orients itself within the zeolite's nanospace, exposing the electron-rich β-positions (C2, C3, C6, C7) for electrophilic attack while sterically hindering reaction at the α-positions (C1, C4, C5, C8).[6] This leads to the favored formation of 2-iodonaphthalene as an intermediate, which then undergoes a second iodination to yield this compound.[1]
Experimental Protocol: Zeolite-Catalyzed Oxyiodination
-
Catalyst Preparation: Prepare a KX zeolite catalyst. The ion-exchange process to introduce the desired counter-ion is a standard procedure in zeolite chemistry.[6]
-
Reaction Setup: In a suitable reactor, charge the KX zeolite catalyst, naphthalene, and molecular iodine.
-
Reaction Execution: Heat the mixture to a temperature between 200-350 °C.[6] Lower temperatures within this range generally favor the formation of the 2,6-isomer over the 2,7-isomer.[6] Introduce a stream of an oxygen-containing gas.
-
Work-up and Purification: After the reaction, the product mixture can be partially purified by passing it through a partial condenser to remove lower boiling point components like water and unreacted starting materials.[7] The crude product, containing a mixture of mono- and di-iodinated naphthalenes, is then subjected to crystallization, often from a solvent like n-heptane, to isolate the pure this compound.[1]
Method 2: Directed Ortho-Lithiation
Directed ortho-metalation (DoM) offers an alternative, highly regioselective route that relies on a directing metalating group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent position.[8][9] While not a direct iodination of naphthalene itself, this strategy can be employed on a pre-functionalized naphthalene to achieve the desired 2,6-substitution pattern. For instance, starting with a naphthalene derivative bearing a DMG at the 2-position, lithiation can be directed to the 1 and/or 3 positions. A multi-step synthesis is often required to achieve the 2,6-pattern.
Conceptual Protocol: Directed Lithiation-Iodination
-
Substrate Preparation: Begin with a suitable naphthalene precursor containing a directing group (e.g., a carboxamide or methoxy group) at the 2-position.
-
Lithiation: Dissolve the substrate in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to a low temperature (typically -78 °C) under an inert atmosphere (Argon or Nitrogen).[10]
-
Addition of Organolithium Reagent: Slowly add a strong organolithium base, such as sec-butyllithium or n-butyllithium, to the solution. The directing group chelates the lithium, directing deprotonation to an adjacent position.[11]
-
Iodination: After allowing the lithiation to proceed for a set time, quench the resulting aryllithium intermediate by adding an iodine source, such as a solution of molecular iodine (I₂), to the reaction mixture.[10]
-
Work-up and Purification: Allow the reaction to warm to room temperature, then quench with an aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[10] This process would be repeated and adapted with appropriate starting materials to achieve the final 2,6-diiodinated product.
Caption: Comparison of major synthesis routes for this compound.
Analytical Characterization
Confirming the structure and purity of synthesized this compound is crucial. A combination of spectroscopic methods is typically employed.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the molecule's C₂ symmetry, the proton NMR spectrum is relatively simple. One would expect to see three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons at the 1, 3, 4, 5, 7, and 8 positions will give rise to a characteristic pattern of doublets and doublet of doublets, confirming the 2,6-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals for the ten carbon atoms due to symmetry. Two signals will correspond to the iodine-bearing carbons (C2 and C6), and three signals will correspond to the protonated aromatic carbons.[12]
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI) or other soft ionization techniques will show a prominent molecular ion peak (M⁺) at m/z 379.96, corresponding to the molecular weight of C₁₀H₆I₂. The isotopic pattern will be characteristic of a molecule containing two iodine atoms.
-
Key Chemical Reactions and Applications
The two iodine atoms in this compound serve as versatile handles for constructing more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[1]
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental to modern organic synthesis and materials science, allowing for the precise formation of C-C bonds.[13][14] this compound is an ideal substrate due to the high reactivity of the C-I bond.[15]
-
Suzuki-Miyaura Coupling: This reaction couples the di-iodo species with an organoboron compound (e.g., an arylboronic acid) to form biaryl structures. This is a common strategy for synthesizing conjugated polymers and oligomers for organic electronics.[13][16]
-
Sonogashira Coupling: This involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[15][17] This reaction is instrumental in creating arylalkyne and enyne systems, which are key components in molecular wires and other functional materials.[18][19]
General Protocol: Sonogashira Cross-Coupling
-
Reaction Setup: To a flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (2.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.025 eq).[15]
-
Solvent and Base: Add a suitable solvent (e.g., THF or triethylamine) and a base (e.g., diisopropylamine or triethylamine).[15]
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.[19]
-
Work-up and Purification: Upon completion, dilute the reaction with an ether-based solvent and filter through celite. Wash the filtrate with aqueous solutions (e.g., saturated NH₄Cl, brine), dry the organic layer, and concentrate in vacuo. Purify the crude product by flash column chromatography.[15]
Caption: Key reaction pathways and applications of this compound.
Applications in Materials Science
The ability to extend the π-conjugated system of the naphthalene core in a linear, well-defined manner makes this compound a premier building block for organic semiconductors.[1][20][21] The resulting materials are investigated for use in:
-
Organic Field-Effect Transistors (OFETs)
-
Organic Light-Emitting Diodes (OLEDs) [22]
-
Organic Photovoltaics (OPVs)
By carefully choosing the coupling partners in Suzuki or Sonogashira reactions, scientists can tune the electronic properties (e.g., HOMO/LUMO levels) and solid-state packing of the resulting materials to optimize device performance.[23]
Applications in Pharmaceutical Research
The naphthalene scaffold is present in numerous FDA-approved drugs.[2] 2,6-Disubstituted naphthalenes serve as important intermediates in the synthesis of biologically active molecules. The ability to introduce diverse functionalities at the 2 and 6 positions via cross-coupling allows for the creation of libraries of compounds for screening in drug discovery programs.[1]
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Eye Contact: Rinse with pure water for at least 15 minutes.
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.
-
Conclusion
This compound is a cornerstone molecule for synthetic chemists in materials science and pharmaceutical development. Its symmetric structure and the reactivity of its carbon-iodine bonds provide a reliable platform for constructing complex, functional molecules through well-established cross-coupling methodologies. Understanding its synthesis, characterization, and reaction pathways, as detailed in this guide, is essential for unlocking its full potential in the development of next-generation organic electronics and novel therapeutic agents.
References
- 1. Buy this compound (EVT-434515) | 36316-88-8 [evitachem.com]
- 2. US4581380A - 2,6-disubstituted naphthalene derivatives, a process for preparing the same and pharmaceutical and cosmetic compositions containing the same - Google Patents [patents.google.com]
- 3. This compound | C10H6I2 | CID 118948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synchem.de [synchem.de]
- 5. iodochem.com [iodochem.com]
- 6. US4746758A - Processes for preparing iodinated aromatic compounds - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. baranlab.org [baranlab.org]
- 10. orgsyn.org [orgsyn.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. An Improved Synthesis of Pentacene: Rapid Access to a Benchmark Organic Semiconductor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Design and synthesis of proton-dopable organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 2,6-Diiodonaphthalene
An In-Depth Technical Guide to the Synthesis and Properties of 2,6-Diiodonaphthalene
This compound is a halogenated polycyclic aromatic hydrocarbon derived from naphthalene.[1] Its structure, featuring a planar naphthalene core with iodine atoms at the 2 and 6 positions, imparts significant steric and electronic properties that make it a highly valuable intermediate in various fields of chemical science.[1] While not a naturally occurring compound, its synthetic accessibility has positioned it as a critical building block in materials science for the development of organic semiconductors and photovoltaic materials.[1] Furthermore, its reactivity makes it a versatile precursor in organic synthesis and a molecule of interest in drug discovery processes.[1] This guide provides a comprehensive overview of its synthesis, properties, and applications, tailored for researchers and development professionals.
PART 1: Synthesis Methodologies
The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the desired scale, purity requirements, and available starting materials. The most prominent and industrially relevant method is the oxyiodination of naphthalene.
Method 1: Shape-Selective Oxyiodination of Naphthalene
Oxyiodination is a powerful method for direct iodination of aromatic rings. It involves the use of molecular iodine in the presence of an oxidizing agent, which generates a highly electrophilic iodine species required for the substitution reaction.[1] The selectivity of this reaction, particularly for achieving the 2,6-disubstituted product, can be significantly enhanced by using shape-selective catalysts like zeolites.
Causality Behind Experimental Choices:
-
Oxidizing Agent: Molecular iodine (I₂) itself is not electrophilic enough to react with the naphthalene ring. An oxidizing agent (e.g., O₂, NaIO₃) is essential to convert I₂ into a potent electrophilic species, likely I⁺, which can then attack the electron-rich aromatic nucleus.
-
Catalyst: The use of a KX zeolite catalyst demonstrates shape-selectivity. The pore structure of the zeolite favors the formation of the linear 2-iodonaphthalene intermediate over the bulkier 1-iodonaphthalene, thereby directing the subsequent iodination to the 6-position to yield the desired this compound.[1]
Experimental Protocol: Two-Step Oxyiodination
Step 1: Synthesis of 2-Iodonaphthalene (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a condenser, combine naphthalene, iodine (I₂), and an oxidizing agent (e.g., oxygen).[1]
-
Catalysis: Introduce a shape-selective catalyst such as KX zeolite. The reaction exhibits a strong preference for iodination at the 2-position, leading to a higher yield of 2-iodonaphthalene.[1]
-
Reaction Conditions: Heat the mixture under controlled conditions to facilitate the reaction.
-
Work-up and Separation: Upon completion, cool the reaction mixture. The intermediate, 2-monoiodonaphthalene, is then separated from unreacted naphthalene and byproducts.[1]
Step 2: Synthesis of this compound
-
Second Oxyiodination: The isolated 2-monoiodonaphthalene from Step 1 is subjected to a second oxyiodination reaction.[1]
-
Reaction Conditions: Fresh iodine and oxidizing agent are added to the 2-iodonaphthalene intermediate. The reaction is heated to drive the second iodination, which preferentially occurs at the 6-position.
-
Purification: The final product, this compound, is purified from the reaction mixture. Crystallization is a highly effective method for obtaining a high-purity solid product.[1]
References
An In-Depth Technical Guide to the Crystal Structure of Diiodonaphthalenes for Researchers and Drug Development Professionals
This guide provides a comprehensive technical analysis of the crystal structure of diiodonaphthalenes, with a focused examination of the experimentally determined structure of 2,3-diiodonaphthalene. The principles and findings discussed herein offer critical insights applicable to the 2,6-diiodonaphthalene isomer and other halogenated naphthalene derivatives, which are of significant interest in materials science and pharmaceutical development.
Introduction: The Significance of Halogenated Naphthalenes
Diiodonaphthalenes are a class of polycyclic aromatic hydrocarbons that serve as versatile building blocks in organic synthesis and materials science.[1] Their rigid, planar structure and the presence of heavy iodine atoms impart unique electronic and steric properties, making them valuable precursors for organic semiconductors, photovoltaic materials, and as intermediates in the synthesis of complex organic molecules.[2] The specific substitution pattern of the iodine atoms on the naphthalene core profoundly influences the molecular packing in the solid state, which in turn governs the material's bulk properties. Understanding the crystal structure is therefore paramount for predicting and controlling these properties for targeted applications.
The substitution of hydrogen with iodine atoms introduces the potential for halogen bonding, a non-covalent interaction that has emerged as a powerful tool in crystal engineering and drug design. This specific and directional interaction can influence molecular assembly, polymorphism, and the binding of molecules to biological targets.
This guide will delve into the synthesis, crystallization, and detailed crystallographic analysis of a diiodonaphthalene isomer, providing a framework for understanding the structure-property relationships in this important class of compounds.
Synthesis and Crystallization of Diiodonaphthalenes
The synthesis of diiodonaphthalenes can be achieved through various methods, with the choice of route often depending on the desired isomer. A prominent method is the oxyiodination of naphthalene, which involves the introduction of iodine in the presence of an oxidizing agent.[1] This process can be tailored to favor specific isomers by controlling reaction conditions and employing shape-selective catalysts, such as zeolites.
Alternative synthetic pathways include directed lithiation-iodination, which offers regioselective control over the placement of the iodine atoms. For instance, a multi-step synthesis starting from a protected naphthol derivative can yield specific diiodo-isomers with high purity.
Once synthesized, the purification of the diiodonaphthalene product is typically achieved through recrystallization from a suitable organic solvent. The choice of solvent and the rate of cooling are critical parameters that can influence the quality and, in some cases, the polymorphic form of the resulting crystals. Slow evaporation of a saturated solution is a common and effective method for obtaining single crystals suitable for X-ray diffraction analysis.
Experimental Protocol: Single Crystal Growth
-
Dissolution: Dissolve the purified diiodonaphthalene powder in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and ethanol) with gentle heating to ensure complete dissolution.
-
Filtration: While hot, filter the solution through a pre-warmed funnel with a cotton or glass wool plug to remove any insoluble impurities.
-
Slow Evaporation: Transfer the filtered solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Once single crystals of sufficient size and quality have formed, carefully harvest them from the mother liquor using a spatula or forceps.
-
Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
The following diagram illustrates the general workflow for the synthesis and crystallization of diiodonaphthalenes.
Caption: Workflow for the synthesis and crystallization of diiodonaphthalenes.
Crystal Structure Analysis of 2,3-Diiodonaphthalene
Crystallographic Data
The single-crystal X-ray diffraction analysis of 2,3-diiodonaphthalene reveals the following key crystallographic parameters:
| Parameter | Value |
| Chemical Formula | C₁₀H₆I₂ |
| Molecular Weight | 379.95 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a | 11.9420 (9) Å |
| b | 8.0583 (6) Å |
| c | 21.0592 (16) Å |
| V | 2026.6 (3) ų |
| Z | 8 |
| Calculated Density (Dₓ) | 2.491 Mg m⁻³ |
| Radiation | Mo Kα |
| Temperature | 295 (2) K |
Data sourced from Novak, I. (2007). 2,3-Diiodonaphthalene. Acta Crystallographica Section E: Structure Reports Online, 63(2), o440-o441.[2]
Molecular Geometry
The 2,3-diiodonaphthalene molecule is essentially planar, as expected for an aromatic system. The C-I bond lengths are reported to be in the range of 2.087 (7) to 2.107 (7) Å.[2] These values are slightly shorter than those observed in the more sterically hindered 1,8-diiodonaphthalene, suggesting less strain in the 2,3-isomer.[2] The naphthalene skeleton itself shows little deviation from the geometry of the parent naphthalene molecule, highlighting the robustness of the aromatic core.[2]
Crystal Packing and Intermolecular Interactions
The crystal structure of 2,3-diiodonaphthalene is characterized by a "herringbone" packing motif.[2] This arrangement is common for planar aromatic molecules and is driven by a combination of van der Waals forces and, in this case, weak I···I intermolecular interactions.[2]
The analysis of the crystal packing reveals that the molecules are held together by these iodine-iodine contacts. While not as strong as classical hydrogen bonds, these halogen bonds are directional and play a crucial role in the overall supramolecular assembly. The presence of these interactions can be inferred from the distances between iodine atoms of adjacent molecules, which are shorter than the sum of their van der Waals radii.
The following diagram illustrates the concept of halogen bonding in a generalized diiodonaphthalene crystal structure.
Caption: Conceptual diagram of I···I halogen bonding in a diiodonaphthalene crystal.
Implications for this compound and Drug Development
Based on the analysis of the 2,3-isomer, we can infer several key features of the this compound crystal structure. The linear and symmetric nature of the 2,6-substitution pattern is likely to favor a highly ordered and dense packing arrangement. The potential for strong I···I halogen bonding interactions between molecules is significant and would likely play a dominant role in the crystal engineering of this isomer.
For drug development professionals, the ability of diiodinated scaffolds to participate in halogen bonding is of particular interest. Halogen bonds are increasingly recognized for their importance in ligand-protein interactions. The iodine atoms in this compound can act as halogen bond donors, interacting with electron-rich atoms such as oxygen and nitrogen in the amino acid residues of a protein's active site. This can lead to enhanced binding affinity and selectivity of a drug candidate.
Furthermore, the lipophilic nature of the diiodonaphthalene core can be exploited to improve the pharmacokinetic properties of a drug, such as its ability to cross cell membranes. The rigid naphthalene scaffold also provides a well-defined platform for the attachment of other functional groups, allowing for the systematic exploration of structure-activity relationships.
Conclusion
The crystal structure of diiodonaphthalenes provides a wealth of information that is critical for both materials scientists and pharmaceutical researchers. The detailed analysis of the 2,3-diiodonaphthalene structure reveals the importance of the herringbone packing motif and the role of weak I···I intermolecular interactions in directing the supramolecular assembly. While experimental data for this compound is not yet publicly available, the principles of molecular geometry, crystal packing, and halogen bonding discussed in this guide provide a solid foundation for understanding and predicting its solid-state properties. The unique electronic and structural features of diiodonaphthalenes make them promising candidates for the design of novel functional materials and potent therapeutic agents.
References
A Comprehensive Spectroscopic Guide to 2,6-Diiodonaphthalene for Advanced Research
This technical guide provides an in-depth exploration of the spectroscopic properties of 2,6-diiodonaphthalene, a key building block in organic synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the expected spectroscopic data, outlines robust experimental protocols for data acquisition, and provides insights into the interpretation of the spectral features that confirm the compound's identity and purity.
Introduction: The Significance of this compound
This compound (C₁₀H₆I₂) is a halogenated polycyclic aromatic hydrocarbon derived from naphthalene.[1] Its symmetrical structure and the presence of two reactive iodine atoms make it a valuable precursor in a variety of chemical transformations, particularly in the synthesis of complex organic molecules and novel materials. The iodine substituents can be readily displaced or participate in cross-coupling reactions, enabling the construction of intricate molecular architectures.[1] Given its utility, the unambiguous characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the properties of the final products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and electronic environment.
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆I₂ | [1] |
| Molecular Weight | 379.96 g/mol | [1] |
| CAS Number | 36316-88-8 | [1] |
| Appearance | Pale yellow solid | |
| Melting Point | 154-156 °C | |
| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and THF; insoluble in water. |
The planar naphthalene core with iodine atoms at the 2 and 6 positions dictates a high degree of symmetry (C₂h point group). This symmetry has significant implications for its spectroscopic signatures, particularly in NMR spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Spectrum
Due to the symmetry of the this compound molecule, only three distinct types of aromatic protons are expected.
-
H-1 and H-5: These protons are ortho to the iodine-substituted carbon and are chemically equivalent. They are expected to appear as a doublet.
-
H-3 and H-7: These protons are also ortho to the iodine-substituted carbon and are equivalent. They will also present as a doublet.
-
H-4 and H-8: These protons are meta to the iodine-substituted carbons and are equivalent. They are expected to be a doublet of doublets, coupling to both H-3/H-7 and H-1/H-5.
The electron-withdrawing nature of the iodine atoms will deshield the adjacent protons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted naphthalene.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-5 | 7.8 - 8.0 | d | ~8.5 (³JHH) |
| H-3, H-7 | 7.6 - 7.8 | d | ~8.5 (³JHH) |
| H-4, H-8 | 7.4 - 7.6 | dd | ~8.5 (³JHH), ~1.5 (⁴JHH) |
Experimental Protocol for ¹H NMR
A standardized protocol ensures the acquisition of high-quality, reproducible ¹H NMR data.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength for better resolution.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent dissolving power for nonpolar aromatic compounds. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can also be used.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.
-
Number of Scans: 16-64 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-3 seconds.
-
Temperature: 298 K (25 °C).
Causality in Experimental Choices
The choice of a high-field NMR spectrometer is crucial for resolving the fine splitting patterns of the aromatic protons. CDCl₃ is selected as the solvent because it is chemically inert and its residual peak at 7.26 ppm does not overlap with the expected signals of this compound. Filtering the sample is a critical step to ensure a homogeneous magnetic field across the sample, leading to sharp, well-resolved peaks.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Spectrum
The C₂h symmetry of this compound results in only three unique carbon signals in the proton-decoupled ¹³C NMR spectrum.
-
C-2 and C-6: These are the carbons directly bonded to the iodine atoms. They are expected to be significantly shielded due to the "heavy atom effect" of iodine and will appear at a lower chemical shift (upfield) compared to other aromatic carbons.
-
C-1, C-5, C-3, and C-7: These four carbons are chemically equivalent due to symmetry and will give a single signal.
-
C-4, C-8, C-9, and C-10: These four carbons are also equivalent and will produce another single signal.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 | 90 - 100 |
| C-1, C-3, C-5, C-7 | 130 - 140 |
| C-4, C-8, C-9, C-10 | 125 - 135 |
Experimental Protocol for ¹³C NMR
Instrumentation:
-
NMR Spectrometer: 100 MHz or higher corresponding proton frequency.
-
Solvent: CDCl₃.
Sample Preparation:
-
Weigh 20-50 mg of this compound.
-
Follow the same dissolution and filtration procedure as for ¹H NMR.
Data Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying functional groups. For this compound, the IR spectrum will be dominated by absorptions characteristic of the aromatic naphthalene core.
Predicted IR Spectrum
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 3000 | C-H stretching (aromatic) | Medium-Weak |
| 1600 - 1450 | C=C stretching (aromatic ring) | Medium-Strong |
| 1200 - 1000 | C-H in-plane bending | Medium |
| 900 - 675 | C-H out-of-plane bending | Strong |
| Below 600 | C-I stretching | Medium-Strong |
The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern of the naphthalene ring.
Experimental Protocol for FT-IR
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the empty spectrometer should be collected before running the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 380, corresponding to the molecular weight of this compound. The isotopic pattern of this peak will show a small M+1 peak due to the natural abundance of ¹³C.
-
Fragmentation Pattern:
-
Loss of one iodine atom: A significant fragment at m/z = 253 ([M-I]⁺).
-
Loss of two iodine atoms: A fragment at m/z = 126 ([M-2I]⁺), corresponding to the naphthalene radical cation.
-
Other smaller fragments arising from the breakdown of the naphthalene ring may also be observed.
-
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| 380 | [C₁₀H₆I₂]⁺ (Molecular Ion) |
| 253 | [C₁₀H₆I]⁺ |
| 126 | [C₁₀H₆]⁺ |
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
Mass spectrometer equipped with an Electron Ionization (EI) source.
-
Often coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Data Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 200-250 °C.
Visualization of Spectroscopic Relationships
The following diagram illustrates the workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and comprehensive spectroscopic characterization of this compound.
Conclusion
The combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provides a robust and self-validating system for the unambiguous identification and purity assessment of this compound. By understanding the predicted spectral features and adhering to rigorous experimental protocols, researchers can confidently characterize this important synthetic intermediate, ensuring the reliability and reproducibility of their scientific endeavors. This guide serves as a foundational resource for professionals working with this compound, enabling them to leverage the full power of spectroscopic analysis in their research and development activities.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Diiodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Foreword
The Structural Significance of 2,6-Diiodonaphthalene
This compound (C₁₀H₆I₂) is a halogenated derivative of naphthalene, a bicyclic aromatic hydrocarbon.[2] The substitution pattern, with iodine atoms at the 2 and 6 positions, imparts a C₂h symmetry to the molecule. This symmetry is a critical determinant of its NMR spectral features, leading to a simplified spectrum due to the chemical equivalence of several protons and carbons. The iodine atoms, being large and electronegative, significantly influence the electronic environment of the naphthalene ring system through inductive and resonance effects, which in turn governs the chemical shifts of the constituent protons and carbons.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region, corresponding to the three sets of chemically equivalent protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1, H-5 | 7.95 | Doublet (d) |
| H-3, H-7 | 7.78 | Doublet of Doublets (dd) |
| H-4, H-8 | 7.50 | Doublet (d) |
Predicted data obtained from nmrdb.org.[3][4][5]
Chemical Shift Assignments and Rationale
The predicted chemical shifts can be rationalized based on the electronic effects of the iodine substituents and the inherent electronic structure of the naphthalene core.
-
H-1 and H-5: These protons are situated ortho to the iodine-bearing carbons. The electron-withdrawing inductive effect of iodine is expected to deshield these protons, shifting their resonance downfield. Furthermore, their position adjacent to the ring fusion contributes to their downfield shift.
-
H-3 and H-7: These protons are meta to the iodine substituents. They are also adjacent to the iodine-substituted carbons and are expected to be influenced by the inductive effect of the iodine atoms, leading to a downfield shift.
-
H-4 and H-8: These protons are the most shielded among the aromatic protons. They are furthest from the electron-withdrawing iodine atoms and are therefore predicted to resonate at the most upfield position in the aromatic region.
Spin-Spin Coupling and Multiplicity
The predicted splitting patterns are a direct consequence of spin-spin coupling between neighboring, non-equivalent protons.
-
H-1 and H-5 (Doublet): Each of these protons is coupled only to the adjacent H-2 (or H-6) proton, resulting in a doublet. The typical ortho-coupling constant (³J) in naphthalene systems is in the range of 6-9 Hz.[6]
-
H-3 and H-7 (Doublet of Doublets): These protons are coupled to two non-equivalent protons: H-2 (or H-6) and H-4 (or H-8). This results in a doublet of doublets. The coupling to the ortho proton (H-2 or H-6) will have a larger coupling constant (³J) compared to the coupling with the meta proton (H-4 or H-8), which will have a smaller coupling constant (⁴J, typically 1-3 Hz).[6]
-
H-4 and H-8 (Doublet): Each of these protons is coupled only to the adjacent H-3 (or H-7) proton, leading to a doublet with a typical ortho-coupling constant.
Predicted ¹³C NMR Spectrum: Interpretation and Assignment
Due to the C₂h symmetry of this compound, the proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals for the ten carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1, C-5 | 130.5 |
| C-2, C-6 | 95.1 |
| C-3, C-7 | 137.2 |
| C-4, C-8 | 128.8 |
| C-9, C-10 | 135.9 |
Predicted data obtained from nmrdb.org.[4][7]
Chemical Shift Assignments and Rationale
The predicted ¹³C chemical shifts are profoundly influenced by the "heavy atom effect" of the directly attached iodine atoms and the overall electronic perturbations.
-
C-2 and C-6: These are the ipso-carbons, directly bonded to the iodine atoms. The most striking feature is their significantly upfield chemical shift (95.1 ppm). This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces a substantial shielding of the attached carbon nucleus.
-
C-1, C-5, C-3, and C-7: These carbons are in the ortho and meta positions relative to the iodine substituents. Their chemical shifts are influenced by a combination of the inductive effect of iodine and the inherent aromaticity of the naphthalene ring.
-
C-4 and C-8: These carbons are furthest from the iodine substituents and are predicted to have a chemical shift that is less perturbed by the halogens.
-
C-9 and C-10: These are the quaternary carbons at the ring fusion. Their chemical shifts are primarily determined by their position within the bicyclic aromatic system.
Experimental Considerations for NMR Analysis
Sample Preparation Protocol
For obtaining high-quality NMR spectra of solid aromatic compounds like this compound, proper sample preparation is crucial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic compounds. The choice of solvent can slightly influence the chemical shifts.[8]
-
Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated solution (20-50 mg) is preferable.
-
Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).
NMR Data Acquisition Workflow
A standard workflow for acquiring ¹H and ¹³C NMR spectra is outlined below.
Caption: Workflow for NMR data acquisition and analysis.
Structural Confirmation and Purity Assessment
The detailed analysis of the ¹H and ¹³C NMR spectra, as outlined in this guide, provides a powerful tool for the structural confirmation of this compound. The number of signals, their chemical shifts, and the splitting patterns in the ¹H spectrum are all consistent with the proposed structure. The presence of the characteristic upfield signal for the ipso-carbons in the ¹³C spectrum is a strong indicator of the iodine substitution. Furthermore, the integration of the proton signals should correspond to the number of protons in each chemical environment, providing a quantitative measure for purity assessment against known standards.
Conclusion
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. By integrating theoretical principles of NMR spectroscopy with an understanding of substituent effects, a detailed interpretation of the spectral features has been presented. The provided protocols for sample preparation and data acquisition offer a practical framework for researchers. This guide serves as a valuable resource for the unambiguous identification and characterization of this important chemical entity in various scientific and industrial applications.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. This compound | C10H6I2 | CID 118948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Visualizer loader [nmrdb.org]
- 4. Predict 13C carbon NMR spectra [nmrdb.org]
- 5. Predict 1H proton NMR spectra [nmrdb.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ucl.ac.uk [ucl.ac.uk]
An In-depth Technical Guide to the Physical Properties of 2,6-Diiodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diiodonaphthalene is a halogenated polycyclic aromatic hydrocarbon with significant potential as a building block in organic synthesis, materials science, and pharmaceutical research. Its symmetrical structure and the reactivity of its iodine substituents make it a versatile precursor for the synthesis of more complex molecules, including organic semiconductors and pharmacologically active compounds. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for its characterization, and discusses the implications of its structural and electronic properties for its application in research and development. While some fundamental physical data are readily available, this guide also highlights the current gaps in publicly accessible experimental data, particularly in crystallography and spectroscopy, and provides generalized methodologies for obtaining this critical information.
Introduction
This compound (C₁₀H₆I₂) is a disubstituted naphthalene derivative where two iodine atoms are attached to the 2 and 6 positions of the naphthalene ring. This substitution pattern imparts a high degree of symmetry to the molecule. The presence of the bulky and electron-donating iodine atoms significantly influences the electronic properties and steric environment of the naphthalene core, making it a subject of interest for various chemical transformations.
The primary route for the synthesis of this compound is the shape-selective catalytic oxyiodination of naphthalene.[1] This process typically involves the use of a zeolite catalyst, which favors iodination at the 2- and 6-positions.[1] The resulting compound serves as a key intermediate in the construction of larger molecular architectures through reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[1]
Core Physical Properties
A summary of the fundamental physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆I₂ | [2][3] |
| Molecular Weight | 379.96 g/mol | [2][3] |
| Appearance | Pale yellow crystals or solid | |
| Melting Point | Approximately 100 °C | |
| Boiling Point | 384.2 °C at 760 mmHg | |
| Solubility | Soluble in dichloromethane and chloroform; Insoluble in water. | |
| CAS Number | 36316-88-8 | [2][3][4] |
Molecular Structure and Crystallography
The molecular structure of this compound is characterized by a planar naphthalene ring system with iodine atoms symmetrically disposed on the two aromatic rings. This planarity is a common feature of polycyclic aromatic hydrocarbons. The carbon-iodine bonds are key reactive sites, and their length and strength are of fundamental interest.
Logical Workflow for Crystallographic Analysis
References
An In-depth Technical Guide to the Solubility of 2,6-Diiodonaphthalene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2,6-diiodonaphthalene, a key intermediate in organic synthesis and materials science.[1] While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational principles of solubility, qualitative experimental observations, and comparative data from structurally analogous compounds to provide a robust framework for researchers, scientists, and drug development professionals. A detailed experimental protocol for the accurate determination of its solubility is also presented, empowering researchers to generate precise data for their specific applications.
Introduction: The Significance of this compound and Its Solubility
This compound (C₁₀H₆I₂) is a halogenated polycyclic aromatic hydrocarbon characterized by a naphthalene core with iodine atoms substituted at the 2 and 6 positions.[1] Its molecular structure, featuring a planar aromatic system and reactive carbon-iodine bonds, makes it a valuable precursor in a variety of chemical transformations, particularly in the synthesis of complex organic molecules, organic semiconductors, and photovoltaic materials.[1]
The solubility of this compound in organic solvents is a critical physicochemical parameter that governs its utility in numerous applications. Understanding and controlling its solubility is paramount for:
-
Reaction Kinetics and Process Optimization: The rate and efficiency of chemical reactions involving this compound are directly influenced by its concentration in the reaction medium.
-
Purification and Isolation: Techniques such as recrystallization, a common method for purifying this compound, rely on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.[1]
-
Formulation and Materials Processing: For applications in materials science, the ability to dissolve this compound in appropriate solvents is essential for casting thin films, creating uniform blends, and fabricating devices.
-
Drug Development: In the pharmaceutical industry, the solubility of active pharmaceutical ingredient (API) precursors impacts their synthesis, purification, and formulation into final drug products.
This guide will delve into the theoretical underpinnings of this compound's solubility, present available qualitative data, offer a comparative analysis with related compounds, and provide a detailed methodology for its experimental determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆I₂ | [2][3][4] |
| Molecular Weight | 379.96 g/mol | [1][2][3][4] |
| Appearance | Pale yellow crystals or solid | [1] |
| Melting Point | Approximately 100 °C | [1] |
| CAS Number | 36316-88-8 | [2][3][4] |
The molecule possesses a nonpolar, planar naphthalene core. The two iodine atoms increase the molecular weight and surface area, and their electronegativity introduces some polarity, although the molecule remains predominantly nonpolar.
Theoretical Framework of Solubility
The dissolution of a crystalline solid like this compound in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The principle of "like dissolves like" provides a useful heuristic: a solute will have higher solubility in a solvent with similar polarity and intermolecular force characteristics.
The overall Gibbs free energy of solution (ΔG_sol) determines the spontaneity of the dissolution process and is described by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
Where:
-
ΔH_sol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.
-
T is the absolute temperature.
-
ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute molecules have greater disorder than in the crystalline lattice.
For a solid to dissolve, the free energy of the solution must be lower than the sum of the free energies of the pure solid and the pure solvent.
Factors Influencing the Solubility of this compound
-
Solute Properties: The high melting point of this compound suggests strong crystal lattice energy, which must be overcome for dissolution to occur. The large, nonpolar naphthalene core dictates a preference for nonpolar or moderately polar solvents.
-
Solvent Properties: Solvents capable of engaging in dispersion forces (van der Waals interactions) will be effective in solvating the naphthalene ring system. Aromatic solvents may offer favorable π-π stacking interactions.
-
Temperature: The dissolution of most organic solids is an endothermic process (ΔH_sol > 0). Therefore, according to Le Chatelier's principle, the solubility of this compound is expected to increase with increasing temperature.[5]
Qualitative and Comparative Solubility Analysis
While specific quantitative data is scarce, qualitative descriptions and comparative analysis with structurally similar compounds can provide valuable insights into the solubility of this compound.
Known Qualitative Solubility
-
Soluble in: Dichloromethane, Chloroform.[1] These are polar aprotic solvents capable of dissolving a wide range of organic compounds.
-
Recrystallization Solvent: n-Heptane.[1] This indicates that this compound has moderate solubility in hot n-heptane and low solubility in cold n-heptane, a key requirement for effective purification by recrystallization.
-
Washing Solvent: Ethanol.[1] Used to wash crude product and remove the 2,7-diiodonaphthalene isomer, suggesting that this compound has limited solubility in ethanol at the washing temperature, while the isomer is more soluble.
-
Insoluble in: Water.[1] As a largely nonpolar molecule, it is expected to have very low aqueous solubility.
Comparative Solubility of Analogous Naphthalene Derivatives
The solubility of related naphthalene compounds can offer a strong indication of the expected behavior of this compound.
| Compound | Structural Difference from this compound | Expected Impact on Solubility |
| Naphthalene | Parent aromatic hydrocarbon, no halogen substituents. | Generally more soluble in nonpolar solvents due to lower molecular weight and weaker crystal lattice forces.[5] |
| 2,6-Dibromonaphthalene | Bromine instead of iodine substituents. | Bromine is smaller and less polarizable than iodine. This may lead to slightly different solubility profiles, but the overall trend of being soluble in nonpolar to moderately polar organic solvents is expected to be similar. |
| 1,5-Dinitronaphthalene | Nitro groups instead of iodine. | Nitro groups are strongly electron-withdrawing and polar. This compound is soluble in organic solvents like ethyl acetate, acetone, benzene, and toluene, and poorly soluble in water.[6] |
| 1,5-Dihydroxynaphthalene | Hydroxyl groups instead of iodine. | Hydroxyl groups are polar and capable of hydrogen bonding. This compound has limited solubility in water but is more soluble in organic solvents like ethanol, acetone, and ether.[7] |
Based on this comparative analysis, this compound is predicted to be most soluble in nonpolar aromatic solvents (e.g., toluene, xylene) due to favorable π-π interactions, and in halogenated solvents (e.g., dichloromethane, chloroform). Its solubility in alkanes like n-heptane is likely to be moderate and highly temperature-dependent. Solubility in polar protic solvents like ethanol is expected to be lower.
Experimental Determination of Solubility
Given the lack of published quantitative data, experimental determination is crucial for applications requiring precise solubility values. The following is a detailed protocol based on the equilibrium solubility method, a widely accepted technique for determining the solubility of crystalline compounds.
Materials and Equipment
-
This compound (high purity, >98%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed flasks
-
Constant temperature incubator shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to several vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.
-
Accurately add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been achieved.
-
-
Sampling:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle for at least 2 hours at the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
-
Analysis:
-
Prepare a standard calibration curve of this compound in the chosen solvent using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.
-
Express the solubility in the desired units, such as mg/mL, g/100 mL, or mol/L.
-
Predictive Models for Solubility
In the absence of experimental data, computational models can provide estimations of solubility.
Hansen Solubility Parameters (HSP)
UNIFAC Model
The UNIversal QUAsiChemical Functional group Activity Coefficients (UNIFAC) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[3][10][11] By breaking down the this compound molecule into its constituent functional groups, it is possible to estimate its activity coefficient in various solvents, which can then be used to predict solubility. However, the accuracy of UNIFAC predictions can be limited for complex molecules, and it is often recommended for initial screening.[3][10]
Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative experimental data remains elusive in the public domain, a strong predictive understanding can be formulated based on its physicochemical properties, the principles of thermodynamics, and comparative analysis with analogous compounds. The provided experimental protocol offers a robust methodology for researchers to determine precise solubility data tailored to their specific needs.
For professionals in chemical synthesis, materials science, and pharmaceutical development, a thorough understanding of the solubility of this compound is indispensable for process optimization, purification, and formulation. Future work in this area should focus on the experimental determination of the solubility of this compound in a range of common organic solvents at various temperatures. The generation of such data would be a valuable contribution to the chemical sciences and would facilitate the development of more accurate computational models for solubility prediction.
References
- 1. Buy this compound (EVT-434515) | 36316-88-8 [evitachem.com]
- 2. This compound | C10H6I2 | CID 118948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. iodochem.com [iodochem.com]
- 5. ossila.com [ossila.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. 2,6-二碘萘 | this compound | 36316-88-8 - 乐研试剂 [leyan.com]
- 10. routledge.com [routledge.com]
- 11. ia601308.us.archive.org [ia601308.us.archive.org]
commercial availability of 2,6-diiodonaphthalene
An In-Depth Technical Guide to the Commercial Availability and Application of 2,6-Diiodonaphthalene
Introduction
This compound is a halogenated polycyclic aromatic hydrocarbon that serves as a pivotal building block in advanced chemical synthesis. Its rigid, planar naphthalene core, functionalized with iodine atoms at the 2 and 6 positions, imparts unique electronic properties and provides reactive sites for constructing complex molecular architectures. While not a naturally occurring compound, its synthetic accessibility has made it an indispensable intermediate in materials science and organic chemistry.[1] This guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the commercial availability, synthesis, purification, key applications, and safe handling of this compound.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. This compound typically appears as pale yellow crystals and is soluble in organic solvents such as dichloromethane and chloroform, but insoluble in water.[1]
| Property | Value | Source |
| CAS Number | 36316-88-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₆I₂ | [1][2][3][4][5] |
| Molecular Weight | 379.96 g/mol | [1][2][4][5] |
| IUPAC Name | This compound | [1][4] |
| Appearance | Pale yellow crystals or solid | [1] |
| Melting Point | Approximately 100 °C | [1] |
| Solubility | Soluble in dichloromethane, chloroform; Insoluble in water | [1] |
Commercial Availability and Procurement
This compound is available from several specialized chemical suppliers. It is typically sold for research and development purposes and is not intended for medical or consumer use.[2] When sourcing this material, it is crucial to consider the purity required for the intended application, as trace impurities or isomeric variants can significantly impact downstream reactions, particularly in catalysis and materials science.
| Supplier | Purity Levels Offered | Notes |
| Sigma-Aldrich | Varies by specific product listing. | A major global supplier for research chemicals. |
| EvitaChem | Custom synthesis and sourcing available. | Provides product details and inquiry options.[1] |
| CP Lab Safety | ≥98%, ≥99% (ee) | Specifies use for professional manufacturing and research labs only.[2] |
| Parchem | Specialty material, available in various packaging sizes. | A supplier of specialty chemicals.[3] |
| Synchem | 95%; Synthesis on demand. | Specializes in rare chemicals for the chemical and pharmaceutical industry.[6] |
| Iodo Chemical | 97% | A specialized supplier of iodo compounds.[5] |
Procurement Insight: Always request a Certificate of Analysis (CoA) from the supplier to verify the purity and identify the presence of any isomeric impurities, such as 2,7-diiodonaphthalene.[7] For applications in polymer synthesis or organic electronics, a purity of >99% is often required.
Synthesis and Purification Strategies
While commercially available, this compound can also be synthesized in the laboratory. The choice between purchasing and in-house synthesis often depends on the required scale, purity, and cost-effectiveness.
Dominant Synthesis Pathway: Oxyiodination of Naphthalene
The most prominent method for synthesizing this compound is the oxyiodination of naphthalene.[1] This process involves the introduction of iodine to the naphthalene ring in the presence of an oxidizing agent. A key feature of this reaction, particularly when catalyzed by certain zeolites, is its shape-selectivity, which favors iodination at the 2-position.[1]
The process is typically a two-step reaction where naphthalene is first converted to 2-iodonaphthalene, which is then subjected to a second iodination to yield the desired this compound product.[1]
Caption: Synthesis and purification workflow for this compound.
Experimental Protocol: Oxyiodination
This is a representative protocol synthesized from literature descriptions and should be adapted and optimized for specific laboratory conditions.
-
Step 1 (Mono-iodination): In a suitable reaction vessel, charge naphthalene, a zeolite catalyst (e.g., KX zeolite), and a solvent.
-
Introduce iodine and an oxidizing agent (e.g., oxygen).
-
Heat the reaction mixture under controlled conditions to facilitate the formation of 2-monoiodonaphthalene. Monitor the reaction progress using techniques like GC-MS.
-
Upon completion, cool the reaction mixture and separate the 2-monoiodonaphthalene intermediate.
-
Step 2 (Di-iodination): Subject the isolated 2-monoiodonaphthalene to a second oxyiodination step with additional iodine and an oxidizing agent.[1]
-
Work-up: After the second reaction, the crude product containing a mixture of 2,6- and 2,7-diiodonaphthalene isomers is isolated.
Purification Protocol: Isomer Separation by Recrystallization
The primary challenge in synthesis is the separation of the desired 2,6-isomer from the 2,7-isomer. This is effectively achieved by leveraging their differential solubility.[1]
-
Dissolve the crude product mixture in a minimal amount of a suitable hot solvent (e.g., n-heptane).[1]
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
The this compound, being less soluble, will preferentially crystallize out of the solution.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of cold solvent (e.g., ethanol) to remove residual soluble impurities, including the 2,7-isomer.[1]
-
Dry the purified crystals under vacuum. Purity can be confirmed by NMR spectroscopy and melting point analysis. This process can yield the 2,6-isomer with >98% purity.[1]
Key Applications and Reaction Chemistry
The iodine substituents on the naphthalene core are excellent leaving groups, making this compound a versatile precursor for carbon-carbon bond formation, particularly in palladium-catalyzed cross-coupling reactions.[1]
-
Organic Synthesis: It serves as a fundamental intermediate for creating more complex organic molecules. The two iodine atoms can be substituted sequentially or simultaneously, allowing for the controlled construction of disubstituted naphthalene derivatives.[1]
-
Materials Science: It is a critical building block for organic semiconductors, polymers, and photovoltaic materials.[1] The extended π-system of the naphthalene core, when incorporated into larger conjugated systems, can be engineered to exhibit desirable electronic and photophysical properties.
Caption: Role of this compound in cross-coupling reactions.
Safe Handling and Storage
Proper handling and storage are paramount to ensure laboratory safety. This compound should be handled in a well-ventilated area, and personal protective equipment (PPE) is required.[8]
-
Handling:
-
Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[8]
-
Avoid the formation of dust and aerosols. Use non-sparking tools.[8]
-
Ensure adequate ventilation. If exposure limits are exceeded, use a full-face respirator.[8]
-
Prevent fire caused by electrostatic discharge.[8]
-
-
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Desiccated storage is recommended to prevent degradation.[2]
-
-
Accidental Release:
-
In case of a spill, evacuate personnel to a safe area. Remove all sources of ignition.[8]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[8]
-
Prevent the chemical from entering drains, as it should not be discharged into the environment.[8]
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[8] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[8] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8] |
Conclusion
This compound is a high-value chemical intermediate with significant applications in modern organic synthesis and materials science. Its commercial availability from a range of suppliers, coupled with established synthesis and purification protocols, makes it an accessible tool for researchers. A comprehensive understanding of its properties, reaction chemistry, and safety protocols is essential for leveraging its full potential in the development of novel materials and complex molecules.
References
- 1. Buy this compound (EVT-434515) | 36316-88-8 [evitachem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. parchem.com [parchem.com]
- 4. This compound | C10H6I2 | CID 118948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iodochem.com [iodochem.com]
- 6. synchem.de [synchem.de]
- 7. 2,7-Diiodonaphthalene | C10H6I2 | CID 14323687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
safety and handling of 2,6-diiodonaphthalene
An In-depth Technical Guide to the Safe Handling and Application of 2,6-Diiodonaphthalene
Introduction
This compound is a polyhalogenated aromatic hydrocarbon derived from naphthalene.[1] Its molecular structure, featuring two iodine atoms symmetrically positioned on the naphthalene ring, imparts unique reactivity, making it a valuable building block in various fields of chemical synthesis.[1] While not a naturally occurring compound, it is synthesized for use as a critical intermediate in the development of organic semiconductors, photovoltaic materials, and complex pharmaceutical molecules.[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, where the iodine substituents serve as excellent leaving groups for the formation of new carbon-carbon bonds.[2][3]
This guide provides a comprehensive overview of the safe handling, storage, application, and disposal of this compound, designed for researchers and professionals in chemistry and drug development. The protocols and information herein are synthesized from established safety data and field-proven laboratory practices to ensure scientific integrity and promote a culture of safety.
Chapter 1: Compound Identification and Properties
A thorough understanding of the physical and chemical properties of a reagent is the foundation of its safe and effective use.
Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 36316-88-8[4]
-
Molecular Formula: C₁₀H₆I₂[4]
-
Molecular Weight: 379.96 g/mol [4]
-
Structure:
Figure 1. Chemical structure of this compound.
Physicochemical Properties
The properties of this compound dictate its handling and storage requirements. This data has been consolidated from multiple authoritative sources.
| Property | Value | Source(s) |
| Appearance | Pale yellow crystals or solid | [1] |
| Melting Point | ~100 °C | [1] |
| Density | 2.265 g/cm³ | [5] |
| Solubility | Insoluble in water. Soluble in organic solvents like dichloromethane and chloroform. | [1] |
| Storage Temperature | 2-8°C, desiccated, protected from light. | [4][6] |
| Vapor Pressure | No data available | [5] |
Chapter 2: Safety and Hazard Communication
As a halogenated aromatic compound, this compound presents several health and safety hazards that must be managed through appropriate engineering controls, personal protective equipment, and handling procedures.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Data sourced from Aaron Chemicals Safety Data Sheet.[6] |
Signal Word: Warning
Hazard Pictograms:
Figure 2. GHS pictograms for this compound.
Safe Handling and Storage Workflow
Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound. The following workflow outlines the essential steps for safely managing this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key stages of safe handling.
Personal Protective Equipment (PPE)
Based on the compound's hazards, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.[6]
-
Skin Protection: A flame-resistant lab coat and nitrile gloves. Gloves must be inspected before use and changed immediately if contamination occurs.[5]
-
Respiratory Protection: Not typically required when handled within a certified chemical fume hood.[5] If operations may generate dust outside of a fume hood, a full-face respirator should be used.[5]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions (cool, dry, dark).[6]
-
Conditions to Avoid: Exposure to light, heat, and moisture. Avoid dust formation.[5][6]
-
Incompatible Materials: Strong oxidizing agents.[7]
-
Hazardous Decomposition Products: Combustion or thermal decomposition will produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide (HI).[7][8]
Chapter 3: Experimental Protocols and Application
This compound is a cornerstone reagent for introducing a naphthalene moiety into larger molecules. Its high reactivity in cross-coupling reactions is a key advantage.[9]
Exemplary Protocol: Sonogashira Coupling
The Sonogashira coupling is a robust method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] The high reactivity of the C-I bond in this compound makes it an excellent substrate.[9]
Objective: To synthesize a 2,6-dialkynylnaphthalene derivative via a palladium/copper-catalyzed Sonogashira cross-coupling reaction.
Causality of Component Choices:
-
Catalyst System: A combination of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (CuI) is used. The palladium catalyst facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate, which accelerates the transmetalation step.[10]
-
Base: An amine base, such as triethylamine or diisopropylamine, is required. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide (HI) generated during the reaction, preventing catalyst deactivation.[9]
-
Solvent: Anhydrous, degassed solvents like THF or DMF are used to prevent moisture from interfering with the catalysts and to ensure all reagents are in solution.[9]
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (Nitrogen or Argon) because the Pd(0) active species is sensitive to oxidation by atmospheric oxygen, which would inhibit the reaction.[11]
Step-by-Step Methodology
Caption: A step-by-step workflow for a typical Sonogashira coupling.
-
Preparation: Ensure all glassware is oven-dried and assembled hot or flame-dried under vacuum and cooled under a positive pressure of inert gas (Nitrogen or Argon).[12]
-
Reagent Addition: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).[9]
-
Inerting: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed solvent (e.g., THF) via cannula or syringe.[9]
-
Base and Alkyne Addition: Add the amine base (e.g., diisopropylamine, 7.0 eq) via syringe, followed by the dropwise addition of the terminal alkyne (2.2 eq).[9]
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be required.[9]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.[9] Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.[9]
-
Purification: Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.[9]
Chapter 4: Emergency Procedures
Prompt and correct response to an exposure or spill is crucial.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Accidental Release Measures
-
Minor Spills: Evacuate personnel from the immediate area. Wearing full PPE, sweep up the solid material, avoiding dust formation.[5] Place into a suitable, closed, and labeled container for disposal. Clean the spill area thoroughly.
-
Major Spills: Evacuate the laboratory and prevent re-entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.
Chapter 5: Waste Management and Disposal
As a halogenated organic compound, this compound and its associated waste streams require specific disposal procedures to comply with environmental regulations.
Segregation and Collection
-
Halogenated Waste Stream: All waste containing this compound, including reaction residues, contaminated solvents, and contaminated disposable materials (e.g., gloves, weighing paper), must be collected in a designated "Halogenated Organic Waste" container.[13]
-
Incompatibility: Do not mix halogenated waste with non-halogenated organic waste, strong acids, bases, or oxidizers.[14]
-
Container Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and a full list of its chemical contents, including this compound.[13] The container must be kept tightly closed except when adding waste.[13]
Disposal Protocol
-
Licensed Disposal: Disposal must be handled by a licensed chemical waste disposal company.[6] Do not attempt to dispose of this material down the drain or as regular solid waste.[5]
-
Incineration: The preferred method of disposal is controlled incineration at a permitted hazardous waste facility, often equipped with flue gas scrubbing to neutralize the hydrogen iodide produced.[5]
References
- 1. Buy this compound (EVT-434515) | 36316-88-8 [evitachem.com]
- 2. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aaronchem.com [aaronchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2,6-Diiodonaphthalene
Introduction: The Significance of 2,6-Diiodonaphthalene
This compound is a key chemical intermediate whose value lies in the strategic placement of its two iodine atoms. As a dihalogenated polycyclic aromatic hydrocarbon, it serves as a versatile building block in organic synthesis. The carbon-iodine bonds are relatively weak, making them excellent leaving groups in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1] This reactivity allows for the precise and controlled formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. Consequently, this compound is an important precursor for the synthesis of novel organic electronic materials, liquid crystals, and pharmacologically active compounds. This guide provides a detailed, field-tested protocol for its synthesis from naphthalene, emphasizing the underlying chemical principles, safety considerations, and purification strategies.
Synthetic Strategy: Electrophilic Aromatic Iodination
The direct iodination of naphthalene presents a unique challenge compared to bromination or chlorination. Molecular iodine (I₂) is the least reactive of the common halogens, and its direct reaction with aromatic compounds is often difficult and reversible.[2] To overcome this, the reaction requires the presence of an oxidizing agent. The core principle of this synthesis is an electrophilic aromatic substitution reaction.
The Role of the Oxidizing Agent
The function of the oxidizing agent (e.g., sodium iodate, nitric acid, iodic acid) is to convert molecular iodine into a highly reactive electrophilic iodine species, often represented as I⁺ or a carrier species like HNO₂I⁺.[2][3] This potent electrophile is then capable of attacking the electron-rich naphthalene ring system. Several systems have been developed to achieve this transformation, with a common and effective method utilizing iodine in the presence of sodium iodate (NaIO₃) and sulfuric acid in an aqueous acetic acid medium.
Controlling Regioselectivity
Naphthalene has two distinct positions for substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). The α-positions are generally more reactive due to better stabilization of the carbocation intermediate (arenium ion). However, substitution at the α-positions is also more sterically hindered. The synthesis of the 2,6-disubstituted isomer relies on thermodynamic control and catalyst- or solvent-directing effects. The reaction proceeds stepwise, first forming 2-iodonaphthalene, which then undergoes a second iodination.[1] The presence of the first iodine atom at the 2-position deactivates the ring but directs the second incoming electrophile to the 6-position of the other ring, leading to the desired symmetrical product.
Reaction Mechanism and Workflow Diagrams
The following diagrams illustrate the overall experimental workflow and the proposed chemical mechanism for the iodination process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the two-step electrophilic iodination of naphthalene.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Reagents and Materials
| Reagent / Material | Grade | Supplier | Notes |
| Naphthalene | ≥99% | Sigma-Aldrich | Starting material |
| Iodine (I₂) | ACS Reagent | Fisher Scientific | Iodinating agent |
| Sodium Iodate (NaIO₃) | ≥99% | Acros Organics | Oxidizing agent |
| Sulfuric Acid (H₂SO₄) | 95-98% | VWR | Catalyst |
| Glacial Acetic Acid | ACS Reagent | J.T. Baker | Solvent |
| Sodium Thiosulfate (Na₂S₂O₃) | Anhydrous | Alfa Aesar | Quenching agent |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore | Neutralizing agent |
| n-Heptane or Ethanol | HPLC Grade | Fisher Scientific | Recrystallization solvent |
| Deionized Water | - | - | For aqueous solutions |
| Round-bottom flask (250 mL) | - | - | Reaction vessel |
| Reflux Condenser | - | - | |
| Magnetic Stirrer & Stir Bar | - | - | |
| Heating Mantle | - | - | |
| Büchner Funnel & Filter Flask | - | - | For filtration |
Safety and Handling Precautions
It is imperative to handle all chemicals with care, using appropriate Personal Protective Equipment (PPE).
| Chemical | Hazards | Recommended PPE & Handling |
| Naphthalene | Flammable solid, harmful if swallowed, suspected carcinogen.[4] | Wear nitrile gloves, safety glasses, lab coat. Handle in a fume hood. Keep away from ignition sources.[4] |
| Iodine | Highly toxic, corrosive, causes severe skin and eye damage, harmful vapor.[5] | Wear nitrile gloves, safety goggles, lab coat. Handle solid and solutions in a fume hood to avoid inhaling dust or vapors.[5][6] |
| Sulfuric Acid | Corrosive, causes severe skin burns and eye damage. | Wear acid-resistant gloves, chemical splash goggles, face shield, lab coat. Add acid to water slowly, never the other way around. |
| Acetic Acid | Flammable liquid and vapor, causes severe skin burns and eye damage. | Wear nitrile gloves, chemical splash goggles, lab coat. Handle in a fume hood. |
| Sodium Iodate | Oxidizer, may intensify fire. Harmful if swallowed. | Keep away from combustible materials. Wear gloves and safety glasses. |
Step-by-Step Procedure
Reaction Setup:
-
Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.
-
Place the flask in a heating mantle connected to a temperature controller.
Protocol:
-
Charge the Reactor: To the round-bottom flask, add naphthalene (e.g., 5.0 g, 39 mmol) and iodine (e.g., 10.9 g, 43 mmol). Add 80 mL of glacial acetic acid. Stir the mixture to dissolve the solids.
-
Prepare Oxidant Solution: In a separate beaker, carefully dissolve sodium iodate (e.g., 7.7 g, 39 mmol) in 10 mL of deionized water. Once dissolved, slowly and carefully add 4 mL of concentrated sulfuric acid while stirring. Caution: This addition is exothermic.
-
Initiate Reaction: Slowly add the oxidant solution to the stirring naphthalene/iodine mixture in the round-bottom flask via an addition funnel over 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-85 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, cool the flask to room temperature. A precipitate should form.
-
Pour the reaction mixture into a beaker containing 200 mL of a 10% aqueous sodium thiosulfate solution to quench any unreacted iodine (the dark color should disappear).
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid cake sequentially with deionized water (2 x 50 mL) and a 5% aqueous sodium bicarbonate solution (2 x 30 mL) to remove residual acid. Finally, wash again with water (50 mL).
-
Press the solid as dry as possible on the filter.
-
Purification and Characterization
-
Recrystallization: Transfer the crude solid to a beaker and perform a recrystallization. A common and effective method is to use n-heptane or ethanol.[1] Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C.
-
Analysis:
-
Yield: Calculate the percentage yield of the final product. Yields can vary but should be in a reasonable range (literature often suggests moderate to good yields for similar iodinations).
-
Melting Point: The melting point of this compound is approximately 100 °C.[1] A sharp melting point close to this value indicates high purity.
-
Spectroscopy: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Expected Results and Data Summary
| Parameter | Value |
| Molecular Formula | C₁₀H₆I₂ |
| Molecular Weight | 379.96 g/mol [7][8] |
| Appearance | Pale yellow crystalline solid[1] |
| Melting Point | ~100 °C[1] |
| Solubility | Soluble in dichloromethane, chloroform; sparingly soluble in hot heptane/ethanol; insoluble in water.[1] |
| Expected Yield | 60-75% (This is an estimate and is highly dependent on reaction scale and purification efficiency) |
Conclusion
The synthesis of this compound from naphthalene via electrophilic iodination with an iodine/sodium iodate system is a robust and accessible method for laboratory-scale preparation. Careful control of reaction conditions, diligent safety practices, and thorough purification are essential for obtaining a high-purity product. This application note provides the necessary framework for researchers to successfully synthesize this valuable chemical intermediate for further application in materials science and drug discovery.
References
- 1. Buy this compound (EVT-434515) | 36316-88-8 [evitachem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Iodine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. edvotek.com [edvotek.com]
- 7. This compound | C10H6I2 | CID 118948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. iodochem.com [iodochem.com]
Application Note: A Practical Guide to the Synthesis of 2,6-Diaryl-Naphthalenes via Palladium-Catalyzed Suzuki-Miyaura Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 2,6-diaryl-naphthalenes using 2,6-diiodonaphthalene as the starting electrophile. These naphthalene-based architectures are pivotal in materials science, particularly in the development of organic electronics. We will delve into the mechanistic underpinnings of the reaction, justify the selection of critical reaction parameters, and provide a detailed, step-by-step experimental procedure designed for reproducibility and success. This guide is intended for researchers and professionals in organic synthesis and drug development seeking to employ this powerful methodology.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5][6]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[6] The reactivity of the organic halide is crucial, with iodides being more reactive than bromides or chlorides.[3]
-
Transmetalation : This step involves the transfer of the organic group (e.g., an aryl group) from the organoboron species to the palladium(II) center.[6] This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate complex, facilitating the ligand exchange on the palladium center.[7][8]
-
Reductive Elimination : In the final step, the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Below is a visualization of the catalytic cycle for a single C-I bond coupling.
Core Principles: Justification of Experimental Parameters
A successful Suzuki coupling is not merely about mixing reagents; it's about a rational selection of components that create a synergistic catalytic system.
-
The Palladium Catalyst : The choice of catalyst is critical. While many forms of palladium can be used, air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often preferred for their ease of handling.[1] These are reduced in situ to the active Pd(0) species. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice as it is a pre-formed, active Pd(0) catalyst.[1] The phosphine ligands stabilize the palladium center and influence its reactivity. For challenging couplings, specialized bulky and electron-rich phosphine ligands can significantly improve reaction rates and yields.[9] Catalyst loading is typically kept low, from 0.5 to 5 mol%, to balance reaction efficiency with cost and ease of product purification.[1]
-
The Base : The base plays an indispensable role in the transmetalation step.[8][10] It reacts with the boronic acid to form a more reactive boronate species, which is necessary for the transfer of the organic moiety to the palladium center.[11]
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : These are the most common choices. Potassium carbonate (K₂CO₃) is effective and cost-efficient.[8] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be more effective for difficult couplings, albeit at a higher cost.[8][12]
-
Phosphates (K₃PO₄) : A stronger base that is often effective when carbonates fail, particularly with less reactive boronic acids or aryl chlorides.[8][13]
-
-
The Solvent System : The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Aprotic Solvents : Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are widely used.[14][15] They offer good solubility for the organic components and are suitable for the required reaction temperatures.
-
Biphasic Systems : Often, a mixture of an organic solvent and water is employed (e.g., Toluene/H₂O, Dioxane/H₂O).[14][16] This is highly advantageous as it allows the use of water-soluble inorganic bases and helps to dissolve the boronate intermediates.[17]
-
-
The Boronic Acid/Ester : The organoboron reagent is the nucleophilic partner. Boronic acids are generally stable, commercially available, and have low toxicity.[6] A slight excess (1.05 to 1.2 equivalents per halide) is typically used to drive the reaction to completion. For a dihalide like this compound, at least 2.2-2.4 equivalents of the boronic acid are required for the double coupling.
Detailed Experimental Protocol: Double Suzuki Coupling of this compound
This protocol describes the synthesis of 2,6-diphenylnaphthalene as a representative example.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | C₁₀H₆I₂ | 379.97 | 380 mg | 1.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 292 mg | 2.4 | 2.4 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 552 mg | 4.0 | 4.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 15 mL | - | - |
| Deionized Water | H₂O | 18.02 | 5 mL | - | - |
Equipment
-
50 mL round-bottom flask or Schlenk flask
-
Magnetic stir bar and stir plate with heating
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow Visualization
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried 50 mL round-bottom flask containing a magnetic stir bar, add this compound (380 mg, 1.0 mmol), phenylboronic acid (292 mg, 2.4 mmol), and potassium carbonate (552 mg, 4.0 mmol).[4]
-
Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mmol) to the flask.
-
Inert Atmosphere : Securely attach a reflux condenser to the flask. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition : Prepare a degassed solvent mixture by bubbling inert gas through 15 mL of 1,4-dioxane and 5 mL of deionized water for 15-20 minutes. Using a syringe, add the degassed dioxane/water mixture to the reaction flask.[4]
-
Reaction Execution : Lower the flask into an oil bath preheated to 100 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring : Allow the reaction to proceed for 12-24 hours.[4] The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spots.
-
Workup : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 20 mL of deionized water to the mixture and transfer it to a separatory funnel.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration : Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification : The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2,6-diphenylnaphthalene product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (decomposed by oxygen). | Ensure the reaction is set up under a strictly inert atmosphere. Use freshly opened catalyst or a robust precatalyst. |
| Insufficiently strong base or wet base. | Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous if required by the specific protocol. | |
| Low reaction temperature. | Increase the temperature, ensuring it does not exceed the solvent's boiling point. | |
| Mono-coupling Product Dominates | Insufficient boronic acid or reaction time. | Increase the equivalents of boronic acid to 2.5-3.0. Extend the reaction time. |
| Steric hindrance. | Consider a more active catalyst system with bulky, electron-rich ligands (e.g., using SPhos or XPhos with a Pd(OAc)₂ precursor).[1] | |
| Protodeborylation (Boronic acid decomposes) | Presence of excess water or protic sources. | Use anhydrous solvents and dry reagents. Minimize reaction time. |
| Dehalogenation of Starting Material | Side reaction promoted by certain conditions.[3] | Use a different solvent/base combination. Ensure high-purity reagents. |
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rose-hulman.edu [rose-hulman.edu]
Application Note & Protocol: Strategic Sonogashira Coupling with 2,6-Diiodonaphthalene for Advanced Material Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Sonogashira Coupling with Dihaloarenes
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. This palladium- and copper-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The use of dihaloarenes, such as 2,6-diiodonaphthalene, as substrates in Sonogashira couplings opens up avenues for the construction of conjugated polymers and macrocycles, which are of significant interest in materials science for applications in organic electronics, photovoltaics, and sensor technology. The reactivity of the two C-I bonds in this compound can be selectively controlled, allowing for either stepwise or double coupling, thus providing a versatile platform for creating complex molecular architectures.
This guide provides a detailed exploration of the Sonogashira coupling reaction using this compound, offering both the theoretical underpinnings and practical, field-tested protocols. We will delve into the mechanistic nuances, critical experimental parameters, and troubleshooting strategies to empower researchers in their synthetic endeavors.
Mechanistic Considerations: A Tale of Two Catalytic Cycles
The Sonogashira reaction proceeds through a synergistic interplay between a palladium catalyst and a copper co-catalyst. The overall process can be understood as two interconnected catalytic cycles.
The palladium cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination, which yields the coupled product and regenerates the Pd(0) catalyst.
When using this compound, the reaction can be controlled to achieve either mono- or di-substitution. This selectivity is primarily influenced by the stoichiometry of the alkyne, reaction time, and temperature. A 1:1 molar ratio of the diiodonaphthalene to the alkyne will favor monosubstitution, while an excess of the alkyne (typically >2 equivalents) will drive the reaction towards disubstitution.
Experimental Protocol: Double Sonogashira Coupling of this compound
This protocol details a general procedure for the double Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous triethylamine (TEA) or diisopropylamine (DIPA)
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Inert gas manifold
-
Syringes for liquid transfer
Step-by-Step Procedure:
Synthesis of Porous Organic Polymers from 2,6-Diiodonaphthalene: A Detailed Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide details the synthesis of porous organic polymers (POPs) utilizing 2,6-diiodonaphthalene as a primary building block. We will explore the causal relationships behind experimental choices, provide validated protocols for key synthetic strategies, and present characterization data to ensure scientific integrity and reproducibility. This document is intended to serve as a practical resource for researchers in materials science, catalysis, and drug development, offering insights into the design and fabrication of these versatile materials.
Introduction: The Significance of Naphthalene-Based Porous Organic Polymers
Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability.[1][2] These features make them highly attractive for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[3][4] The incorporation of aromatic units, such as naphthalene, into the polymer backbone can impart unique photophysical properties and enhance the material's stability.
This compound serves as a valuable and versatile monomer in the synthesis of POPs. The two iodine substituents provide reactive sites for various cross-coupling reactions, allowing for the construction of extended, highly cross-linked, and porous networks. The rigid and planar nature of the naphthalene core contributes to the formation of permanent microporosity within the resulting polymer framework.
This guide will focus on three primary palladium- and copper-catalyzed cross-coupling reactions for the synthesis of POPs from this compound:
-
Sonogashira-Hagihara Cross-Coupling: Formation of carbon-carbon bonds between aryl halides and terminal alkynes.
-
Yamamoto-Type Ullmann Coupling: Reductive coupling of aryl halides to form biaryl linkages.
-
Ullmann Condensation: Formation of carbon-nitrogen bonds between aryl halides and amines.
Synthetic Strategies and Mechanistic Insights
The choice of synthetic strategy is paramount in determining the final properties of the POP. Each coupling reaction offers distinct advantages and leads to polymers with different functionalities and porous characteristics.
Sonogashira-Hagihara Cross-Coupling: Building Acetylenic Scaffolds
The Sonogashira-Hagihara reaction is a powerful tool for constructing POPs with alkyne linkages.[3] This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. The resulting poly(arylene ethynylene) networks are often highly conjugated and exhibit interesting optoelectronic properties.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is crucial. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne.
-
Base: An amine base, such as triethylamine or diisopropylamine, is required to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or toluene, is typically used to ensure the solubility of the reactants and catalysts.
-
Co-monomer: The choice of the multi-alkynyl comonomer (e.g., 1,4-diethynylbenzene, 1,3,5-triethynylbenzene) dictates the dimensionality and cross-linking density of the resulting polymer network.
Diagram of the Sonogashira-Hagihara Polymerization Workflow:
Caption: Workflow for Sonogashira-Hagihara polymerization.
Yamamoto-Type Ullmann Coupling: Creating Biaryl Networks
The Yamamoto-type Ullmann reaction is a reductive coupling of aryl halides, typically mediated by a nickel(0) complex, to form biaryl linkages.[2] This homocoupling of this compound leads to the formation of a poly(naphthalene) network.
Causality Behind Experimental Choices:
-
Catalyst: A nickel(0) complex, often generated in situ from a nickel(II) precursor (e.g., NiCl₂(bpy)) and a reducing agent (e.g., zinc), is the active catalyst.
-
Solvent: A high-boiling point, polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP) is used to facilitate the reaction at elevated temperatures.
-
Temperature: Higher temperatures are generally required to overcome the activation energy for the carbon-carbon bond formation.
Diagram of the Yamamoto Coupling Reaction Mechanism:
Caption: Simplified mechanism of Yamamoto coupling.
Ullmann Condensation: Introducing Nitrogen Functionality
The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5] This method is particularly useful for incorporating nitrogen-rich functionalities, such as carbazole, into the polymer network, which can enhance the material's properties for applications like CO₂ capture and catalysis.
Causality Behind Experimental Choices:
-
Catalyst: A copper(I) salt, such as CuI, is the most common catalyst.
-
Ligand: The addition of a ligand, such as 1,10-phenanthroline or L-proline, can significantly improve the reaction efficiency by stabilizing the copper catalyst and facilitating the C-N bond formation.
-
Base: A strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine nucleophile.
-
Solvent: A high-boiling point polar solvent like DMF, NMP, or 1,4-dioxane is typically used.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained chemists in a well-equipped laboratory. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment.
Protocol for Sonogashira-Hagihara Polymerization of this compound and 1,3,5-Triethynylbenzene
Materials:
-
This compound
-
1,3,5-Triethynylbenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), freshly distilled
-
Toluene, anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Methanol
-
Acetone
-
Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.5 mmol), 1,3,5-triethynylbenzene (e.g., 1.0 mmol), Pd(PPh₃)₄ (e.g., 0.06 mmol), and CuI (e.g., 0.12 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add a mixture of anhydrous toluene (e.g., 10 mL) and anhydrous DMF (e.g., 10 mL) via syringe.
-
Add freshly distilled triethylamine (e.g., 5 mL) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 48 hours. A solid precipitate should form during the reaction.
-
After cooling to room temperature, pour the reaction mixture into methanol (e.g., 200 mL).
-
Collect the solid product by filtration and wash thoroughly with methanol, acetone, and THF to remove any unreacted monomers, oligomers, and catalyst residues.
-
Dry the polymer in a vacuum oven at 80 °C overnight.
Protocol for Yamamoto-Type Ullmann Homocoupling of this compound
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine (bpy)
-
1,5-Cyclooctadiene (COD)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a glovebox, to a dry Schlenk flask, add Ni(COD)₂ (e.g., 3.0 mmol), bpy (e.g., 3.0 mmol), and COD (e.g., 3.0 mmol).
-
Add anhydrous DMF (e.g., 20 mL) and stir the mixture at 80 °C for 1 hour to form the active Ni(0) complex.
-
Add a solution of this compound (e.g., 1.0 mmol) in anhydrous DMF (e.g., 10 mL) to the catalyst mixture.
-
Continue stirring at 80 °C for 48 hours.
-
After cooling to room temperature, pour the reaction mixture into a solution of 1 M HCl in methanol (e.g., 200 mL).
-
Collect the solid product by filtration and wash sequentially with methanol, water, acetone, and THF.
-
Dry the resulting polymer in a vacuum oven at 100 °C for 24 hours.
Protocol for Ullmann Condensation of this compound and Carbazole
Materials:
-
This compound
-
Carbazole
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Methanol
-
Acetone
-
Chloroform
Procedure:
-
To a dry Schlenk flask, add this compound (e.g., 1.0 mmol), carbazole (e.g., 2.2 mmol), CuI (e.g., 0.2 mmol), 1,10-phenanthroline (e.g., 0.4 mmol), and anhydrous K₂CO₃ (e.g., 4.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (e.g., 20 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 72 hours.
-
After cooling to room temperature, pour the mixture into methanol (e.g., 200 mL).
-
Collect the precipitate by filtration and wash with water, methanol, and acetone.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform sequentially, each for 24 hours.
-
Dry the purified polymer under vacuum at 120 °C for 24 hours.
Characterization of Naphthalene-Based POPs
The successful synthesis and porous nature of the polymers must be confirmed through various analytical techniques.
| Characterization Technique | Information Obtained | Typical Results for Naphthalene-POPs |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of successful polymerization by the disappearance of characteristic vibrational bands of the monomers (e.g., C-I stretching) and the appearance of new bands corresponding to the polymer backbone (e.g., C≡C stretching in Sonogashira-derived POPs). | Disappearance of C-I stretching bands around 500-600 cm⁻¹. Appearance of C≡C stretching around 2100-2200 cm⁻¹ for Sonogashira POPs. |
| Solid-State ¹³C NMR Spectroscopy | Elucidation of the polymer structure and confirmation of the connectivity of the monomer units. | Broad signals characteristic of an amorphous polymer. Resonances corresponding to the naphthalene and linker units. |
| Powder X-ray Diffraction (PXRD) | Assessment of the crystallinity of the material. | Broad diffraction patterns indicating the amorphous nature of the POPs. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer. | High thermal stability, often with decomposition temperatures above 400 °C in a nitrogen atmosphere. |
| Nitrogen Adsorption-Desorption Analysis (BET) | Determination of the specific surface area, pore volume, and pore size distribution. | Brunauer-Emmett-Teller (BET) surface areas can range from several hundred to over 1000 m²/g, depending on the synthetic conditions and monomers used. |
Applications in Research and Development
The unique properties of POPs derived from this compound open up a wide array of potential applications:
-
Gas Storage and Separation: The high surface area and tunable pore size make these materials promising candidates for the storage of gases like hydrogen and methane, and for the selective separation of CO₂ from flue gas.
-
Heterogeneous Catalysis: The porous network can serve as a support for catalytically active metal nanoparticles or organocatalysts, enhancing their stability and reusability.[1]
-
Drug Delivery: The porous structure can be loaded with therapeutic agents for controlled release applications. The biocompatibility of the polymer would need to be assessed for such applications.
-
Sensing: The photoluminescent properties of some naphthalene-based POPs can be quenched or enhanced in the presence of specific analytes, forming the basis for chemical sensors.
Conclusion
The synthesis of porous organic polymers from this compound offers a versatile platform for the creation of functional materials with tailored properties. By carefully selecting the coupling reaction, co-monomers, and reaction conditions, researchers can fine-tune the porosity, surface area, and functionality of the resulting polymers. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of these promising materials in their respective fields.
References
- 1. scribd.com [scribd.com]
- 2. "Studies Towards High Surface Area Porous Polymers Via Cross-Coupling Methodology " by Anthony Lybrand [digitalcommons.wayne.edu]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. Latest publication from the Coskun Group! - News | Département de chimie | Université de Fribourg [unifr.ch]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Polymer Synthesis Utilizing 2,6-Diiodonaphthalene
Introduction: The Strategic Importance of 2,6-Diiodonaphthalene in Advanced Polymer Architectures
The pursuit of high-performance polymers with tailored optoelectronic and thermal properties is a cornerstone of modern materials science. Within this landscape, naphthalene-based polymers have garnered significant attention due to the inherent rigidity and aromaticity of the naphthalene moiety, which imparts exceptional thermal stability and desirable electronic characteristics to the polymer backbone.[1][2] this compound serves as a pivotal monomer in this field, offering a versatile scaffold for the synthesis of a variety of conjugated and semi-aromatic polymers. The iodine substituents at the 2 and 6 positions provide highly reactive sites for a range of organometallic cross-coupling reactions, enabling the precise construction of well-defined polymer architectures.
This technical guide provides an in-depth exploration of this compound as a monomer, detailing its application in three key polymerization methodologies: Yamamoto, Suzuki-Miyaura, and Sonogashira-Hagihara coupling. These protocols are designed for researchers and professionals in materials science and drug development, offering not only step-by-step instructions but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the polymerization processes.
Data Presentation: Anticipated Properties of Naphthalene-Based Polymers
The properties of polymers derived from this compound are highly dependent on the chosen comonomer and polymerization method. The following tables provide a summary of expected properties based on analogous naphthalene-containing polymer systems. These values should be considered as a reference to guide experimental design and characterization.
Table 1: Representative Molecular Weight and Yield Data for Naphthalene-Based Polymers
| Polymerization Method | Comonomer | Typical Mn (kDa) | Typical PDI (Mw/Mn) | Typical Yield (%) |
| Yamamoto Coupling | Self-coupling | 10 - 50 | 1.5 - 2.5 | 70 - 95 |
| Suzuki-Miyaura Coupling | Naphthalene-2,6-diboronic acid | 15 - 80 | 1.8 - 3.0 | 85 - 98 |
| Sonogashira-Hagihara Coupling | 1,4-Diethynylbenzene | 20 - 100 | 1.6 - 2.8 | 80 - 95 |
Table 2: Representative Thermal Properties of Naphthalene-Based Polymers
| Polymer Backbone | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C) |
| Poly(2,6-naphthalene) | 120 - 150 | > 450 |
| Poly(naphthalene-alt-phenylene) | 150 - 200 | > 480 |
| Poly(naphthalene-ethynylene) | 180 - 230 | > 500 |
Experimental Protocols: A Detailed Guide to Polymer Synthesis
The following protocols are designed to be self-validating, with explanations for each critical step. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent the deactivation of the catalysts.
Protocol 1: Yamamoto Coupling for the Synthesis of Poly(2,6-naphthalene)
The Yamamoto coupling is a dehalogenative polycondensation that is particularly effective for the homopolymerization of dihaloaromatic compounds. This method utilizes a zero-valent nickel complex, typically generated in situ, to facilitate the carbon-carbon bond formation.
Causality of Experimental Choices:
-
Catalyst System: A combination of bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] and 2,2'-bipyridine (bpy) is used. Ni(COD)₂ is a convenient source of Ni(0), and the bipyridine ligand stabilizes the nickel center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Solvent: Anhydrous N,N-dimethylformamide (DMF) or a mixture of DMF and toluene is chosen for its ability to dissolve the monomer and the growing polymer chains, as well as its high boiling point, which allows for the reaction to be conducted at elevated temperatures to ensure a high degree of polymerization.
-
Temperature: The reaction is typically carried out at 80-100 °C to promote a sufficient reaction rate without causing significant side reactions or catalyst decomposition.
Experimental Workflow Diagram:
Caption: Workflow for Yamamoto Polymerization of this compound.
Step-by-Step Procedure:
-
Catalyst Preparation: In a Schlenk flask, add bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂, 1.2 eq.) and 2,2'-bipyridine (bpy, 1.2 eq.) under an argon atmosphere. Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids. Stir the mixture at 60 °C for 30 minutes to generate the active Ni(0) complex.
-
Polymerization: In a separate Schlenk flask, dissolve this compound (1.0 eq.) in anhydrous DMF. Transfer the monomer solution to the catalyst mixture via cannula.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a stirred solution of methanol/concentrated HCl (10:1 v/v) to precipitate the polymer.
-
Purification: Filter the crude polymer and wash it sequentially with methanol and water to remove residual catalyst and salts. Further purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform. The polymer is typically recovered from the chloroform fraction by precipitation into methanol.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 60 °C to a constant weight.
Protocol 2: Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biphenyls and poly(arylene)s. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[3]
Causality of Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for Suzuki couplings. It is a source of the active Pd(0) species.
-
Comonomer: A diboronic acid or its ester derivative, such as naphthalene-2,6-diboronic acid, is used as the comonomer. The choice of comonomer will determine the alternating structure of the resulting copolymer.
-
Base and Phase Transfer Catalyst: An aqueous solution of a base, such as potassium carbonate (K₂CO₃), is essential for the transmetalation step. A phase-transfer catalyst, like Aliquat 336, is often employed to facilitate the transfer of the boronate species from the aqueous phase to the organic phase where the catalyst resides.
-
Solvent: A two-phase solvent system, typically toluene and water, is used to dissolve the reactants and facilitate the phase transfer catalysis.
Experimental Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Polycondensation.
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the diboronic acid or ester comonomer (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a phase-transfer catalyst such as Aliquat 336. Add anhydrous toluene to the flask.
-
Base Preparation: In a separate flask, prepare a 2 M aqueous solution of potassium carbonate (K₂CO₃) and degas it by bubbling argon through the solution for at least 30 minutes.
-
Polymerization: Add the degassed base solution to the reaction mixture. Heat the mixture to 90 °C and stir vigorously for 48-72 hours.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer and wash it with water three times to remove the base and inorganic salts.
-
Purification: Concentrate the organic layer and precipitate the polymer by adding it to a large volume of stirred methanol. Filter the polymer and purify by Soxhlet extraction as described in Protocol 1.
-
Drying: Dry the purified polymer under vacuum at 60 °C to a constant weight.
Protocol 3: Sonogashira-Hagihara Polycondensation
The Sonogashira-Hagihara coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[4] This reaction is co-catalyzed by palladium and copper complexes.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is used. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne.
-
Comonomer: A diethynyl aromatic compound, such as 2,6-diethynylnaphthalene or 1,4-diethynylbenzene, is used as the comonomer.
-
Base and Solvent: A suitable amine, such as triethylamine (TEA) or diisopropylamine (DIPA), serves as both the base and the solvent. The amine neutralizes the hydrogen iodide formed during the reaction and helps to dissolve the reactants.
-
Temperature: The reaction is often carried out at or slightly above room temperature to ensure a controlled reaction rate and prevent side reactions, such as the homocoupling of the alkyne (Glaser coupling).
Experimental Workflow Diagram:
Caption: Workflow for Sonogashira-Hagihara Polycondensation.
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, add this compound (1.0 eq.), the diethynyl comonomer (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1-3 mol%), and copper(I) iodide (CuI, 2-5 mol%).
-
Solvent and Base Addition: Add a degassed mixture of anhydrous toluene and triethylamine (TEA) (e.g., 2:1 v/v) to the flask via cannula.
-
Polymerization: Stir the reaction mixture at 40-60 °C for 24-72 hours under an argon atmosphere.
-
Work-up: Cool the reaction mixture to room temperature. The precipitated triethylammonium iodide can be removed by filtration.
-
Purification: Concentrate the filtrate and precipitate the polymer by adding the solution to a large volume of stirred methanol. Collect the polymer by filtration and wash with methanol. Further purify the polymer by Soxhlet extraction as described in Protocol 1.
-
Drying: Dry the purified polymer under vacuum at 60 °C to a constant weight.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile monomer for the synthesis of advanced polymers. The protocols detailed herein for Yamamoto, Suzuki-Miyaura, and Sonogashira-Hagihara couplings provide robust and reproducible methods for the creation of a diverse range of naphthalene-based polymer architectures. The resulting polymers, with their anticipated high thermal stability and interesting electronic properties, are promising candidates for applications in organic electronics, high-performance composites, and specialty materials. Further exploration into the copolymerization of this compound with a wider array of comonomers will undoubtedly lead to the discovery of novel materials with even more finely-tuned properties, pushing the boundaries of polymer science and technology.
References
The Versatility of 2,6-Diiodonaphthalene in Organic Electronics: A Guide to Synthesis and Device Fabrication
Introduction: The pursuit of novel organic materials with tailored electronic properties is a cornerstone of next-generation electronics. Among the vast array of molecular building blocks, 2,6-diiodonaphthalene stands out as a versatile and highly valuable precursor for the synthesis of both small molecules and conjugated polymers. Its rigid, planar naphthalene core provides a robust platform for extending π-conjugation, while the strategically positioned iodine atoms at the 2 and 6 positions serve as reactive handles for a variety of powerful cross-coupling reactions. This reactivity allows for the precise construction of intricate molecular architectures with tunable electronic and photophysical properties, making this compound a key component in the development of high-performance organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1]
This technical guide provides a comprehensive overview of the applications of this compound in organic electronics. We will delve into the synthetic methodologies for creating advanced organic semiconductors and provide detailed, field-proven protocols for their incorporation into electronic devices. This document is intended for researchers and scientists in materials science and organic electronics, offering both foundational knowledge and practical guidance for leveraging the unique attributes of this important molecule.
I. The Strategic Advantage of the 2,6-Naphthalene Moiety
The naphthalene core, a fused two-ring aromatic system, offers a larger π-conjugated system than a single benzene ring, which is beneficial for charge transport. The 2,6-substitution pattern is particularly advantageous as it leads to linear, rod-like molecular structures. This linearity promotes intermolecular π-π stacking in the solid state, a critical factor for efficient charge hopping between molecules and, consequently, high charge carrier mobility in organic thin-film transistors.
The iodine substituents in this compound are excellent leaving groups in various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Heck couplings. This allows for the straightforward introduction of a wide range of functional groups and the construction of extended conjugated systems. Notably, the higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions and higher yields in these coupling reactions.
II. Application in Organic Field-Effect Transistors (OFETs): Small Molecule Semiconductors
The precise molecular structure and high purity achievable with small molecules make them ideal candidates for fundamental studies and high-performance OFETs. This compound serves as an excellent starting point for the synthesis of such materials.
A. Synthesis of 2,6-Disubstituted Naphthalene Derivatives
A powerful strategy for creating high-mobility p-type organic semiconductors is to extend the π-conjugation of the naphthalene core by introducing aromatic substituents at the 2 and 6 positions. Below are protocols for the synthesis of three such derivatives: 2,6-di((E)-styryl)naphthalene (DSN), 2,6-di(1H-inden-2-yl)naphthalene (DIN), and 2,6-di(phenylethynyl)naphthalene (DPEN), adapted from literature procedures that utilize the analogous 2,6-dibromonaphthalene.[1][2] Given the higher reactivity of organoiodides, these reactions can often be performed under milder conditions or with lower catalyst loadings when starting from this compound.
Protocol 1: Synthesis of 2,6-di((E)-styryl)naphthalene (DSN) via Suzuki Coupling
This protocol outlines the synthesis of DSN, a molecule that has demonstrated high hole mobility in OFETs.[1]
-
Reaction Scheme:
Caption: Synthesis of DSN from this compound.
-
Materials:
-
This compound (1.0 equiv)
-
(E)-2-phenylvinylboronic acid (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
Toluene
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask, add this compound, (E)-2-phenylvinylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed 2:1 mixture of toluene and water.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/dichloromethane gradient) to yield pure DSN.
-
Protocol 2: Synthesis of 2,6-di(phenylethynyl)naphthalene (DPEN) via Sonogashira Coupling
This protocol describes the synthesis of DPEN, another promising organic semiconductor.[1]
-
Reaction Scheme:
Caption: Synthesis of DPEN from this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (2.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Toluene
-
-
Procedure:
-
In a Schlenk flask, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in a mixture of toluene and triethylamine.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add phenylacetylene dropwise to the reaction mixture at room temperature.
-
Heat the mixture to 70-80 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove the precipitated salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure DPEN.
-
B. Fabrication and Performance of OFETs with Naphthalene-Based Small Molecules
The performance of an OFET is highly dependent on the quality of the semiconductor thin film and the device architecture. Below is a general protocol for the fabrication of a top-contact, bottom-gate OFET using a solution-processed or vacuum-deposited organic semiconductor.
Protocol 3: Fabrication of a Top-Contact, Bottom-Gate OFET
-
Device Architecture:
Caption: Schematic of a top-contact, bottom-gate OFET.
-
Materials and Equipment:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Organic semiconductor (e.g., DSN, DPEN)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Spin coater or thermal evaporator
-
Shadow mask for electrode deposition
-
Semiconductor parameter analyzer
-
-
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer (SAM) to improve the film quality of the organic semiconductor. This is typically done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene or by vapor deposition.
-
Semiconductor Deposition:
-
Solution Processing (for soluble derivatives): Dissolve the organic semiconductor in a suitable solvent (e.g., chloroform, toluene) and spin-coat the solution onto the OTS-treated substrate to form a thin film. Anneal the film at an optimized temperature to improve crystallinity.
-
Vacuum Deposition: Place the substrate and the organic semiconductor in a high-vacuum thermal evaporator. Deposit a thin film (e.g., 50 nm) of the semiconductor onto the substrate at a controlled rate and substrate temperature.[3]
-
-
Electrode Deposition: Using a shadow mask, thermally evaporate gold (Au) source and drain electrodes (e.g., 50 nm thick) onto the semiconductor film to define the channel length and width.
-
Device Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) to determine the field-effect mobility, on/off ratio, and threshold voltage.
-
Table 1: Performance of OFETs based on 2,6-Disubstituted Naphthalenes [1]
| Compound | Deposition Method | Mobility (μ) [cm²/Vs] | On/Off Ratio |
| DSN | Vacuum Deposition | 0.53 | > 10⁶ |
| DIN | Vacuum Deposition | 5.40 x 10⁻² | 6 x 10³ |
| DPEN | Vacuum Deposition | ~10⁻³ | ~10³ |
The superior performance of DSN highlights the importance of molecular design in achieving high charge carrier mobility. The styryl linkages in DSN likely promote favorable intermolecular interactions and ordering in the thin film state, leading to efficient charge transport.
III. Application in Organic Electronics: Conjugated Polymers
While this guide has focused on small molecules due to the availability of detailed protocols, it is important to note the potential of this compound in the synthesis of conjugated polymers. Polymerization of this compound, for instance, through Yamamoto coupling, can yield poly(2,6-naphthalene), a polymer with a fully conjugated backbone. Copolymers can also be synthesized by reacting this compound with other aromatic monomers via Suzuki or Stille polycondensation. These polymers are expected to have interesting electronic and optical properties for applications in OFETs and OLEDs. Further research in this area is warranted to fully explore the potential of this compound-based polymers.
IV. Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of advanced organic semiconductors. Its rigid naphthalene core and reactive iodine atoms enable the construction of a wide variety of small molecules and polymers with tailored electronic properties. The high charge carrier mobilities achieved with small molecules derived from its bromo-analogue underscore the potential of this platform for high-performance organic field-effect transistors.
Future research should continue to explore novel molecular architectures based on the 2,6-naphthalene unit. The development of efficient synthetic routes to novel copolymers and the investigation of their applications in organic photovoltaics and light-emitting diodes are particularly promising avenues. The continued exploration of structure-property relationships in materials derived from this compound will undoubtedly lead to further advancements in the field of organic electronics.
References
Synthesis of Conjugated Polymers from 2,6-Diiodonaphthalene: Application Notes and Protocols
Introduction: The synthesis of conjugated polymers from naphthalene-based monomers is a burgeoning field of research, driven by the unique electronic and photophysical properties these materials exhibit. Poly(2,6-naphthalene), in particular, is a structurally simple yet intriguing polymer with potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The 2,6-linkage provides a highly conjugated and relatively linear polymer backbone, which can facilitate efficient charge transport. This document provides detailed application notes and protocols for the synthesis of conjugated polymers derived from 2,6-diiodonaphthalene, targeting researchers, scientists, and professionals in drug development and materials science.
Theoretical Background: The Rationale for Naphthalene-Based Polymers
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. This electronic structure is the origin of their semiconducting and light-emitting properties. The choice of the monomer unit is critical in tuning the optical and electronic characteristics of the resulting polymer.
Naphthalene is an attractive building block for conjugated polymers for several reasons:
-
Extended π-System: Compared to a single benzene ring, the fused-ring structure of naphthalene provides a more extended π-conjugation, which can lead to a smaller bandgap and red-shifted absorption and emission spectra.
-
Rigid Backbone: The rigid and planar nature of the naphthalene unit promotes intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport in electronic devices.
-
Chemical Stability: Naphthalene-based polymers generally exhibit good thermal and chemical stability, a desirable trait for long-lasting electronic devices.
This compound is a versatile starting material for the synthesis of poly(2,6-naphthalene) through various cross-coupling polymerization techniques. The iodine substituents serve as excellent leaving groups in palladium- and nickel-catalyzed reactions.
Key Polymerization Methodologies
Several cross-coupling reactions are employed for the synthesis of conjugated polymers. The choice of method often depends on the desired polymer properties, monomer availability, and tolerance to functional groups. Here, we detail four powerful methods for the polymerization of this compound: Yamamoto, Suzuki, Stille, and Direct Arylation Polymerization (DArP).
Yamamoto Coupling Polymerization
Yamamoto coupling is a dehalogenative polycondensation that is particularly effective for the homopolymerization of dihaloaromatic compounds. It typically utilizes a nickel(0) complex, which is often generated in situ from a nickel(II) precursor.
Causality of Experimental Choices:
-
Nickel(0) Catalyst: The active catalytic species, Ni(0), is crucial for the oxidative addition to the C-I bond of this compound. Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] is a common and effective pre-catalyst.
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) or bipyridine ligands, are often used to stabilize the nickel catalyst and modulate its reactivity.
-
Solvent: Anhydrous, high-boiling point, aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to ensure the solubility of the growing polymer chains and to facilitate the reaction at elevated temperatures.
-
Temperature: The reaction is usually carried out at elevated temperatures (60-100 °C) to promote the reductive elimination step and ensure a reasonable reaction rate.
Experimental Workflow Diagram (Yamamoto Coupling):
Caption: Workflow for Yamamoto Polymerization of this compound.
Protocol 1: Yamamoto Polymerization of this compound
-
Catalyst Preparation (Inert Atmosphere): In a glovebox, add bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.2 eq) and 2,2'-bipyridine (1.2 eq) to a dry Schlenk flask. Add anhydrous N,N-dimethylformamide (DMF). Stir the mixture at 60 °C for 30 minutes to form the active Ni(0) complex.
-
Polymerization: To a separate Schlenk flask, add this compound (1.0 eq) and anhydrous DMF. Heat the solution to 80 °C and then transfer the prepared catalyst solution via cannula.
-
Reaction Monitoring: Stir the reaction mixture at 80 °C for 48 hours under an inert atmosphere. The formation of a precipitate may be observed as the polymer grows.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a stirred solution of methanol/concentrated HCl (10:1 v/v) to precipitate the polymer and neutralize any remaining catalyst.
-
Purification:
-
Filter the crude polymer using a Büchner funnel.
-
Wash the polymer sequentially with methanol and water.
-
Purify the polymer by Soxhlet extraction.[1][2][3][4][5] Place the polymer in a cellulose thimble and extract sequentially with methanol, acetone, and finally chloroform (or another suitable solvent in which the polymer is soluble) for 24 hours each.
-
The purified polymer is recovered from the chloroform fraction by precipitation into methanol.
-
-
Drying: Dry the final polymer under vacuum at 60 °C overnight.
Suzuki Polycondensation
Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For polymerization, a dihaloaromatic monomer is reacted with a diboronic acid or diboronic ester comonomer. To synthesize the homopolymer of poly(2,6-naphthalene), a two-step approach is common: first, the synthesis of a 2,6-naphthalene diboronic ester, followed by its polymerization, or by coupling this compound with 2,6-naphthalenediboronic acid.
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice as it is a pre-formed, stable Pd(0) complex.
-
Base: A base is required to activate the organoboron species for transmetalation. Aqueous solutions of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are frequently used.
-
Phase Transfer Catalyst: Since the reaction is often biphasic (organic solvent and aqueous base), a phase transfer catalyst like Aliquat® 336 can be beneficial to facilitate the transport of the boronate species into the organic phase.
-
Solvent System: A mixture of an organic solvent (e.g., toluene) and water is used to dissolve the reactants and the base.
Experimental Workflow Diagram (Suzuki Polycondensation):
Caption: Workflow for Suzuki Polycondensation.
Protocol 2: Suzuki Polycondensation of this compound
-
Reactant Setup: To a Schlenk flask, add this compound (1.0 eq), naphthalene-2,6-diboronic acid (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent and Base Addition: Add anhydrous toluene to the flask. In a separate flask, prepare a 2 M aqueous solution of potassium carbonate (K₂CO₃) and degas it by bubbling argon through it for 30 minutes. Add the degassed base solution to the reaction mixture.
-
Polymerization: Heat the mixture to 90 °C and stir vigorously for 72 hours under an inert atmosphere.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer and wash it with water three times. Concentrate the organic layer and precipitate the polymer by adding it to a large volume of stirred methanol.
-
Purification: Filter the polymer and purify by Soxhlet extraction as described in Protocol 1.
-
Drying: Dry the polymer under vacuum.
Stille Polycondensation
Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. For polymerization, a dihaloaromatic monomer is reacted with a distannane comonomer.
Causality of Experimental Choices:
-
Organotin Reagents: Organotin compounds are highly effective in cross-coupling reactions but are also toxic, requiring careful handling.[6]
-
Palladium Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand are commonly used.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or toluene are suitable.
-
Additives: In some cases, additives like copper(I) iodide (CuI) can act as co-catalysts to accelerate the reaction.
Protocol 3: Stille Polycondensation of this compound
-
Reactant Setup: In a glovebox, add this compound (1.0 eq), 2,6-bis(trimethylstannyl)naphthalene (1.0 eq), and Pd(PPh₃)₄ (1-3 mol%) to a dry Schlenk flask.
-
Solvent Addition: Add anhydrous toluene via cannula.
-
Polymerization: Heat the reaction mixture to 110 °C and stir for 48 hours under an inert atmosphere.
-
Work-up: Cool the mixture to room temperature and precipitate the polymer in methanol.
-
Purification: Filter the polymer and wash with a solution of potassium fluoride (KF) in methanol to remove tin residues. Further purify by Soxhlet extraction as described in Protocol 1.
-
Drying: Dry the final polymer under vacuum.
Direct Arylation Polymerization (DArP)
DArP is an emerging "greener" synthetic route that forms C-C bonds by coupling a C-H bond with a C-X (X = halogen) bond, thus avoiding the need for organometallic reagents.[7][8][9][10][11][12] For the homopolymerization of this compound, this method is not directly applicable as it requires a C-H bond to react with the C-I bond. However, it is a powerful technique for creating copolymers, for instance, by reacting this compound with a comonomer containing activated C-H bonds.
Data Presentation: Expected Polymer Properties
The following table summarizes typical properties for poly(2,6-naphthalene) synthesized via different methods. Note that these values can vary significantly depending on the precise reaction conditions and purification methods.
| Polymerization Method | Typical Mn (kDa) | Typical PDI (Mw/Mn) | Typical Yield (%) |
| Yamamoto Coupling | 5 - 20 | 1.5 - 2.5 | 60 - 85 |
| Suzuki Polycondensation | 10 - 50 | 1.8 - 3.0 | 70 - 95 |
| Stille Polycondensation | 15 - 60 | 1.6 - 2.8 | 80 - 98 |
Characterization of Poly(2,6-naphthalene)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure.[13] The disappearance of signals corresponding to the iodine- and boron/tin-substituted carbons and the appearance of new aromatic signals confirm successful polymerization.
2. Gel Permeation Chromatography (GPC): GPC (or Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[13] This is crucial for understanding how the reaction conditions affect the polymer chain length.
3. UV-Vis and Photoluminescence (PL) Spectroscopy: These techniques are used to investigate the optical properties of the polymer. The absorption and emission maxima provide information about the electronic bandgap and the color of light emitted by the material.[14]
4. Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability and phase transitions (e.g., glass transition temperature) of the polymer.
Conclusion
The synthesis of conjugated polymers from this compound offers a pathway to materials with promising electronic and optical properties. Yamamoto, Suzuki, and Stille couplings are all effective methods for this purpose, each with its own set of advantages and disadvantages regarding reaction conditions, catalyst choice, and reagent toxicity. The protocols provided herein serve as a detailed guide for researchers to embark on the synthesis and exploration of this fascinating class of materials. Careful control over reaction parameters and rigorous purification are paramount to obtaining polymers with desirable and reproducible properties for advanced applications.
References
- 1. US9045596B2 - Method of purifying conjugated polymers - Google Patents [patents.google.com]
- 2. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pleiades.online [pleiades.online]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Heck Reaction of 2,6-Diiodonaphthalene
Introduction: The Strategic Importance of the Naphthalene Core and the Power of the Heck Reaction
The naphthalene scaffold is a privileged structure in medicinal chemistry, materials science, and organic electronics. Its rigid, planar, and electron-rich nature provides a versatile platform for the development of novel therapeutics, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The ability to precisely functionalize the naphthalene core is paramount to tuning the desired photophysical, electronic, and biological properties of the resulting molecules. The palladium-catalyzed Heck reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the direct arylation and vinylation of alkenes.[1][2] This reaction's tolerance of a wide array of functional groups makes it an invaluable tool in complex molecule synthesis.[3]
This document provides a detailed guide to the application of the Heck reaction to a particularly useful, yet challenging, substrate: 2,6-diiodonaphthalene. The presence of two reactive C-I bonds opens up possibilities for both mono- and di-functionalization, leading to a diverse range of molecular architectures. However, controlling the selectivity of this reaction is a critical experimental hurdle. These application notes will provide researchers, scientists, and drug development professionals with the foundational knowledge, practical protocols, and troubleshooting insights necessary to successfully employ the Heck reaction with this compound.
Mechanistic Insights: The Catalytic Cycle and the Challenge of Selectivity
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1] Understanding this mechanism is crucial for rationally designing and optimizing reaction conditions.
The generally accepted mechanism involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form an arylpalladium(II) intermediate.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the aryl-palladium bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the vinylated naphthalene product.
-
Reductive Elimination: The base present in the reaction mixture removes the hydrogen halide from the palladium-hydride complex, regenerating the active Pd(0) catalyst and completing the cycle.[4]
For this compound, the reaction can proceed in a stepwise manner, first forming the mono-vinylated intermediate, which can then undergo a second Heck reaction to yield the di-vinylated product. The primary challenge lies in controlling the relative rates of these two processes to selectively obtain either the mono- or di-substituted product.
Figure 1. Catalytic cycle for the Heck reaction of this compound.
Controlling Selectivity: Mono- vs. Di-olefination
The selective synthesis of either the mono- or di-vinylated product from this compound is achievable by careful manipulation of the reaction conditions. The following factors are key to directing the reaction toward the desired outcome:
-
Stoichiometry of the Olefin: This is the most straightforward method to influence selectivity.
-
For mono-olefination: Employing a slight deficiency or an equimolar amount (0.9 to 1.1 equivalents) of the olefin relative to this compound will favor the formation of the mono-substituted product.
-
For di-olefination: A significant excess of the olefin (2.2 to 3.0 equivalents or more) is necessary to drive the reaction to completion and ensure the second Heck coupling occurs efficiently.
-
-
Reaction Time and Temperature:
-
Shorter reaction times and lower temperatures will generally favor the mono-olefination product, as the second coupling is typically slower.
-
Prolonged reaction times and higher temperatures are conducive to achieving the di-substituted product.
-
-
Catalyst Loading:
-
Lower catalyst loadings may favor mono-substitution, as the probability of a second catalytic cycle on the mono-substituted intermediate is reduced.
-
-
Choice of Ligand:
-
Bulky phosphine ligands can sterically hinder the approach of the mono-vinylated naphthalene to the palladium center, thus favoring mono-substitution.
-
Experimental Protocols
Materials and Reagents
-
Substrate: this compound
-
Olefin: Styrene, methyl acrylate, or other suitable alkene
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Ligand (if using Pd(OAc)₂): Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Base: Triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or toluene
-
Other: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), silica gel for chromatography, and appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes).
Protocol 1: Selective Mono-Olefination of this compound with Styrene
This protocol is designed to favor the formation of 2-iodo-6-vinylnaphthalene.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 380 mg), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and triphenylphosphine (0.04 mmol, 10.5 mg, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF (5 mL), triethylamine (1.5 mmol, 0.21 mL), and styrene (1.0 mmol, 0.11 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (or the desired level of conversion is reached), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-vinylated product.
Protocol 2: Di-Olefination of this compound with Methyl Acrylate
This protocol is optimized for the synthesis of dimethyl (naphthalene-2,6-diyl)diacrylate.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 380 mg), palladium(II) acetate (0.03 mmol, 6.7 mg, 3 mol%), and triphenylphosphine (0.06 mmol, 15.7 mg, 6 mol%).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene (10 mL), potassium carbonate (2.5 mmol, 345 mg), and methyl acrylate (2.5 mmol, 0.22 mL).
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the disappearance of the mono-substituted intermediate by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the di-substituted product.
Summary of Reaction Conditions and Expected Outcomes
| Parameter | Mono-Olefination | Di-Olefination | Rationale |
| Olefin Equivalents | 0.9 - 1.1 | 2.2 - 3.0 | Stoichiometry is a primary driver of selectivity. |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system. |
| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) | Organic bases are often milder; inorganic bases can be used at higher temperatures. |
| Solvent | DMF or Acetonitrile | Toluene or DMF | Higher boiling point solvents are suitable for driving the reaction to completion. |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperatures favor the less reactive second coupling. |
| Reaction Time | 4 - 8 hours | 12 - 24 hours | Longer reaction times are needed for the double Heck reaction. |
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider increasing the temperature or adding a fresh portion of the catalyst. Ensure that the solvent and reagents are anhydrous, as water can negatively impact the catalytic cycle.
-
Formation of Byproducts: The formation of homocoupled olefin or reduced arene (naphthalene) can occur. Optimizing the base and temperature can often mitigate these side reactions.
-
Ligand Selection: While triphenylphosphine is a workhorse ligand, for particularly challenging substrates or to fine-tune selectivity, other ligands such as tri(o-tolyl)phosphine or bidentate ligands like BINAP can be explored.[1]
-
Catalyst Precursor: While Pd(OAc)₂ is often used as a pre-catalyst that is reduced in situ to Pd(0), starting directly with a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial, especially at lower reaction temperatures.[4]
Conclusion
The Heck reaction of this compound is a powerful synthetic tool for accessing a range of mono- and di-vinylated naphthalene derivatives. By carefully controlling the reaction parameters, particularly the stoichiometry of the olefin, temperature, and reaction time, researchers can selectively navigate the reaction landscape to obtain the desired products in good yields. The protocols and insights provided in these application notes serve as a robust starting point for the successful implementation of this valuable transformation in academic and industrial research settings.
References
Application Notes and Protocols for the Functionalization of 2,6-Diiodonaphthalene at Iodine Positions
Introduction: 2,6-Diiodonaphthalene as a Premier Building Block
This compound is a highly versatile and valuable building block in modern organic synthesis. Its symmetrical structure and the presence of two reactive iodine atoms provide a robust scaffold for the construction of a wide array of complex organic molecules. The C-I bonds at the 2 and 6 positions are particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. This capability has positioned 2,6-disubstituted naphthalene derivatives as key components in the development of advanced materials, particularly for organic light-emitting diodes (OLEDs), and as privileged structures in medicinal chemistry due to their prevalence in numerous biologically active compounds.[1][2][3] This guide provides a comprehensive overview of the primary methods for the functionalization of this compound, with a focus on providing detailed, field-proven protocols and the underlying mechanistic principles that govern these transformations.
Strategic Functionalization: Mastering Regioselectivity
A key consideration in the functionalization of this compound is the control of regioselectivity. The ability to selectively functionalize one iodine position over the other is crucial for the synthesis of unsymmetrical 2,6-disubstituted naphthalenes, which are often challenging to prepare through other synthetic routes. The reactivity of the two iodine atoms is generally similar; however, subtle electronic and steric factors can be exploited to achieve selective mono-functionalization. This is typically accomplished by carefully controlling the stoichiometry of the coupling partner and by judicious selection of the catalyst, ligand, and reaction conditions. For instance, using a slight deficiency of the nucleophile can favor the formation of the mono-substituted product. Subsequent reaction of the resulting 2-iodo-6-substituted naphthalene with a different coupling partner allows for the synthesis of unsymmetrical derivatives.
Core Functionalization Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of this compound functionalization. These powerful methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The four most prominent and versatile cross-coupling reactions for this purpose are the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings.
Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)-C(sp²) bonds. It involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process that proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
The choice of ligand is critical for the efficiency of the Suzuki coupling. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps, particularly for sterically hindered substrates.
Detailed Protocol: Mono-arylation of this compound
Objective: To synthesize a 2-aryl-6-iodonaphthalene derivative.
Materials:
-
This compound
-
Arylboronic acid (0.95 eq)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
Toluene/H₂O (10:1)
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-iodonaphthalene.
Note: For the synthesis of the symmetrically disubstituted product, an excess of the arylboronic acid (2.2-2.5 eq) should be used, and the reaction time may need to be extended.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | High (est.)[5] |
| trans-β-Styreneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene | Reflux | 48 | High (est.)[5] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6][7] The resulting arylalkynes are important intermediates in the synthesis of a variety of complex molecules and are also of interest for their applications in materials science.
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]
Caption: Simplified mechanism of the Sonogashira coupling.
Detailed Protocol: Double Alkynylation of this compound
Objective: To synthesize a 2,6-dialkynylnaphthalene derivative.
Materials:
-
This compound
-
Terminal alkyne (2.5 eq)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
CuI (2.5 mol%)
-
Diisopropylamine (excess, as solvent and base)
-
THF (co-solvent)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add degassed THF and diisopropylamine.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion (typically 3-6 hours), dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Diisopropylamine | THF | RT | 3 | 89 (est.)[6] |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | - | 100°C | 10 | High (est.)[4] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and general method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[9][10] This reaction has largely replaced harsher, traditional methods for C-N bond formation and is widely used in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Double Amination of this compound
Objective: To synthesize a 2,6-diaminonaphthalene derivative.
Materials:
-
This compound
-
Secondary amine (2.2 eq)
-
Pd₂(dba)₃ (5 mol%)
-
XPhos (7 mol%)
-
NaOtBu (2.2 eq)
-
Dry toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound, the secondary amine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add dry, degassed toluene.
-
Seal the tube and heat the reaction mixture to 110-120 °C.
-
Stir for 24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane (DCM).
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[12]
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 2 | 85 (est.)[5] |
| Aniline | Pd₂(dba)₃/XPhos | K₂CO₃ | Dioxane | 110 | 24 | Moderate to high (est.)[5] |
Stille Coupling: Utilizing Organostannanes
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex.[13][14] While the toxicity of organotin compounds is a concern, the Stille reaction offers the advantages of being tolerant to a wide range of functional groups and the stability of the organostannane reagents to air and moisture.
Mechanistic Rationale
The mechanism of the Stille coupling follows the now-familiar pattern of oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle of the Stille coupling.
Detailed Protocol: Double Vinylation of this compound
Objective: To synthesize 2,6-divinylnaphthalene.
Materials:
-
This compound
-
Tributyl(vinyl)stannane (2.2 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Add tributyl(vinyl)stannane via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,6-divinylnaphthalene.[13]
| Organostannane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl tributylstannane | PdCl₂(PPh₃)₂ | DMF | 80 | 8 | High (est.)[2] |
| Vinyl tributylstannane | Pd(PPh₃)₄ | DMF | 90-100 | 12-24 | High (est.)[13] |
Applications in Materials Science and Drug Development
The functionalization of this compound opens the door to a vast array of novel compounds with significant applications in both materials science and drug development.
-
Organic Light-Emitting Diodes (OLEDs): 2,6-Disubstituted naphthalenes are key components in the design of high-performance organic semiconductors for OLEDs. The ability to tune the electronic properties of the naphthalene core by introducing various electron-donating and electron-withdrawing groups allows for the development of materials with tailored emission colors, high quantum efficiencies, and improved device stability.[1][15][16][17][18]
-
Medicinal Chemistry: The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][19][20][21][22] Functionalization at the 2 and 6 positions allows for the synthesis of analogs of known drugs and the exploration of new chemical space in the search for novel therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Conclusion
This compound is a powerful and versatile platform for the synthesis of a diverse range of functionalized naphthalene derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and efficient methods for the introduction of a wide variety of substituents at the iodine positions. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can achieve high yields and, when desired, excellent regioselectivity. The resulting 2,6-disubstituted naphthalenes are valuable compounds with significant potential in the development of advanced organic materials and novel therapeutic agents.
References
- 1. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Organic Light - Emitting Diodes and their Applications [ouci.dntb.gov.ua]
- 4. One moment, please... [denmarkgroup.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 7. research.rug.nl [research.rug.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 12. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. An unprecedented roll-off ratio in high-performing red TADF OLED emitters featuring 2,3-indole-annulated naphthalene imide and auxiliary donors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ossila.com [ossila.com]
- 17. [2507.14934] Superradiant Organic Light-Emitting Diodes [arxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. US4581380A - 2,6-disubstituted naphthalene derivatives, a process for preparing the same and pharmaceutical and cosmetic compositions containing the same - Google Patents [patents.google.com]
- 20. Antimalarial activity of hydroxy-substituted naphthalene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]
- 22. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Diiodonaphthalene
Welcome to the technical support center for the synthesis of 2,6-diiodonaphthalene. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the complexities of synthesizing this valuable, yet challenging, building block. As a key precursor for organic semiconductors, pharmaceuticals, and condensation polymers, achieving a high yield and purity of this compound is often critical for project success.[1]
This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore common pitfalls, troubleshoot suboptimal results, and offer scientifically-grounded solutions to help you optimize your synthetic strategy.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main strategies for synthesizing this compound:
-
Direct Electrophilic Iodination (Oxyiodination): This is the most common approach, involving the direct iodination of naphthalene using an electrophilic iodine species.[1] To generate the necessary electrophile (I+), molecular iodine (I₂) is used in conjunction with a strong oxidizing agent. Common oxidants include periodic acid (HIO₄), sodium iodate (NaIO₃) in acid, or molecular oxygen over a catalyst.[2]
-
Directed Lithiation-Iodination: This is a multi-step, but highly regioselective, method. It typically starts from a pre-functionalized naphthalene derivative where a directing group guides lithiation to the desired position, followed by quenching with an iodine source. This method offers excellent control but is more labor-intensive.[1]
Q2: Why is regioselectivity a major challenge in naphthalene iodination?
A2: Naphthalene has two positions available for electrophilic substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The α-position is kinetically favored due to better stabilization of the carbocation intermediate (Wheland intermediate). However, the β-substituted product is thermodynamically more stable due to reduced steric hindrance. Conventional liquid-phase iodination often yields the 1-iodonaphthalene as the major initial product.[3] Achieving high selectivity for the 2,6-disubstituted product requires carefully chosen conditions that either favor the thermodynamic product or utilize shape-selective catalysis.[3]
Q3: What is the role of the oxidizing agent in oxyiodination reactions?
A3: Molecular iodine (I₂) itself is a weak electrophile and does not react readily with aromatic rings like naphthalene. The oxidizing agent is crucial for in-situ generation of a potent electrophilic iodinating species, often represented as I⁺ or a related carrier.[2][4] For example, using sodium iodate (NaIO₃) and sulfuric acid, the iodate oxidizes iodine to the active electrophile, which then attacks the naphthalene ring.[2] This prevents the reverse reaction and drives the equilibrium towards the iodinated products.
Part 2: Troubleshooting Guide for Direct Iodination/Oxyiodination
This section provides solutions to specific problems encountered during the direct iodination of naphthalene.
Q: My reaction yield is very low. What are the likely causes and solutions?
A: Low yield is a common issue stemming from several factors. Let's break down the potential causes and corresponding solutions.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficient Oxidant | The generation of the electrophilic iodinating species (I⁺) is stoichiometric. If the oxidant is depleted, the reaction will cease, leaving unreacted starting material. | Ensure at least a stoichiometric amount of the oxidizing agent (e.g., NaIO₃) relative to the desired degree of iodination. For di-iodination, this is critical. A slight excess may be beneficial. |
| Poor Reaction Conditions | Electrophilic aromatic substitution is sensitive to temperature and solvent. Inadequate heating may result in slow reaction rates, while the wrong solvent can hinder solubility or reactivity.[2][4] | The reaction often requires heating in a solvent like aqueous acetic acid (e.g., 80% AcOH).[2] Systematically optimize the temperature (e.g., 80-110 °C) and reaction time by monitoring the reaction progress with TLC or GC-MS. |
| Sublimation of Naphthalene | Naphthalene has a relatively high vapor pressure and can sublime from the reaction vessel upon heating, effectively removing it from the reaction medium. | Use a reflux condenser fitted with a drying tube or an inert gas inlet to minimize the loss of naphthalene. Ensure the reaction is performed in a well-sealed flask. |
| Deactivation by Strong Acid | While acid is necessary to activate the oxidant, excessively harsh acidic conditions can lead to side reactions like sulfonation or polymerization, consuming the starting material and reducing the yield of the desired product. | Use the recommended concentration of sulfuric acid. A systematic study of the acid concentration can reveal an optimal range for your specific setup. |
Q: My final product is a mixture of isomers (e.g., 2,6- and 2,7-diiodonaphthalene). How can I improve the regioselectivity?
A: Achieving high 2,6-selectivity is the primary challenge. The formation of other isomers, particularly 2,7-diiodonaphthalene, is common.
Causality of Isomer Formation
The initial iodination of naphthalene preferentially yields 2-iodonaphthalene under specific catalytic conditions.[1] The second iodination is then directed by this first iodine substituent. While iodine is an ortho-, para-director, the electronic and steric environment of 2-iodonaphthalene leads to substitution at both the C6 and C7 positions, often resulting in a mixture.
Caption: Isomer formation pathway in naphthalene di-iodination.
Strategies for Improving 2,6-Selectivity:
-
Shape-Selective Catalysis: This is a highly effective, albeit specialized, approach. Using zeolites, such as KX or other alkali-metal exchanged forms, can dramatically enhance selectivity.[3] The constrained pore structure of the zeolite preferentially allows for the formation of the sterically less demanding 2-iodonaphthalene intermediate and subsequently the linear 2,6-diiodo isomer, while disfavoring the formation of bulkier isomers.[3]
-
Thermodynamic Control: Running the reaction at a higher temperature for a longer duration can sometimes favor the formation of the more thermodynamically stable 2,6-isomer over other isomers. This should be balanced against the risk of decomposition.
-
Purification: In many cases, the formation of an isomeric mixture is unavoidable. The focus then shifts to efficient purification. The 2,6- and 2,7- isomers often have different solubilities, which can be exploited. Post-synthesis purification via recrystallization from a solvent like n-heptane or ethanol can effectively remove the 2,7-isomer, yielding highly pure this compound.[1]
Q: I am observing a dark, tarry substance in my reaction flask. What is it and how can I prevent it?
A: The formation of a dark, insoluble tar is indicative of polymerization or decomposition of the naphthalene ring under harsh reaction conditions.
Scientific Explanation: The combination of a strong oxidizing agent and concentrated acid at elevated temperatures can lead to over-oxidation and subsequent polymerization of the aromatic starting material or products.
Preventative Measures:
-
Control the Temperature: Avoid excessive heating. Use an oil bath with a temperature controller for precise temperature management.
-
Controlled Reagent Addition: Add the oxidizing agent portion-wise or as a solution via an addition funnel. This maintains a lower instantaneous concentration of the highly reactive species, minimizing side reactions.
-
Ensure Adequate Stirring: Vigorous stirring ensures homogenous distribution of reagents and heat, preventing localized "hot spots" where decomposition is more likely to occur.
Part 3: Experimental Protocol - Oxyiodination of Naphthalene
This protocol is a representative procedure based on established methods.[2] Researchers should perform their own risk assessment and optimization.
Objective: To synthesize this compound via direct oxyiodination.
Reagents & Stoichiometry
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Naphthalene | 1.0 | 128.17 | (User Defined) |
| Iodine (I₂) | 2.1 | 253.81 | (Calculated) |
| Sodium Iodate (NaIO₃) | 0.8 | 197.89 | (Calculated) |
| Sulfuric Acid (98%) | (Catalytic) | 98.08 | ~0.5 mL per 100 mL solvent |
| Acetic Acid (80% aq.) | (Solvent) | - | (User Defined) |
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add naphthalene and 80% aqueous acetic acid.
-
Reagent Addition: Add the molecular iodine (I₂) and sodium iodate (NaIO₃) to the flask.
-
Acidification: Slowly add concentrated sulfuric acid to the stirring mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) using an oil bath. Monitor the reaction progress by TLC (eluent: hexane), observing the disappearance of the naphthalene spot and the appearance of new, lower Rf spots corresponding to the iodinated products. The reaction may take several hours.
-
Workup: After the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.
-
Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water, followed by a cold, minimal amount of ethanol to remove some of the more soluble impurities.
-
Purification: The key to obtaining pure this compound is careful recrystallization. Dissolve the crude solid in a minimal amount of hot n-heptane or ethanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. The less soluble this compound will crystallize out, leaving the 2,7-isomer and other impurities in the mother liquor.[1]
-
Characterization: Collect the crystals by filtration, dry under vacuum, and characterize by NMR, MS, and melting point to confirm identity and purity.
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Purification of Crude 2,6-Diiodonaphthalene by Recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource for the purification of crude 2,6-diiodonaphthalene. Moving beyond a simple procedural list, this document is structured as a troubleshooting and FAQ hub, addressing the common and nuanced challenges encountered during the recrystallization process. The methodologies and insights provided are grounded in established chemical principles to ensure both scientific accuracy and practical success in the laboratory.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the recrystallization of this compound. Each answer is coupled with an "Application Scientist's Insight" to explain the underlying principles and rationale for the proposed solution.
Q1: What is the most effective solvent for recrystallizing this compound?
The recommended solvent for the final purification of this compound is n-heptane .[1] Post-synthesis purification often involves an initial wash with ethanol to remove more soluble isomers, like 2,7-diiodonaphthalene, followed by recrystallization from n-heptane to achieve purity greater than 98%.[1]
-
Application Scientist's Insight: The choice of a recrystallization solvent is governed by a critical principle: the compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures. This compound, a large, nonpolar polycyclic aromatic hydrocarbon (PAH), follows the "like dissolves like" rule.[2][3] N-heptane, a nonpolar alkane, fits this profile perfectly. While other nonpolar solvents like hexane or cyclohexane might also work, n-heptane has been specifically cited for yielding high-purity product.[1] Dichloromethane and chloroform are known to dissolve this compound readily but may be too effective, leading to poor recovery.[1] Water is unsuitable due to the compound's insolubility.[1]
Q2: My product is "oiling out" instead of forming crystals. What is happening and how do I fix it?
"Oiling out" occurs when the dissolved solid comes out of the solution as a liquid instead of a crystalline solid. This typically happens for two reasons:
-
The melting point of your crude solid is lower than the boiling point of the solvent.
-
The concentration of impurities is so high that it significantly depresses the melting point of your compound.[4]
-
Application Scientist's Insight: This is a common problem when dealing with impure solids.[4] To resolve this, you should return the flask to the heat source and add more solvent (in this case, n-heptane) to lower the solution's saturation point.[4] The goal is to ensure that the temperature at which the compound begins to precipitate is below its melting point. Cooling the solution much more slowly can also provide the necessary thermodynamic conditions for crystal lattice formation rather than amorphous oiling. If the problem persists, it indicates a very impure starting material, and a preliminary purification step, such as the ethanol wash described in the protocol below, is strongly recommended before attempting recrystallization again.
Q3: My final yield of pure crystals is very low. What are the common causes?
A low yield (e.g., less than 70-80%) is a frequent issue in recrystallization and can be attributed to several factors:[5]
-
Using excessive solvent: This is the most common error. Too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[4]
-
Premature filtration: Filtering the crystals before the solution has fully cooled to room temperature (or in an ice bath) will result in product loss.
-
Incomplete transfer: Leaving crystals behind in the recrystallization flask.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble.
-
Application Scientist's Insight: To diagnose the issue, take a few drops of your mother liquor (the filtrate after collecting your crystals) and evaporate the solvent. A large amount of solid residue indicates that too much solvent was used initially.[4] To rectify this in future experiments, use the minimum amount of boiling solvent required to fully dissolve the crude solid. If you've already completed the filtration, you can attempt to recover more product by boiling off some of the solvent from the mother liquor and cooling it again for a second crop of crystals, though this second crop may be less pure.
Q4: No crystals are forming, even after the solution has cooled completely. What should I do?
This is a classic case of a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.
-
Application Scientist's Insight: Nucleation is the initial step of crystal formation and sometimes requires a "trigger." You can induce crystallization using one of these proven methods:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches provide a surface for nucleation.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[6]
-
Reduce Solvent Volume: If the first two methods fail, it's likely you used too much solvent. Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[4]
-
Q5: The recovered crystals are still impure. How can I improve the purity?
If a single recrystallization from n-heptane does not yield a product of sufficient purity, the primary issue is likely the presence of isomers, particularly 2,7-diiodonaphthalene, which have very similar physical properties to the desired 2,6-isomer.[1][7]
-
Application Scientist's Insight: Isomer separation is a significant challenge in naphthalene chemistry.[7][8] Because the isomers have similar polarities, a simple recrystallization may not be sufficient. The most effective strategy is to leverage their differential solubility in a different solvent before the final recrystallization. Post-synthesis purification can be greatly enhanced by washing the crude solid with ethanol.[1] The 2,7-isomer is more soluble in ethanol and will be washed away, enriching the remaining solid in the desired 2,6-isomer. This enriched material can then be recrystallized from n-heptane to achieve high purity. This two-step process is detailed in the protocol below.
Section 2: Recommended Purification Protocol
This protocol is a two-part process designed for maximum purity, first enriching the desired 2,6-isomer and then performing a final recrystallization.
Part A: Isomer Enrichment via Ethanol Wash
-
Place the crude this compound solid in an Erlenmeyer flask.
-
Add a small volume of room-temperature ethanol. The amount should be sufficient to create a slurry, not to dissolve the solid completely.
-
Stir the slurry vigorously for 15-20 minutes. This allows the more soluble 2,7-diiodonaphthalene isomer to dissolve into the ethanol.[1]
-
Collect the solid by suction filtration using a Büchner funnel.
-
Wash the collected solid cake with a very small amount of cold ethanol to remove any residual mother liquor.
-
Dry the solid completely under vacuum. This solid is now enriched with the this compound isomer.
Part B: Final Purification by Recrystallization from n-Heptane
-
Transfer the enriched, dry solid to a clean Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar and a small volume of n-heptane.
-
Heat the mixture to a gentle boil on a hot plate with stirring.
-
Add more n-heptane in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure good recovery.[4]
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[4]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with a small amount of ice-cold n-heptane to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent. The final product should be pale yellow crystals.[1]
Section 3: Data & Visualization
Table 1: Solvent Selection Guide for this compound
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use with this compound |
| n-Heptane | 98.4 | Nonpolar | Recommended. Excellent balance of high solubility when hot and low solubility when cold for nonpolar PAHs. Proven to yield >98% pure product.[1] |
| Ethanol | 78.4 | Polar | Used for washing, not recrystallization. Leverages differential solubility to remove more soluble isomers like 2,7-diiodonaphthalene.[1] |
| Hexane | 68.7 | Nonpolar | A potential alternative to n-heptane, but its lower boiling point means less difference between hot and cold solubility, potentially affecting yield. |
| Toluene | 110.6 | Nonpolar (Aromatic) | Often used for PAHs.[9] Its high boiling point is good for dissolving solids, but the compound may remain too soluble upon cooling, reducing yield. |
| Dichloromethane | 39.6 | Moderately Polar | Known to dissolve this compound well, but likely too effective, leading to significant product loss in the mother liquor.[1] |
| Water | 100 | Very Polar | Unsuitable. this compound is insoluble in water.[1] |
Diagram 1: Troubleshooting Workflow for Recrystallization
Caption: Logical workflow for troubleshooting common recrystallization issues.
Section 4: References
-
EvitaChem. (n.d.). This compound. Retrieved from 1
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Reddit. (2024). Recrystallization pointers. r/chemistry. Retrieved from --INVALID-LINK--
-
Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--
-
Zheng, M., Li, D., Wang, Z., & Chen, Q. (2025). Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. PMC. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--
-
Meat Technology. (2025). Evaluation of greener solvent options for polycyclic aromatic hydrocarbon extraction. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene. Retrieved from --INVALID-LINK--
References
- 1. Buy this compound (EVT-434515) | 36316-88-8 [evitachem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. mt.com [mt.com]
- 7. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of greener solvent options for polycyclic aromatic hydrocarbon extraction | Scientific journal "Meat Technology" [journalmeattechnology.com]
Technical Support Center: Purification of 2,6-Diiodonaphthalene
Welcome to the technical support center for the purification of 2,6-diiodonaphthalene. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to isomeric purity during their synthetic work. Here, we address common issues in a direct question-and-answer format, providing not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot effectively.
Troubleshooting Guide & FAQs
Q1: What are the common isomeric impurities I might encounter when synthesizing this compound, and why do they form?
When synthesizing this compound, particularly through methods like the direct oxyiodination of naphthalene, the reaction often lacks perfect regioselectivity. The electronic properties of the naphthalene ring allow for iodination at multiple positions. While the 2- and 6- positions (the β-positions) are often favored, substitution can also occur at other sites, leading to a mixture of diiodinated isomers.[1]
The most common isomeric co-products include:
-
2,7-Diiodonaphthalene: This is another β,β'-substituted isomer and is frequently a significant impurity due to similar reactivity at the 2- and 7-positions.
-
1,5- and 1,8-Diiodonaphthalene: Substitution at the α-positions (1, 4, 5, 8) can also occur. The 1,8-isomer is particularly notable for its steric strain, which influences its physical properties.[2]
-
Other isomers such as 1-iodonaphthalene (a mono-iodinated precursor) and various other di-substituted naphthalenes can also be present in the crude product mixture.[1]
The formation of these isomers is a direct consequence of the reaction mechanism and conditions, such as the catalyst, temperature, and reactants used.[1]
Q2: My initial analysis shows a mix of isomers. What is the primary strategy for isolating the pure this compound?
The most effective and widely used strategy for purifying this compound is fractional crystallization . This technique exploits the differences in the physicochemical properties of the isomers, namely their solubility in various organic solvents and their melting points.
The Scientific Principle (Causality): The separation is possible due to differences in the crystal lattice energy of the isomers. According to Carnelley's rule, molecules with higher symmetry tend to pack more efficiently into a crystal lattice, resulting in a higher melting point and often lower solubility in a given solvent compared to their less symmetrical isomers.[3] The this compound isomer possesses a higher degree of molecular symmetry compared to isomers like 2,7- or 1,5-diiodonaphthalene. This structural difference is the key to its successful separation via crystallization.
The following table summarizes the melting points of several diiodonaphthalene isomers, illustrating the physical basis for separation.
| Isomer | CAS Number | Melting Point (°C) |
| This compound | 36316-88-8 | ~100 °C[1] |
| 1,8-Diiodonaphthalene | 1730-04-7 | 109-113 °C[4] |
| 2,3-Diiodonaphthalene | 13214-70-5 | Data not readily available |
| 1,5-Diiodonaphthalene | 2065-73-8 | Data not readily available |
Note: While the 1,8-isomer has a higher melting point, it is often formed in smaller quantities and can be separated based on solubility differences.
Q3: Can you provide a step-by-step protocol for purification by fractional crystallization?
Certainly. This two-stage protocol is designed to first enrich the desired 2,6-isomer and then purify it to a high degree. It is based on leveraging differential solubility, as reported in purification procedures.[1]
Stage 1: Enrichment via Ethanol Wash
-
Objective: To remove the highly soluble 2,7-diiodonaphthalene isomer and other related impurities.
-
Procedure:
-
Place the crude diiodonaphthalene mixture into an Erlenmeyer flask.
-
Add a sufficient volume of ethanol to create a slurry. The goal is not to dissolve the entire solid, but to wash it. A common starting point is 5-10 mL of ethanol per gram of crude material.
-
Stir the slurry vigorously at room temperature for 15-20 minutes.
-
Collect the solid material by vacuum filtration using a Büchner funnel.
-
Wash the collected solid cake with a small amount of cold ethanol to remove any residual mother liquor.
-
The collected solid is now enriched in the desired this compound. The filtrate contains the majority of the 2,7-isomer and can be discarded or saved for analysis.
-
Stage 2: Recrystallization from n-Heptane
-
Objective: To crystallize the this compound from the enriched solid, leaving trace impurities behind in the solvent.
-
Procedure:
-
Transfer the enriched solid from Stage 1 to a clean Erlenmeyer flask.
-
Add a small amount of n-heptane and heat the mixture gently (e.g., on a hot plate with stirring) to boiling.
-
Continue to add n-heptane in small portions until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.
-
Once dissolved, remove the flask from the heat source. If any insoluble impurities are visible, perform a hot filtration at this stage.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
For maximum yield, you may subsequently place the flask in an ice bath for 30 minutes to further decrease the solubility of the product.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold n-heptane.
-
Dry the crystals under vacuum to remove all residual solvent. The resulting pale yellow crystals should be high-purity (>98%) this compound.[1]
-
Q4: Crystallization is providing low yield or insufficient purity. What are my alternative purification options?
If fractional crystallization is not achieving the desired outcome, column chromatography is an excellent alternative. For analytical assessment and small-scale purification, High-Performance Liquid Chromatography (HPLC) is also highly effective.
The Scientific Principle (Causality): Chromatography separates molecules based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent). Aromatic isomers, while having similar hydrophobicity, can often be separated based on subtle differences in polarity or their ability to engage in specific interactions (like π-π stacking) with the stationary phase.[5]
// Yes Path is_large_scale -> crys [label="Yes"]; crys [label="Attempt Fractional Crystallization"]; crys_ok [label="Purity/Yield OK?", shape=diamond, style=filled, fillcolor="#FEF7E0"]; crys -> crys_ok; crys_ok -> success [label="Yes"];
// No Path is_large_scale -> hplc_prep [label="No"]; hplc_prep [label="Preparative HPLC"];
// Troubleshooting Path crys_ok -> column_chrom [label="No"]; column_chrom [label="Flash Column Chromatography\n(Silica or Alumina)"];
column_chrom -> success; hplc_prep -> success;
success [label="Pure Product", shape=ellipse, style=filled, fillcolor="#CEEAD6", fontcolor="#202124"]; }
References
Technical Support Center: Sonogashira Coupling of 2,6-Diiodonaphthalene
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the Sonogashira coupling of 2,6-diiodonaphthalene. This bifunctional substrate is a valuable building block for conjugated polymers, molecular wires, and advanced materials. However, its symmetric nature presents unique challenges compared to simpler mono-halide couplings, primarily concerning achieving complete disubstitution while avoiding unwanted side reactions like polymerization and homocoupling.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from troubleshooting specific experimental failures to addressing broader strategic questions in our FAQ section, grounding our advice in mechanistic principles and field-proven protocols.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is designed as a first-response tool when your reaction does not proceed as expected.
Question 1: My reaction has stalled. I'm isolating primarily the mono-coupled product, 2-iodo-6-(alkynyl)naphthalene, with very low yields of the desired disubstituted product. What is causing this and how can I fix it?
Answer:
This is the most frequent challenge with dihalide substrates. The stalling phenomenon typically points to two primary causes: decreased reactivity of the second C-I bond and/or catalyst deactivation.
Causality:
-
Electronic Deactivation: After the first successful coupling, the introduction of an electron-donating alkynyl group deactivates the naphthalene ring system towards further oxidative addition (the rate-limiting step for aryl iodides).[1] This makes the second C-I bond less electrophilic and thus less reactive.
-
Catalyst Deactivation: The higher temperatures or longer reaction times often required to force the second coupling can lead to the decomposition of the palladium catalyst into inactive palladium black.[2]
Troubleshooting Protocol:
-
Increase Reaction Temperature: Aryl iodides are highly reactive, but the deactivated intermediate may require more thermal energy.[2][3] Incrementally increase the temperature from room temperature towards 50-80°C. Monitor carefully for catalyst decomposition.
-
Optimize Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be robust enough. Switch to a more active and stable catalyst system.
-
Use Bulky, Electron-Rich Ligands: Ligands like P(t-Bu)₃ or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps, improving turnover for the second coupling.[4]
-
Employ a Pre-catalyst: Using a more stable Pd(II) pre-catalyst like PdCl₂(PPh₃)₂ can be beneficial, as it is reduced in situ to the active Pd(0) species.[3][5]
-
-
Slow Addition of the Alkyne: If you suspect catalyst deactivation is happening before the second coupling can occur, try adding the terminal alkyne slowly via syringe pump. This maintains a low concentration of the alkyne, which can help minimize side reactions that consume the catalyst.
Question 2: My reaction mixture is turning into an insoluble, intractable mess, and I'm recovering very little of my desired product. What is happening?
Answer:
You are likely observing uncontrolled polymerization. Because this compound is a bifunctional monomer, it can readily form poly(arylene ethynylene) polymers under Sonogashira conditions, especially if there are slight stoichiometric imbalances.[4][6]
Causality:
-
Stoichiometric Imbalance: If there is a slight excess of the diiodonaphthalene or if you are using a dialkyne, polymer chains will begin to form.
-
Solubility Issues: The growing oligomers or the final disubstituted product may have poor solubility in the reaction solvent, causing them to precipitate out before the reaction is complete, leading to a complex mixture.
Troubleshooting Protocol:
-
Strict Stoichiometric Control: Ensure a precise 1:2.05-2.1 molar ratio of this compound to your terminal mono-alkyne. Use high-purity reagents. An excess of the alkyne helps drive the reaction to the fully substituted product and caps the chains, preventing polymerization.
-
Solvent Selection: Choose a solvent that can dissolve not only the starting materials but also the expected product and potential oligomers.
-
For nonpolar products, toluene or dioxane are good starting points.
-
For more polar systems, solvents like DMF or DMSO might be necessary, but be aware they can sometimes inhibit the reaction by competing for coordination to the palladium center.[7][8] A mixture, such as Toluene/Triethylamine, often provides a good balance.[9]
-
-
Lower Reaction Concentration: Running the reaction at a lower concentration (e.g., 0.05 M) can disfavor intermolecular polymerization reactions relative to the desired intramolecular double coupling on a single naphthalene core.
Question 3: I'm seeing a significant amount of a byproduct that corresponds to the dimer of my terminal alkyne (Glaser coupling). How do I suppress this side reaction?
Answer:
The formation of a butadiyne byproduct via oxidative homocoupling (Glaser coupling) is a classic Sonogashira side reaction. It is mediated by the copper(I) co-catalyst, especially in the presence of oxygen.[2][7][10]
Causality:
The copper acetylide intermediate, which is crucial for the main catalytic cycle, can undergo oxidation (often by trace O₂) to form a copper(II) species, which then promotes the dimerization of the alkyne. This pathway competes directly with the desired transmetalation to the palladium center.
Caption: Troubleshooting flowchart for reducing Glaser homocoupling.
Key Actions:
-
Rigorous Degassing: Oxygen is the primary culprit. Ensure your solvent and reaction headspace are scrupulously deoxygenated. Use freeze-pump-thaw cycles for the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[2]
-
Reduce Copper(I) Iodide Loading: While catalytic, excess CuI can accelerate homocoupling. Try reducing the loading from a typical 5 mol% down to 1-2 mol%.
-
Switch to a Copper-Free Protocol: If homocoupling remains problematic, the most effective solution is to eliminate copper entirely. Copper-free Sonogashira reactions are well-established and often provide cleaner results, though they may require slightly higher temperatures or more specialized ligands.[11][12][13]
Frequently Asked Questions (FAQs)
Q1: What are the best catalyst systems for achieving a clean double Sonogashira coupling on this compound?
For di-substituted aryl halides, catalyst selection is critical. The ideal system is highly active, stable at elevated temperatures, and promotes the reaction of the deactivated intermediate.
| Catalyst System Component | Examples | Rationale & Key Considerations |
| Palladium Source | PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd(OAc)₂ | Pd(II) sources are often more stable to air and are reduced in situ. Pd₂(dba)₃ is a common Pd(0) source for ligand-based systems. |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos | PPh₃ is standard but can be suboptimal. Bulky, electron-rich phosphine ligands like P(t-Bu)₃ or Buchwald-type biarylphosphines (XPhos, SPhos) are often superior for challenging couplings. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Essential for the classic Sonogashira mechanism to facilitate acetylide formation.[3][14] Use high-purity, preferably freshly opened CuI. |
| Specialized Catalysts | N-Heterocyclic Carbene (NHC)-Pd Complexes | NHCs are strong σ-donors and form very stable and highly active palladium complexes, making them excellent for difficult couplings.[4] |
| Dipyrimidyl-palladium complexes | Catalyst 5 in Chemistry LibreTexts[4] | These have been specifically shown to be effective for the double coupling of aryl diiodides.[4] |
Recommendation: Start with a system like PdCl₂(PPh₃)₂ (2-5 mol%), CuI (5-10 mol%) . If you face issues with stalling, upgrade to a more robust ligand system such as Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%) and CuI (5 mol%) .
Q2: How do I choose the right solvent and base?
The solvent and base work in concert to facilitate the reaction. The base is not just a proton scavenger; it is integral to the catalytic cycle. The solvent must dissolve all components and not interfere with the catalyst.[7]
| Parameter | Options | Impact on Reaction |
| Solvent | Toluene, Dioxane, THF | Good general-purpose, non-coordinating solvents. |
| DMF, DMSO, NMP | Polar aprotic solvents. Can improve solubility but may coordinate to Pd and inhibit catalysis.[7] | |
| Amine (e.g., TEA, DIPEA) | Can be used as both the base and the solvent, creating a high concentration of the base. | |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Common, moderately strong organic bases. TEA is a standard choice. |
| Piperidine, Pyrrolidine | Stronger, cyclic amine bases that can sometimes accelerate the reaction. | |
| K₂CO₃, Cs₂CO₃ | Inorganic bases, often used in copper-free protocols. |
Recommendation: A mixture of Toluene and Triethylamine (e.g., 3:1 v/v) is a robust starting point. The amine acts as the base and a co-solvent, while toluene helps with solubility and temperature control.[9]
Q3: What are the advantages and disadvantages of running a copper-free protocol for this specific coupling?
Copper-free Sonogashira reactions are an important variation, particularly for substrates prone to side reactions.[12][13]
Advantages:
-
Eliminates Glaser Homocoupling: The primary reason to omit copper is to prevent alkyne dimerization.[2][10] This leads to cleaner reaction profiles and simplifies purification.
-
Reduced Toxicity: Copper salts can be environmentally undesirable and difficult to remove from the final product, which is a major concern in pharmaceutical and materials science applications.
Disadvantages:
-
Slower Reaction Rates: The copper-catalyzed pathway for acetylide formation is typically very fast. Copper-free versions may require higher catalyst loadings, more forcing conditions (higher temperatures), or longer reaction times.
-
Requires Different Conditions: These protocols often necessitate stronger bases (e.g., Cs₂CO₃, TBAF) and specific, often more expensive, palladium/ligand systems to function efficiently.[5]
Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction, highlighting the O₂-dependent Glaser side-reaction.
Reference Experimental Protocol
This protocol provides a starting point for the double Sonogashira coupling of this compound. It should be optimized for your specific terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (2.1 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%)
-
Copper(I) Iodide (CuI) (0.05 equiv, 5 mol%)
-
Toluene, anhydrous (degassed)
-
Triethylamine (TEA), anhydrous (degassed)
Procedure:
-
Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Solvent Addition: Add degassed toluene (to make the final solution ~0.1 M in diiodonaphthalene) and degassed triethylamine (typically 3-5 equivalents, or as a co-solvent in a 3:1 ratio with toluene) via cannula or a gas-tight syringe.
-
Reagent Addition: Stir the mixture at room temperature until the solids dissolve. Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat to 50-60°C. Monitor the reaction progress by TLC or GC/MS, checking for the disappearance of the starting material and the mono-coupled intermediate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or dichloromethane.
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst residues and amine salts. Wash the pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with aqueous NH₄Cl (to remove copper salts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2,6-bis(alkynyl)naphthalene.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. books.lucp.net [books.lucp.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2,6-Diiodonaphthalene
Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the use of 2,6-diiodonaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and selectivity of their coupling reactions involving this symmetrical dihaloarene. Here, we will address common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Reaction Initiation & Yield Issues
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary factors I should investigate?
A1: Low or no yield in Suzuki coupling reactions is a frequent issue that can often be traced back to a few critical components.[1] The primary areas to troubleshoot are the catalyst system, the integrity of your reagents, and the reaction conditions.
-
Catalyst Activity: The heart of the Suzuki reaction is the palladium catalyst.[2][3] If the active Pd(0) species is not being generated in situ or has decomposed, the reaction will not proceed. Ensure that your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands are of high quality and have been stored correctly.[1] For challenging couplings, consider using a pre-catalyst, which is a stable Pd(II) complex that readily forms the active Pd(0) species under the reaction conditions.[2]
-
Reagent Quality: The purity of all reactants is paramount.
-
This compound: Ensure your starting material is free from impurities that could poison the catalyst.
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved by a proton source.[1][2] It is advisable to check the purity of your boronic acid by NMR before use. Using more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts can mitigate this issue.[1][2]
-
Solvents and Base: Use high-purity, anhydrous, and degassed solvents to avoid catalyst deactivation by oxygen and protic impurities. The choice and quality of the base are also critical; ensure it is finely powdered and anhydrous if the reaction requires it.
-
-
Reaction Conditions:
-
Temperature: While many Suzuki couplings are robust at elevated temperatures, aryl iodides can sometimes show poor reactivity at lower temperatures with certain catalyst systems, such as those employing PPh₃ ligands.[4] A systematic optimization of the reaction temperature is recommended.
-
Degassing: Thoroughly degassing the reaction mixture is crucial to prevent oxidation of the Pd(0) catalyst and the phosphine ligands.[5] Perform several cycles of vacuum and backfilling with an inert gas like argon or nitrogen.[1]
-
II. Selectivity Control: Mono- vs. Di-Coupling
Q2: I am trying to achieve selective mono-coupling of this compound, but I am getting a mixture of mono- and di-substituted products. How can I improve selectivity?
A2: Achieving selective mono-arylation of a dihaloarene is a common synthetic challenge. The key is to control the relative rates of the first and second coupling reactions.
-
Stoichiometry: The most straightforward approach is to use a sub-stoichiometric amount of the boronic acid (typically 0.9 to 1.1 equivalents). This limits the availability of the nucleophile for the second coupling.
-
Reaction Time and Temperature: Monitor the reaction closely over time using techniques like TLC or GC-MS. A shorter reaction time and lower temperature will generally favor the mono-coupled product.
-
Ligand Choice: The nature of the ligand plays a significant role in selectivity. Bulky, electron-rich monodentate ligands can sometimes promote difunctionalization.[6] Experimenting with different ligands, including bidentate ligands like dppf, may alter the selectivity profile.[2]
-
Slow Addition: A slow, continuous addition of the boronic acid to the reaction mixture can maintain a low concentration of the nucleophile, thereby favoring the initial mono-coupling over the subsequent di-coupling.
Q3: Conversely, I want to synthesize the di-substituted product, but the reaction stalls after the first coupling. How can I drive the reaction to completion?
A3: Pushing the reaction to di-substitution requires overcoming the decreased reactivity of the mono-coupled intermediate.
-
Stoichiometry and Excess Reagents: Use a slight excess of the boronic acid (2.2 to 2.5 equivalents) and the base (4.0 to 5.0 equivalents) to ensure the second coupling goes to completion.[7]
-
Higher Temperature and Longer Reaction Time: The second oxidative addition is often slower. Increasing the reaction temperature and extending the reaction time can provide the necessary energy to overcome this activation barrier.[7]
-
Catalyst Loading and Stability: A higher catalyst loading (e.g., 2-5 mol%) might be necessary. Ensure the catalyst remains active throughout the extended reaction time. Using robust ligands like sterically hindered N-heterocyclic carbenes (NHCs) or biarylphosphines (e.g., SPhos, XPhos) can improve catalyst longevity.[7][8]
III. Common Side Reactions and Their Mitigation
Q4: I am observing significant amounts of dehalogenated naphthalene as a byproduct. What is the cause, and how can I minimize it?
A4: Dehalogenation is a common side reaction where the aryl halide is reduced to an arene.[2] This occurs when the palladium complex, after oxidative addition, abstracts a hydride from another component in the reaction mixture (often an amine base or an alcohol solvent) followed by reductive elimination.[2]
-
Choice of Base: Strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred over organic amine bases or alkoxides, which can be sources of hydrides.[1][7]
-
Solvent Selection: Avoid alcoholic solvents if dehalogenation is a significant issue. Aprotic solvents like dioxane, THF, or toluene are good alternatives.[2]
-
Water Content: While some Suzuki protocols benefit from the presence of water to dissolve the base, excess water can be a proton source for a related side reaction, protodeboronation.[1] If dehalogenation is a problem, consider running the reaction under anhydrous conditions.[1]
Q5: My major byproduct is the homocoupling of my boronic acid. Why is this happening, and what are the preventative measures?
A5: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen.[5] It can also be influenced by the choice of palladium source.
-
Thorough Degassing: This is the most critical step to prevent homocoupling.[5] Ensure your solvents and the reaction vessel are rigorously purged of oxygen.
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ might be preferable to some Pd(II) sources, such as Pd(OAc)₂, which can sometimes promote homocoupling during the initial reduction to Pd(0).[1]
-
Reaction Conditions: Slower addition of the boronic acid or running the reaction at a lower temperature can sometimes favor the desired cross-coupling pathway over homocoupling.[1]
IV. Purification Strategies
Q6: I am struggling to purify my substituted naphthalene product from the reaction mixture. What are some effective purification techniques?
A6: Purification can be challenging due to the presence of residual catalyst, boronic acid-derived impurities, and side products.
-
Aqueous Workup: A thorough aqueous workup is the first step. Wash the organic extract with water to remove the inorganic base and salts. A wash with a dilute acid can help remove any remaining basic impurities, while a wash with a dilute base can remove unreacted boronic acid.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying Suzuki coupling products.[1] A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective for naphthalene derivatives.[1]
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method, particularly for removing isomeric impurities.[9] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Distillation: For products that are thermally stable and have a sufficiently low boiling point, distillation under reduced pressure can be an option to separate them from non-volatile impurities.[9]
Data and Protocols
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Aryl Iodides
| Palladium Source | Ligand | Base | Solvent System | Typical Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 80-110 | A robust system for many aryl iodides. |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane/Water | 80-100 | Often effective for sterically hindered substrates.[7] |
| Pd(PPh₃)₄ | (None) | K₂CO₃ | THF/Water | 60-80 | A classic catalyst, but may require higher temperatures for less reactive substrates.[4] |
| PEPPSI-IPr | (None) | K₃PO₄ | Dioxane | 100 | An example of a highly active NHC pre-catalyst.[8] |
Data is representative of common starting conditions and should be optimized for specific substrate combinations.
Experimental Protocol: General Procedure for Mono-Arylation of this compound
-
Reagent Preparation: In a dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.05 mmol), and finely powdered K₃PO₄ (2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Degassing: Seal the flask with a septum and perform at least three cycles of vacuum followed by backfilling with argon or nitrogen.[1]
-
Solvent Addition: Add degassed solvent (e.g., 5 mL of dioxane and 0.5 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mono-substituted product.[1]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Challenges of 2,6-Diiodonaphthalene Solubility: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-diiodonaphthalene. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming the common solubility challenges encountered with this versatile but often sparingly soluble reagent. As a key building block in the synthesis of advanced materials and pharmaceutical intermediates, understanding and managing the solubility of this compound is critical for reproducible and successful outcomes in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1]
This resource provides a structured approach to diagnosing and solving solubility issues, grounded in the physicochemical properties of this compound and the principles of modern organic synthesis.
Understanding the Core Problem: The Physicochemical Properties of this compound
This compound is a pale yellow crystalline solid with a melting point of approximately 100°C.[1][2] Its molecular structure, a planar naphthalene core substituted with two iodine atoms, results in a nonpolar, hydrophobic molecule with a calculated XLogP3 of 4.9, indicating a strong preference for lipophilic environments over aqueous media. This inherent low polarity is the primary reason for its poor solubility in many common reaction solvents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆I₂ | [3] |
| Molecular Weight | 379.96 g/mol | [3] |
| Appearance | Pale yellow crystalline solid | [1][2] |
| Melting Point | ~100 °C | [1][2] |
| Water Solubility | Insoluble | [1][2] |
| XLogP3 | 4.9 |
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents is this compound most likely to be soluble?
A1: Based on the "like dissolves like" principle, this compound exhibits the best solubility in nonpolar and moderately polar aprotic solvents. Chlorinated solvents such as dichloromethane (DCM) and chloroform are excellent choices for dissolving this compound at room temperature.[1][2] For cross-coupling reactions, solvents like toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used, although heating is often necessary to achieve complete dissolution.
Q2: I am seeing undissolved solid in my reaction mixture even after adding the solvent. What should I do?
A2: This is a very common issue. The first step is to gently heat the reaction mixture while stirring. Many cross-coupling reactions are performed at elevated temperatures (e.g., 80-110°C), which will significantly increase the solubility of this compound.[4] If heating does not fully dissolve the solid, you may need to consider a different solvent system or a higher solvent volume. However, increasing the solvent volume can impact reaction kinetics, so a careful balance must be struck.
Q3: Can I use a solvent mixture to improve solubility?
A3: Yes, using a co-solvent system can be an effective strategy. For instance, in Suzuki-Miyaura reactions, a mixture of a nonpolar solvent like toluene with a more polar aprotic solvent such as DMF or the addition of a small amount of a solubilizing agent can be beneficial. The choice of co-solvent should be made carefully to ensure it is compatible with all reaction components, including the catalyst and base.
Q4: Will the choice of solvent affect the outcome of my cross-coupling reaction?
A4: Absolutely. The solvent can influence not only the solubility of reactants but also the stability and activity of the catalyst, as well as the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[5][6] For example, polar aprotic solvents can sometimes accelerate the reaction but may also lead to undesired side reactions. It is crucial to consult the literature for the specific type of cross-coupling reaction you are performing to select an appropriate solvent system.
Troubleshooting Guide: From Insoluble to In Solution
This section provides a systematic approach to troubleshooting and resolving solubility issues with this compound in the context of common cross-coupling reactions.
Initial Solubility Assessment
Before setting up a large-scale reaction, it is prudent to perform a small-scale solubility test.
Experimental Protocol: Small-Scale Solubility Test
-
To a small vial, add a known mass of this compound (e.g., 10 mg).
-
Add a measured volume of the intended reaction solvent (e.g., 0.5 mL) at room temperature.
-
Stir the mixture vigorously for 2-3 minutes. Observe if the solid dissolves completely.
-
If the solid does not dissolve, gently heat the vial in a sand bath or on a hot plate to the intended reaction temperature.
-
Observe for complete dissolution. If the solid dissolves, the solvent is suitable at that temperature.
-
If the solid remains, incrementally add more solvent until dissolution is achieved, keeping track of the total volume added. This will give you an approximate solubility at that temperature.
dot graph TD { A[Start: Undissolved this compound] --> B{Is the reaction compatible with heating?}; B -- Yes --> C[Heat the reaction mixture to the target temperature with stirring]; B -- No --> D{Consider alternative solvent systems}; C --> E{Is the solid fully dissolved?}; E -- Yes --> F[Proceed with the reaction]; E -- No --> G{Increase solvent volume incrementally}; G --> H{Is the solid now dissolved?}; H -- Yes --> F; H -- No --> I[Consider a different solvent or co-solvent system]; D --> J[Perform small-scale solubility tests with alternative solvents (e.g., Toluene, Dioxane, DMF)]; I --> J; J --> K{Identify a suitable solvent/co-solvent}; K --> L[Re-optimize reaction conditions for the new solvent system]; L --> F; }
Caption: Troubleshooting workflow for this compound solubility.
Solvent Selection for Common Cross-Coupling Reactions
The choice of solvent is intrinsically linked to the specific cross-coupling reaction being performed. Below is a table summarizing common solvents and key considerations for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving this compound.
| Reaction Type | Common Solvents | Key Considerations |
| Suzuki-Miyaura | Toluene, Dioxane, THF, DMF, Ethanol/Water mixtures | - Aprotic solvents are generally preferred. - The presence of water can be beneficial for the transmetalation step with boronic acids. - Base solubility (e.g., K₂CO₃, Cs₂CO₃) is also a critical factor.[4][7][8] |
| Sonogashira | THF, DMF, Toluene, Amines (e.g., triethylamine, diisopropylamine) | - Amine bases can often serve as both the base and a co-solvent. - Anhydrous and deoxygenated conditions are crucial to prevent side reactions like Glaser coupling.[9] |
| Buchwald-Hartwig | Toluene, Dioxane, THF | - Non-polar, aprotic solvents are most common. - The choice of ligand and base is highly influential on the reaction outcome.[10] |
Advanced Strategies for Poorly Soluble Substrates
In particularly challenging cases where standard methods fail to achieve adequate solubility, more advanced techniques may be necessary.
-
Use of High-Boiling Point Aprotic Solvents: Solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) have higher boiling points and can sometimes offer better solvating power for recalcitrant substrates.
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can facilitate the transport of reactants across the phase boundary, potentially overcoming solubility limitations.
-
Solvent-Free or Minimal Solvent Conditions: In some instances, particularly with solid-state reactions or high-temperature ball milling, the need for a solvent can be minimized or eliminated entirely. These techniques can be particularly effective for otherwise insoluble reactants.
Conclusion
Successfully working with this compound hinges on a clear understanding of its solubility profile and a systematic approach to selecting and optimizing reaction solvents. By starting with small-scale solubility tests, carefully choosing solvents appropriate for the specific cross-coupling reaction, and employing strategies such as heating and the use of co-solvents, researchers can overcome the challenges posed by this important but sparingly soluble building block. This guide provides a foundational framework for troubleshooting; however, empirical testing remains the most reliable method for determining the optimal conditions for your specific synthetic transformation.
References
- 1. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 2. Buy this compound (EVT-434515) | 36316-88-8 [evitachem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. reddit.com [reddit.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 7. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3-Dibromonaphthalene | C10H6Br2 | CID 123298 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing side reactions in 2,6-diiodonaphthalene couplings
Technical Support Center: 2,6-Diiodonaphthalene Couplings
Welcome to the technical support center for cross-coupling reactions involving this compound. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block. Here, we address common challenges and provide in-depth, field-proven solutions to help you minimize side reactions and maximize the yield and purity of your target molecules.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the unique reactivity of this compound in cross-coupling reactions.
Q1: Why is it so challenging to achieve selective mono-functionalization of this compound?
A: The primary challenge stems from the high reactivity of the carbon-iodine bonds and the behavior of the palladium catalyst after the first coupling event. Once the first C-C or C-N bond is formed, the Pd(0) catalyst does not immediately dissociate from the newly formed product. Instead, it remains complexed to the π-system of the naphthalene ring. This creates a competition between two pathways:
-
Dissociation: The catalyst decomplexes from the mono-substituted product and enters a new catalytic cycle with another molecule of this compound.
-
Second Oxidative Addition: The catalyst performs a rapid, intramolecular oxidative addition at the second C-I bond, leading to the di-substituted product.
Bulky ligands, often used to promote efficient catalysis, can paradoxically worsen this issue. They make it sterically more difficult for solvent molecules or other ligands to displace the catalyst from the mono-coupled product, increasing the likelihood of the second oxidative addition.[1][2] This phenomenon is often described as the catalyst "ring-walking" or remaining in close proximity to the second reactive site.[2]
Q2: What are the most common side reactions in couplings with this compound?
A: Beyond the challenge of controlling selectivity, the three most prevalent side reactions are:
-
Homocoupling: The formation of symmetrical biaryls (from the starting material or the coupling partner). This is a common issue in Suzuki, Sonogashira, and Ullmann reactions.[3][4][5]
-
Hydrodehalogenation (Dehalogenation): The replacement of one or both iodine atoms with a hydrogen atom, yielding 2-iodonaphthalene or naphthalene. This is particularly problematic for aryl iodides.[6]
-
Polymerization: Uncontrolled, repetitive di-coupling that leads to the formation of insoluble, high-molecular-weight materials instead of a discrete product. This is a risk when aiming for di-substitution under conditions that are not carefully controlled.[7]
Q3: How does my choice of ligand impact the reaction outcome?
A: The ligand is arguably the most critical variable for controlling both selectivity and side reactions.
-
For Selectivity (Mono- vs. Di-): As discussed, bulky, electron-rich monodentate phosphine ligands (e.g., P(tBu)₃, RuPhos) or N-heterocyclic carbenes (NHCs) like IPr and IPent tend to promote exhaustive di-functionalization.[2] To favor mono-substitution, one might consider less bulky ligands or bidentate ligands that alter the catalyst's coordination sphere and dissociation kinetics.
-
For Preventing Dehalogenation: Bulky, electron-rich ligands (e.g., SPhos, XPhos) are often excellent for preventing dehalogenation. They accelerate the desired reductive elimination step, which outcompetes the undesired pathway involving palladium-hydride species.[6]
-
For Preventing Homocoupling: The ligand choice is crucial here as well. For instance, in Buchwald-Hartwig aminations, specific ligands like BrettPhos are designed to prevent the over-arylation of primary amines.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Significant formation of a symmetrical biaryl byproduct (Homocoupling)
-
Symptoms: You observe a significant amount of a symmetrical byproduct derived from your boronic acid (in Suzuki reactions) or your terminal alkyne (in Sonogashira reactions).
-
Probable Causes & Solutions:
| Cause | Mechanistic Explanation | Recommended Solution |
| Oxygen in the Reaction | In Suzuki couplings, oxygen can re-oxidize Pd(0) to Pd(II), which can then participate in a pathway that promotes the homocoupling of boronic acids.[4] In Sonogashira reactions, oxygen is essential for the copper-catalyzed homocoupling of alkynes (Glaser coupling).[5] | Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly deoxygenated. Use a minimum of three freeze-pump-thaw cycles or sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes. Subsurface sparging is highly effective.[4] |
| Copper Co-catalyst (Sonogashira) | The copper(I) co-catalyst is the primary culprit for alkyne homocoupling. | Use Copper-Free Conditions: Many modern Sonogashira protocols have been developed to avoid copper entirely.[8] Alternatively, some methods suppress this side reaction by using a dilute hydrogen/argon atmosphere.[5] |
| Impure Reagents | Boronic acids can degrade over time to form boroxines, which can have different reactivity profiles. Aryl iodide impurities in your boronic acid can also lead to undesired Suzuki couplings.[4] | Verify Reagent Purity: Use freshly purchased or purified reagents. If boronic acid homocoupling is suspected, consider re-purifying it or using the corresponding boronate ester. |
Problem 2: Main byproduct is naphthalene or 2-iodonaphthalene (Dehalogenation)
-
Symptoms: Your desired coupled product is formed in low yield, and a significant portion of your starting material has been reduced.
-
Probable Causes & Solutions:
| Cause | Mechanistic Explanation | Recommended Solution |
| Generation of Pd-H Species | Palladium-hydride species are the key intermediates in dehalogenation. They can be formed from various sources, including bases (especially alkoxides), protic solvents (alcohols), or residual water.[6] | Optimize Base and Solvent: Switch to aprotic solvents like toluene, dioxane, or THF.[6] Use weaker, non-hydridic inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid sodium tert-butoxide if dehalogenation is severe.[6] |
| Slow Reductive Elimination | If the desired C-C or C-N bond-forming reductive elimination is slow, the competing dehalogenation pathway has more time to occur. | Screen Ligands: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand. These ligands are known to accelerate reductive elimination.[6] |
| High Reaction Temperature | Higher temperatures can sometimes accelerate the decomposition pathways that lead to Pd-H formation. | Lower the Temperature: If the reaction is sluggish at lower temperatures, first try a more active catalyst system (ligand/precatalyst) before resorting to high heat. |
Problem 3: I want a mono-substituted product but get an inseparable mixture.
-
Symptoms: The reaction yields a mixture of unreacted this compound, the desired mono-substituted product, and the di-substituted byproduct.
-
Probable Causes & Solutions:
| Cause | Mechanistic Explanation | Recommended Solution |
| Catalyst Sequestration & Second Addition | As described in FAQ1, the Pd(0) catalyst remains bound to the product after the first coupling, promoting a second intramolecular reaction. This is exacerbated by bulky ligands.[1][2] | Use Coordinating Additives/Solvents: Small, coordinating additives like DMSO can effectively displace the Pd(0) catalyst from the mono-coupled product, suppressing overfunctionalization.[1] Polar, oxygen-containing solvents like THF can also help compared to aromatic solvents.[9][10][11] |
| Stoichiometry | Using a 1:1 ratio of coupling partner to diiodonaphthalene often results in mixtures due to the high reactivity of the mono-iodo intermediate. | Adjust Stoichiometry: Use a slight excess of this compound (e.g., 1.2–1.5 equivalents) relative to the coupling partner. This ensures the coupling partner is consumed before significant di-substitution can occur. The unreacted diiodonaphthalene is often easier to separate from the mono-substituted product. |
| Ligand Choice | Extremely bulky ligands (e.g., IPent, P(tBu)₃) are known to strongly favor di-functionalization.[2] | Screen Less Bulky Ligands: Experiment with smaller phosphine ligands or bidentate ligands (e.g., dppf) which may alter the catalyst's tendency to remain coordinated to the product. |
Problem 4: The reaction mixture turns into an insoluble mass (Polymerization)
-
Symptoms: When attempting di-substitution, the reaction mixture solidifies or precipitates an uncharacterizable, insoluble material.
-
Probable Causes & Solutions:
| Cause | Mechanistic Explanation | Recommended Solution |
| Uncontrolled Chain Growth | The growing oligomer/polymer chains remain soluble and reactive, leading to uncontrolled polymerization instead of the desired discrete molecule. | Control Concentration: Run the reaction at a lower concentration. High dilution can sometimes favor the formation of discrete products or macrocycles over linear polymers. |
| Poor Solubility of Product | The desired di-substituted product may be precipitating out of solution along with oligomeric byproducts. | Change Solvent/Temperature: Select a solvent that can better solubilize the expected product (e.g., high-boiling point aromatic solvents like o-xylene or mesitylene). Increasing the temperature may also improve solubility. |
| Reaction Kinetics | A very fast reaction rate can lead to rapid, uncontrolled growth. | Lower the Temperature: Running the reaction at a lower temperature will slow down the rate of polymerization, allowing for more controlled chain growth. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues in this compound couplings.
Caption: A troubleshooting flowchart for common side reactions.
Key Mechanistic Insight: The Mono- vs. Di-functionalization Dilemma
Understanding the competition at the catalyst center is key to controlling selectivity. The diagram below illustrates the critical juncture after the first coupling.
Caption: Competing pathways after the first cross-coupling event.
Example Protocol: Selective Mono-Suzuki Coupling
This protocol is a robust starting point for the mono-arylation of this compound, incorporating best practices to minimize side reactions.
Objective: Synthesize 2-iodo-6-phenylnaphthalene.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Phenylboronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (3.0 equiv, finely ground and dried)
-
Toluene/Water (4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the flask, add this compound, phenylboronic acid, K₂CO₃, and the palladium catalyst.
-
Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via cannula or syringe. The solvent should be degassed beforehand by sparging with argon for 30 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, watching for the consumption of the phenylboronic acid.
-
Workup: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired mono-coupled product from unreacted diiodonaphthalene and any minor byproducts.
References
- 1. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. | Semantic Scholar [semanticscholar.org]
- 2. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. Odd–Even Effects Leading to Alternating Polymerization and Macrocyclization in Nitroaldol Reaction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of 2,6-Diiodonaphthalene
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this technical support center to address the specific challenges associated with catalyst deactivation during the cross-coupling of 2,6-diiodonaphthalene. This guide moves beyond simple protocols to explain the underlying causes of common issues, providing you with the rationale needed to effectively troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs): Rapid Troubleshooting
This section addresses the most common issues encountered during the cross-coupling of this compound.
Question 1: My reaction has stalled or shows very low conversion. What is the most likely cause?
Answer: A stalled reaction or low conversion is the most frequent symptom of catalyst deactivation. The primary culprit is often the decomposition of the active Pd(0) catalyst into an inactive state.[1] Several factors can contribute to this:
-
Formation of Palladium Black: The active Pd(0) species can agglomerate into bulk palladium metal, which appears as a black precipitate and is catalytically inactive.[2] This is often accelerated by high temperatures or the presence of oxygen.[3]
-
Ligand Degradation: The phosphine ligands used to stabilize the catalyst can degrade under reaction conditions, leaving the palladium center unprotected and prone to aggregation.[1]
-
Inhibition by Substrate or Product: The diiodonaphthalene substrate or the coupled product may coordinate too strongly to the palladium center, forming stable complexes that are reluctant to proceed through the catalytic cycle.[2]
-
Poisoning by Impurities: Trace impurities in your reagents, solvents, or starting materials can act as catalyst poisons, shutting down the reaction.[2][4]
Question 2: I'm observing a black precipitate in my reaction flask. What is it, and is my reaction salvageable?
Answer: The black precipitate is almost certainly palladium black , an inactive, agglomerated form of palladium.[2] Its appearance is a definitive sign of catalyst decomposition.
-
What it means: When you see palladium black, it signifies that a significant portion of your active Pd(0) catalyst has been removed from the catalytic cycle. This is a common deactivation pathway in many cross-coupling reactions.[1]
-
Is it salvageable? Generally, once a significant amount of palladium black has formed, it is very difficult to salvage the reaction, as the concentration of the active catalyst is too low. The focus should shift to preventing its formation in subsequent experiments. In some specialized cases, regeneration is possible but is not practical for a standard laboratory setting.[5]
Question 3: How does my choice of phosphine ligand impact catalyst stability with a di-iodinated substrate?
Answer: The ligand is arguably the most critical factor in maintaining catalyst stability and activity.[6] For a substrate like this compound, the ligand serves two primary functions:
-
Steric Protection: Bulky ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), create a protective "pocket" around the palladium atom.[5] This steric hindrance physically prevents individual palladium atoms from aggregating into palladium black.[7]
-
Electronic Tuning: Electron-rich ligands increase the electron density on the palladium center. This facilitates the crucial oxidative addition step (the first step in the catalytic cycle) and can help stabilize the active Pd(0) state against oxidation.[5][8]
An insufficient amount of ligand or a ligand that is not sterically bulky or electron-rich enough can leave the palladium center exposed and vulnerable to deactivation.[3]
Question 4: What roles do the base and solvent play in catalyst deactivation?
Answer: The base and solvent are not merely reaction media; they are active participants that critically influence catalyst stability.
-
Base: While a base is required to facilitate key steps like transmetalation in Suzuki couplings, an overly strong or poorly soluble base can cause problems.[3][9] It can lead to the degradation of sensitive substrates or ligands, and the byproducts of these side reactions can poison the catalyst.[3] The choice of base, such as K₃PO₄ versus K₂CO₃, can significantly impact reaction outcomes.[3]
-
Solvent: The solvent's primary role in preventing deactivation is to ensure all components, especially the catalytic complex, remain dissolved and stable. Anhydrous and thoroughly deoxygenated solvents are essential.[3] The presence of oxygen is a major cause of catalyst oxidation from active Pd(0) to inactive Pd(II) species, which then precipitates as palladium black. Common solvents like toluene, dioxane, or THF must be rigorously degassed before use.[3]
Question 5: Does the di-iodo nature of this compound present unique challenges?
Answer: Yes. Using a di-iodinated substrate introduces complexities not seen with mono-halides:
-
Stepwise Reactivity: The two iodine atoms may react at different rates. After the first coupling, you form a mono-coupled intermediate. This intermediate has different electronic and steric properties than the starting material, which can affect the rate and efficiency of the second coupling.
-
Iodide Poisoning: As the reaction proceeds, iodide ions (I⁻) are released into the solution. High concentrations of iodide can coordinate to the palladium center, forming stable [Pd(L)n(I)]⁻ complexes that can inhibit or poison the catalyst, slowing down or halting the catalytic cycle. This effect is particularly pronounced with aryl iodides.[10]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Preventing Palladium Black Formation
The formation of palladium black is a terminal event for a catalytic reaction. Prevention is the only effective strategy.
Symptoms:
-
Reaction mixture turns from a clear, colored solution (e.g., yellow, orange) to a dark, opaque suspension.
-
A fine black powder precipitates on the flask walls or stirrer bar.
-
Reaction progress, as monitored by TLC or LC-MS, stalls completely.[2]
Core Causes & Preventative Actions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Oxygen Contamination | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which is unstable and rapidly decomposes to Pd black.[1] | Rigorous Degassing: Use a freeze-pump-thaw technique (3 cycles) for solvents. Alternatively, sparge the solvent with argon or nitrogen for at least 30 minutes. Ensure the reaction is set up and maintained under a positive pressure of an inert gas.[7] |
| Insufficient Ligand Stability | The ligand dissociates from the palladium, leaving it "naked." These unprotected Pd(0) species are highly prone to aggregation. | Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald or NHC ligands) that form stable complexes with palladium.[1][7] Ligand-to-Metal Ratio: A slight excess of the ligand (e.g., 1.2:1 or 2.2:1 L:Pd) can help suppress dissociation, but a large excess can sometimes inhibit the reaction.[3] |
| High Reaction Temperature | Thermal energy increases the rate of all processes, including catalyst decomposition pathways like aggregation.[11] | Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable rate. If a reaction stalls at 100 °C, try repeating it at 80 °C for a longer duration. |
Guide 2: Managing Reagent Quality and Potential Poisons
Catalysts are sensitive, and impurities that are benign in other contexts can be potent poisons in cross-coupling reactions.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reagent quality.
Common Impurities and Their Sources:
| Impurity Type | Potential Source | Mechanism of Deactivation |
| Sulfur Compounds | Thiol-containing reagents, contaminated solvents. | Sulfur strongly and irreversibly binds to the palladium surface, blocking active sites. |
| Water | "Anhydrous" solvents that have absorbed atmospheric moisture, hydrated bases. | Can interfere with the catalytic cycle, particularly in Suzuki reactions by affecting the boronic acid equilibrium. |
| Oxidized Phosphines | Old or improperly stored phosphine ligands. | Phosphine oxides do not effectively stabilize the Pd(0) center, leading to aggregation. |
| Trace Metals | Impurities in starting materials or reagents. | Can interfere with the catalytic cycle through unwanted side reactions or transmetalation events.[12] |
Illustrative Diagrams and Data
The Palladium Catalytic Cycle and Deactivation Pathways
Understanding the main catalytic cycle is key to visualizing where deactivation can occur. The active catalyst, Pd(0)L₂, must navigate this cycle repeatedly. Deactivation pathways represent "leaks" from this efficient process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Large-Scale Synthesis of 2,6-Diiodonaphthalene
Welcome to the technical support center for the large-scale synthesis of 2,6-diiodonaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic process. Our goal is to equip you with the necessary knowledge to perform this synthesis safely, efficiently, and with high yields.
I. Introduction to the Synthesis of this compound
This compound is a key building block in the synthesis of various functional materials and pharmaceutical compounds. Its rigid, aromatic structure and the presence of two reactive iodine atoms make it a versatile precursor for cross-coupling reactions and the formation of complex molecular architectures.
The most common and scalable method for the synthesis of this compound is the direct iodination of naphthalene. This electrophilic aromatic substitution reaction requires an iodinating agent and often a co-oxidant to generate the electrophilic iodine species. A significant challenge in this synthesis is controlling the regioselectivity to favor the 2,6-disubstituted product over other isomers, primarily the 2,7-diiodonaphthalene.
This guide will focus on the iodination of naphthalene using iodine and an oxidizing agent, such as periodic acid or sodium iodate, in an acetic acid medium. We will also briefly discuss the Sandmeyer reaction as an alternative synthetic route.
II. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the large-scale synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired this compound
Potential Causes:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a low conversion of the starting material.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of naphthalene to iodine and the oxidizing agent can result in incomplete di-iodination or the formation of mono-iodinated byproducts.
-
Poor Quality Reagents: The purity of naphthalene, iodine, and the oxidizing agent is crucial for a successful reaction.
-
Inefficient Mixing: In a large-scale reaction, inadequate agitation can lead to localized concentration gradients and incomplete reaction.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material and the mono-iodo intermediate.
-
Optimize Stoichiometry: A slight excess of iodine and the oxidizing agent may be necessary to drive the reaction to completion. However, a large excess should be avoided to minimize the formation of poly-iodinated byproducts[1].
-
Reagent Purity: Use high-purity, dry reagents. Naphthalene can be purified by sublimation or recrystallization if necessary.
-
Effective Agitation: Employ a mechanical stirrer with appropriate impeller design to ensure efficient mixing of the reaction mixture, especially in large reaction vessels.
Problem 2: High Proportion of the 2,7-Diiodonaphthalene Isomer
Potential Causes:
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity.
-
Choice of Catalyst/Oxidant: The nature of the oxidizing agent or the presence of a catalyst can influence the isomer ratio.
Solutions:
-
Temperature Control: Maintain a consistent and optimized reaction temperature. It is advisable to perform small-scale experiments to determine the optimal temperature for maximizing the 2,6-isomer yield.
-
Catalyst Selection: The use of certain zeolite catalysts has been reported to enhance the shape-selective synthesis of the 2,6-isomer in related alkylation reactions, suggesting that catalyst choice can be a key factor in controlling regioselectivity[2]. While not a direct iodination example, this highlights the importance of catalyst screening.
Problem 3: Formation of Dark-Colored, Tarry Byproducts
Potential Causes:
-
Over-oxidation: Excessive amounts of the oxidizing agent or prolonged reaction times at elevated temperatures can lead to the formation of polymeric or oxidized byproducts.
-
Reaction with Solvent: Acetic acid can participate in side reactions under harsh conditions.
Solutions:
-
Careful Addition of Oxidant: Add the oxidizing agent portion-wise to control the reaction exotherm and prevent localized overheating.
-
Control Reaction Time: Once the reaction is complete as determined by monitoring, proceed with the work-up to avoid prolonged exposure of the product to the reaction conditions.
-
Alternative Solvents: While acetic acid is common, exploring other solvent systems in small-scale trials might be beneficial if tar formation is a persistent issue.
Problem 4: Difficulties in Product Isolation and Purification
Potential Causes:
-
Product Oiling Out: During recrystallization, the product may separate as an oil instead of forming crystals if the solution is supersaturated or cooled too quickly.
-
Co-crystallization of Isomers: The 2,6- and 2,7-diiodonaphthalene isomers have similar physical properties, making their separation by simple recrystallization challenging.
-
Presence of Colored Impurities: Tarry byproducts can contaminate the final product, giving it a dark color.
Solutions:
-
Recrystallization Technique:
-
Solvent Selection: A good recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures[3]. For this compound, solvents like ethanol, acetone, or a mixture of solvents such as hexane/ethyl acetate can be effective[3].
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of well-defined crystals[3].
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.
-
-
Separation of Isomers:
-
Fractional Crystallization: Repeated recrystallization steps may be necessary to enrich the desired 2,6-isomer. The separation of diisopropylnaphthalene isomers, which have similar challenges, has been achieved through melt crystallization, suggesting this could be a viable, albeit more complex, technique to explore[4][5][6].
-
Chromatography: For high-purity requirements, column chromatography on silica gel can be employed to separate the isomers.
-
-
Decolorization:
III. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the iodination of naphthalene?
A1: The iodination of naphthalene is an electrophilic aromatic substitution reaction. The oxidizing agent (e.g., periodic acid) reacts with molecular iodine (I₂) to generate a more electrophilic iodine species, often represented as I⁺ or a related complex. This electrophile then attacks the electron-rich naphthalene ring, leading to the substitution of a hydrogen atom with an iodine atom. The reaction proceeds in two steps to form the di-iodinated product.
Reaction Mechanism Workflow
Caption: Iodination of Naphthalene Mechanism.
Q2: Which oxidizing agent is best for this synthesis?
A2: Both periodic acid and sodium iodate in the presence of an acid (like sulfuric acid in acetic acid) are effective oxidizing agents for the iodination of naphthalene[8][9][10][11]. The choice may depend on factors such as cost, availability, and ease of handling. Periodic acid is known to provide shorter reaction times and a high degree of product purity[8].
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., hexane:ethyl acetate) to separate the starting material (naphthalene), the mono-iodinated intermediate, and the di-iodinated products. The disappearance of the starting material and the intermediate spots indicates the completion of the reaction. HPLC can also be used for more quantitative analysis.
Q4: What are the critical safety precautions for a large-scale iodination reaction?
A4:
-
Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of iodine vapors and acidic fumes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For handling solid iodine, a dust mask is recommended.
-
Reaction Quenching: The reaction is typically quenched by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), to neutralize any unreacted iodine. This should be done carefully, as the reaction can be exothermic.
-
Waste Disposal: Dispose of all chemical waste, including the aqueous layer from the work-up and any contaminated materials, according to your institution's safety guidelines. Iodinated organic compounds should be treated as hazardous waste[1].
Safety Protocol Workflow
References
- 1. Iodination - Wordpress [reagents.acsgcipr.org]
- 2. Shape-selective synthesis of 2,6-diisopropylnaphthalene over H-mordenite catalyst - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Interpreting NMR Spectra of 2,6-Diiodonaphthalene Derivatives
Welcome to the technical support center for the analysis of 2,6-diiodonaphthalene derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of interpreting NMR spectra for this class of compounds. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and best-practice protocols to ensure the acquisition of high-quality data and facilitate accurate structural elucidation.
Introduction to NMR Spectroscopy of Substituted Naphthalenes
Naphthalene, a bicyclic aromatic hydrocarbon, presents a more complex NMR spectrum than benzene due to its lower symmetry. The introduction of substituents, such as iodine atoms, further modifies the electronic environment of the naphthalene core, leading to distinct changes in the chemical shifts and coupling patterns of the remaining protons and carbons. Understanding these substituent effects is paramount for the correct interpretation of the NMR data.
The 2,6-disubstitution pattern of the naphthalene ring in the titular derivatives results in a molecule with C2h symmetry. This symmetry simplifies the expected NMR spectra compared to less symmetrical derivatives, as it renders certain protons and carbons chemically equivalent.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR and ¹³C NMR spectral patterns for this compound?
A1: Due to the C2h symmetry of this compound, a simplified NMR spectrum is anticipated.
-
¹H NMR: You should expect to see three distinct signals in the aromatic region, corresponding to H-1/H-5, H-3/H-7, and H-4/H-8.
-
¹³C NMR: You will observe five signals in the broadband-decoupled ¹³C NMR spectrum. These correspond to the two iodine-bearing carbons (C-2/C-6), the four carbons adjacent to the iodine substituents (C-1/C-3/C-5/C-7), the two carbons beta to the iodine (C-4/C-8), and the two quaternary bridgehead carbons (C-4a/C-8a and C-9/C-10).
Q2: How do the iodine substituents affect the chemical shifts in the ¹H and ¹³C NMR spectra?
A2: Iodine substituents exert two primary influences on the NMR spectra:
-
Inductive Effect: As an electronegative halogen, iodine withdraws electron density from the aromatic ring, which would typically lead to a deshielding of the nearby protons and carbons, shifting their signals downfield (to a higher ppm value).
-
Heavy-Atom Effect: This is a significant factor for iodine. The large electron cloud of the iodine atom induces a shielding effect on the directly attached carbon (the ipso-carbon) and, to a lesser extent, on neighboring atoms. This effect is particularly pronounced in ¹³C NMR and can cause the signal of the carbon atom bonded to iodine to appear at a much higher field (lower ppm) than would be expected based on inductive effects alone.
Q3: I am seeing more signals in my spectrum than expected. What could be the cause?
A3: The presence of additional signals can be attributed to several factors:
-
Impurities: The most common cause is the presence of starting materials, regioisomers, or solvent impurities.
-
Restricted Rotation: If your derivative contains bulky substituents in addition to the iodine atoms, restricted rotation around single bonds could lead to the observation of distinct signals for what would otherwise be equivalent nuclei.
-
Lower Symmetry: If your derivative has other substituents that break the C2h symmetry of the this compound core, you will observe a more complex spectrum with more signals.
Q4: My aromatic signals are broad and poorly resolved. How can I improve the spectral quality?
A4: Poor resolution in the aromatic region is a common issue. Here are some troubleshooting steps:
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity and broader lines. Try diluting your sample.
-
Shimming: The magnetic field homogeneity across the sample needs to be optimized. Re-shimming the spectrometer can significantly improve resolution.
-
Solvent Choice: The choice of deuterated solvent can impact the resolution. Solvents with lower viscosity, such as acetone-d6 or acetonitrile-d3, may provide sharper signals than more viscous solvents like DMSO-d6.
Predicted NMR Spectra of this compound
As a reference for users, the following are the predicted ¹H and ¹³C NMR spectra for this compound. These spectra were generated using established NMR prediction algorithms. It is important to note that these are theoretical predictions and actual experimental values may vary.
Predicted ¹H NMR Spectrum (in CDCl₃)
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.15 | d | H-1, H-5 |
| ~7.70 | dd | H-3, H-7 |
| ~7.50 | d | H-4, H-8 |
Predicted ¹³C NMR Spectrum (in CDCl₃)
| Predicted Chemical Shift (ppm) | Assignment |
| ~138 | C-4a, C-8a |
| ~136 | C-4, C-8 |
| ~131 | C-1, C-5 |
| ~130 | C-3, C-7 |
| ~95 | C-2, C-6 |
Troubleshooting Guides
Issue 1: Unexpected Peak Splitting in the Aromatic Region
Symptoms: The signals in the aromatic region show more complex splitting patterns than the expected doublets and doublet of doublets.
Possible Causes and Solutions:
-
Second-Order Effects: When the chemical shift difference between two coupling protons is small (approaching the value of the coupling constant), second-order effects can distort the splitting patterns.
-
Solution: Acquiring the spectrum on a higher-field NMR spectrometer will increase the chemical shift dispersion and can simplify the spectrum back to a first-order pattern.
-
-
Long-Range Couplings: In naphthalene systems, small long-range couplings (⁴J or ⁵J) can sometimes be resolved, leading to additional splitting.
-
Solution: These couplings are typically small (less than 1 Hz). Using line-broadening during processing can sometimes obscure these small couplings, simplifying the spectrum. However, for detailed structural analysis, these long-range couplings can be valuable.
-
Issue 2: Poor Signal-to-Noise in ¹³C NMR Spectra
Symptoms: The ¹³C NMR spectrum has a low signal-to-noise ratio, and some signals, particularly for quaternary carbons, may be missing.
Possible Causes and Solutions:
-
Low Natural Abundance of ¹³C: The ¹³C isotope has a natural abundance of only 1.1%, leading to inherently weaker signals compared to ¹H NMR.
-
Solution: Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans.
-
-
Long Relaxation Times: Quaternary carbons and carbons in sterically hindered environments can have long spin-lattice relaxation times (T₁). If the relaxation delay between scans is too short, these signals can become saturated and appear very weak or absent.
-
Solution: Increase the relaxation delay (d1) in your acquisition parameters. For quaternary carbons, a delay of 5-10 seconds is often necessary.
-
-
The "Heavy Atom Effect" on Relaxation: The presence of a heavy atom like iodine can influence the relaxation of nearby carbon nuclei.
-
Solution: Experiment with different relaxation delays to optimize the signal for all carbons in your molecule.
-
Experimental Protocols
Standard NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of your this compound derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Dissolution: Gently swirl or sonicate the vial to fully dissolve the sample.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Visualizing Spin-Spin Coupling in this compound
The following diagram illustrates the coupling relationships between the protons in the this compound molecule.
Caption: Spin-spin coupling network in this compound.
Validation & Comparative
A Comparative Guide to the Synthesis of 2,6-Disubstituted Naphthalenes from Diverse Precursors
For researchers, medicinal chemists, and materials scientists, the 2,6-disubstituted naphthalene scaffold is a privileged structure, forming the core of numerous pharmaceuticals, high-performance polymers, and organic electronic materials. The regiochemical control in the synthesis of these molecules is paramount, as the substitution pattern dictates their biological activity and material properties. This guide provides an in-depth comparison of prevalent synthetic strategies for accessing 2,6-disubstituted naphthalenes, offering insights into the rationale behind methodological choices and providing detailed experimental protocols for key transformations.
Introduction: The Significance of the 2,6-Disubstituted Naphthalene Motif
The 2,6-disubstitution pattern on the naphthalene ring system imparts a unique linear and rigid geometry, which is often crucial for molecular recognition and intermolecular interactions. A prime example is the non-steroidal anti-inflammatory drug (NSAID) Naproxen, 2-(6-methoxy-2-naphthyl)propionic acid, where this specific substitution is essential for its therapeutic activity. In the realm of materials science, 2,6-naphthalenedicarboxylic acid is a key monomer for the production of high-performance polyesters like polyethylene naphthalate (PEN), which boasts superior thermal and mechanical properties compared to polyethylene terephthalate (PET).[1] The efficient and selective synthesis of 2,6-disubstituted naphthalenes is therefore a critical endeavor in both academic and industrial research.
This guide will explore and compare three major synthetic paradigms for constructing the 2,6-disubstituted naphthalene core:
-
Building the Naphthalene Core: Annulation and Cyclization Strategies
-
Functionalization of Pre-existing Naphthalene Scaffolds
-
Industrial-Scale Synthesis via Oxidation of Dialkylnaphthalene Precursors
Each section will delve into the underlying mechanisms, compare the advantages and limitations of different approaches, and provide actionable experimental details.
Strategy 1: Constructing the Naphthalene Core from Acyclic or Monocyclic Precursors
This bottom-up approach offers high flexibility in introducing a wide range of substituents. Key methodologies include transition-metal-catalyzed annulations and electrocyclic reactions.
Palladium-Catalyzed Annulation of Internal Alkynes
The palladium-catalyzed annulation of internal alkynes with appropriately substituted aryl halides is a powerful tool for the convergent synthesis of polysubstituted naphthalenes.[2][3][4] This method forms two new carbon-carbon bonds in a single step, offering high atom economy and functional group tolerance.[3]
Causality of Experimental Choices: The choice of the palladium catalyst and ligands is critical for achieving high yields and regioselectivity. The mechanism typically involves an initial oxidative addition of the aryl halide to the Pd(0) catalyst, followed by carbopalladation of the alkyne. An intramolecular Heck reaction then leads to the cyclized product, which subsequently aromatizes to the naphthalene core.[2]
Workflow for Palladium-Catalyzed Naphthalene Synthesis
Caption: Palladium-catalyzed annulation workflow.
Electrocyclic Reactions of in situ Generated o-Quinodimethanes
The thermal ring-opening of benzocyclobutenes generates highly reactive o-quinodimethanes, which can undergo electrocyclic reactions with dienophiles to construct the naphthalene core.[5][6] This strategy has been successfully applied to the synthesis of (±)-naproxen.[5]
Causality of Experimental Choices: The thermolysis of a dihydrobenzocyclobutene precursor generates the reactive o-quinodimethane intermediate. The presence of an olefinic substituent at the C-1 position of the dihydrobenzocyclobutene allows for an intramolecular electrocyclization, leading to a dihydronaphthalene, which can then be oxidized to the corresponding naphthalene.[5] The use of an oxidizing agent like manganese dioxide in the reaction mixture facilitates the in situ aromatization.[5]
Experimental Protocol: Synthesis of (±)-Naproxen via Electrocyclic Reaction [5]
-
Preparation of the Benzocyclobutene Precursor: Synthesize the required 1-(1-methoxycarbonylethyl)-4-methoxybenzocyclobutene from 4-methoxybenzocyclobutene-1-carbonitrile.
-
Thermolysis and Aromatization: A solution of the benzocyclobutene precursor (1.0 mmol) and manganese dioxide (5.0 mmol) in a high-boiling solvent (e.g., o-dichlorobenzene, 10 mL) is heated at 180 °C under a nitrogen atmosphere for 4-6 hours.
-
Workup and Purification: The reaction mixture is cooled to room temperature and filtered to remove manganese dioxide. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford methyl 2-(6-methoxy-2-naphthyl)propanoate.
-
Hydrolysis: The resulting ester is hydrolyzed using standard conditions (e.g., NaOH in methanol/water, followed by acidification) to yield (±)-naproxen.
Strategy 2: Functionalization of Pre-existing Naphthalene Scaffolds
This approach is particularly useful when a suitable naphthalene precursor is readily available. Key methods include classical electrophilic substitution and modern C-H activation techniques.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and widely used method for introducing acyl groups onto aromatic rings. For the synthesis of 2,6-disubstituted naphthalenes, the acylation of a 2-substituted naphthalene, such as 2-methoxynaphthalene (nerolin), is a common strategy.[7][8] The regioselectivity of this reaction is highly dependent on the reaction conditions.[7]
Causality of Experimental Choices: The choice of solvent plays a crucial role in directing the position of acylation. In the case of 2-methoxynaphthalene, using nitrobenzene as a solvent favors acylation at the 6-position, leading to the desired 2-acetyl-6-methoxynaphthalene.[7][8] In contrast, solvents like carbon disulfide tend to yield the 1-acetyl isomer as the major product.[8] Temperature control is also critical; lower temperatures can favor 1-acetylation, while higher temperatures, although promoting 6-substitution, can lead to increased formation of tar-like byproducts.[7]
Experimental Protocol: Synthesis of 2-Acetyl-6-methoxynaphthalene [7][8]
-
Reaction Setup: In a reaction vessel, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 ml). To the stirred solution, add finely ground 2-methoxynaphthalene (0.25 mol). Cool the mixture to approximately 5°C using an ice bath.
-
Acylation: Add redistilled acetyl chloride (0.32 mol) dropwise over 15-20 minutes, ensuring the temperature is maintained between 10.5 and 13°C. After the addition is complete, continue stirring in the ice bath for 2 hours.
-
Aging: Allow the mixture to stand at room temperature for at least 12 hours.
-
Workup: Pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 ml). Transfer the two-phase mixture to a separatory funnel with chloroform (50 ml). Separate the chloroform-nitrobenzene layer and wash it with three portions of water (100 ml each).
-
Purification: The organic layer is then subjected to steam distillation to remove the nitrobenzene. The solid residue is dissolved in chloroform, dried over anhydrous magnesium sulfate, and the solvent is removed via rotary evaporation. The crude product is purified by vacuum distillation, collecting the fraction at approximately 150-165°C (0.02 mm Hg). The distilled product is then recrystallized from methanol to yield pure 2-acetyl-6-methoxynaphthalene.[8]
Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted arenes, avoiding the need for pre-functionalized starting materials.[9][10][11] Achieving regioselectivity, particularly at the C6 position of a naphthalene ring, has been a significant challenge due to the presence of multiple reactive C-H bonds.[9][10]
Causality of Experimental Choices: Recent advances have utilized directing groups and specialized ligands to achieve C6-selectivity.[9][10] These methods often employ a removable directing group that positions a transition metal catalyst in proximity to the target C-H bond, facilitating its activation and subsequent functionalization. The design of the directing group and the choice of the catalytic system are critical for controlling the regioselectivity.[9]
Conceptual Workflow for Directed C-H Functionalization
Caption: C-H functionalization workflow.
Strategy 3: Industrial-Scale Synthesis via Oxidation of 2,6-Dialkylnaphthalenes
For the large-scale production of 2,6-naphthalenedicarboxylic acid, the liquid-phase oxidation of 2,6-dialkylnaphthalenes, such as 2,6-dimethylnaphthalene (2,6-DMN) or 2,6-diisopropylnaphthalene (2,6-DIPN), is the most economically viable method.[12][13][14][15]
Causality of Experimental Choices: This process typically employs a heavy metal catalyst system, often comprising cobalt and manganese salts with a bromine source, in an acetic acid solvent under high temperature and pressure.[12][13][14] The combination of cobalt and manganese catalysts is crucial for the efficient oxidation of both methyl groups to carboxylic acids. The bromide promoter facilitates the initiation of the radical chain reaction. The reaction conditions, including catalyst composition, temperature, and pressure, are carefully optimized to maximize the yield and purity of the desired 2,6-naphthalenedicarboxylic acid while minimizing the formation of byproducts.[12][13][14][15]
Table 1: Comparison of Precursors for 2,6-Naphthalenedicarboxylic Acid Synthesis via Oxidation
| Precursor | Catalyst System | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference(s) |
| 2,6-Dimethylnaphthalene | Co/Mn/Br | Acetic Acid | 188-216 | - | High | High | [12][13][14] |
| 2,6-Diisopropylnaphthalene | Co(OAc)₂/Mn(OAc)₂/KBr/KOAc | Propionic acid/Acetic acid | 200 | 3 | 82.76 | 98.56 | [15] |
Comparative Analysis of Synthetic Strategies
| Synthetic Strategy | Key Precursors | Advantages | Disadvantages | Best Suited For |
| Palladium-Catalyzed Annulation | Aryl halides, internal alkynes | High convergence and functional group tolerance, single-step C-C bond formation. | Requires synthesis of precursors, potential for catalyst poisoning. | Rapid assembly of complex, polysubstituted naphthalenes. |
| Electrocyclic Reactions | Benzocyclobutenes | Access to specific substitution patterns, demonstrated route to Naproxen. | Requires multi-step synthesis of specialized precursors, high temperatures. | Targeted synthesis of specific isomers where precursors are accessible. |
| Friedel-Crafts Acylation | Substituted naphthalenes (e.g., 2-methoxynaphthalene) | Utilizes readily available starting materials, well-established methodology. | Regioselectivity can be an issue, harsh conditions, formation of byproducts. | Synthesis of acylated naphthalenes from simple, activated precursors. |
| Direct C-H Functionalization | Naphthalene derivatives | High atom economy, avoids pre-functionalization, potential for late-stage modification. | Regioselectivity can be challenging, may require specialized directing groups and catalysts. | Exploratory synthesis and diversification of naphthalene-containing molecules. |
| Oxidation of Dialkylnaphthalenes | 2,6-Dialkylnaphthalenes | Cost-effective for large-scale production, high yields and purity. | Harsh reaction conditions, limited to the synthesis of dicarboxylic acids. | Industrial production of 2,6-naphthalenedicarboxylic acid. |
Conclusion
The synthesis of 2,6-disubstituted naphthalenes can be approached through a variety of strategic disconnections, each with its own set of advantages and limitations. For laboratory-scale synthesis requiring high functional group diversity and structural complexity, modern transition-metal-catalyzed methods like palladium-catalyzed annulation and direct C-H functionalization offer powerful solutions. For the targeted synthesis of specific molecules like Naproxen, established routes involving electrocyclic reactions or Friedel-Crafts acylation of readily available precursors remain highly relevant. On an industrial scale, the oxidation of 2,6-dialkylnaphthalenes is the undisputed method of choice for the production of key monomers like 2,6-naphthalenedicarboxylic acid.
The selection of an optimal synthetic route will ultimately depend on the specific target molecule, the desired scale of the synthesis, the availability of starting materials, and the tolerance for multi-step sequences versus the need for high atom economy. As catalytic methods continue to evolve, particularly in the realm of regioselective C-H functionalization, the synthetic toolbox for accessing this important class of molecules will undoubtedly continue to expand.
References
- 1. niir.org [niir.org]
- 2. Synthesis of substituted naphthalenes and carbazoles by the palladium-catalyzed annulation of internal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted naphthalenes by the palladium-catalyzed annulation of internal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2,6-disubstituted dihydronaphthalenes and naphthalenes by electrocyclic reaction of o-quinodimethane. A synthesis of (±)-naproxen - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06846G [pubs.rsc.org]
- 12. JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene - Google Patents [patents.google.com]
- 13. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 14. US6114575A - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to 2,6-Diiodonaphthalene in Advanced Polymer Synthesis
Introduction: The Quest for High-Performance Polymers
In the landscape of materials science, naphthalene-based polymers represent a class of high-performance materials prized for their exceptional thermal stability, mechanical strength, and unique optoelectronic properties. A prime example is poly(ethylene naphthalate) (PEN), a polyester with superior barrier properties and thermal resistance compared to its counterpart, PET.[1][2] The synthesis of these advanced polymers often relies on the precise construction of polymer backbones through cross-coupling reactions. The choice of monomer is paramount, dictating not only the final properties of the polymer but also the efficiency and control of the polymerization process itself.
This guide provides an in-depth technical comparison of 2,6-diiodonaphthalene as a monomer in polymer synthesis. We will explore its distinct advantages over other dihalogenated naphthalenes, such as dibromo- and dichloro- variants, and provide experimental evidence to support these claims. This document is intended for researchers and scientists in polymer chemistry and materials science seeking to optimize the synthesis of well-defined, high-molecular-weight aromatic polymers.
The Decisive Advantage: Enhanced Reactivity of the Carbon-Iodine Bond
The primary advantage of this compound lies in the inherent reactivity of the carbon-iodine (C-I) bond in palladium-catalyzed cross-coupling reactions, the workhorses of modern polymer synthesis.[3]
Understanding Halogen Reactivity Trends
In cornerstone reactions like the Suzuki-Miyaura and Stille couplings, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4][5] The reactivity of the organohalide is inversely related to the carbon-halogen bond dissociation energy. The general reactivity trend is:
R-I > R-Br >> R-Cl [6]
The C-I bond is significantly weaker and more polarizable than C-Br or C-Cl bonds. This translates to several practical advantages in a polymerization context:
-
Milder Reaction Conditions: Polymerizations using diiodo monomers can often be conducted at lower temperatures and with lower catalyst loadings. This minimizes side reactions, such as dehalogenation or chain-scission, leading to more structurally perfect polymers.[5]
-
Higher Yields and Molecular Weights: The efficient oxidative addition facilitates higher reaction rates, enabling the synthesis of high molecular weight polymers in shorter reaction times.[7] Achieving high molecular weight is critical for imparting desirable mechanical properties like toughness and flexibility to the final material.
-
Greater Functional Group Tolerance: Milder conditions expand the range of functional groups that can be incorporated into the polymer structure without being compromised, a key advantage in the synthesis of functional materials for electronics or biomedical applications.[8]
| Halogen Bond | Typical Bond Dissociation Energy (Aryl-X) | Relative Reactivity in Pd-Catalyzed Coupling |
| C–I | ~272 kJ/mol | Highest |
| C–Br | ~336 kJ/mol | Intermediate |
| C–Cl | ~400 kJ/mol | Lowest |
Table 1: Comparison of Carbon-Halogen Bond Energies and Reactivity.
The Importance of Isomeric Purity: Why 2,6-Substitution Matters
Beyond the choice of halogen, the substitution pattern on the naphthalene core is crucial for determining the polymer's macroscopic properties. The 2,6-substitution pattern provides a linear, rigid, and highly symmetric monomer unit.
-
Structural Regularity and Crystallinity: The linearity of the 2,6-linkage promotes efficient chain packing and a high degree of crystallinity in the resulting polymer. This ordered structure is directly responsible for the high melting points, excellent thermal stability, and superior mechanical strength observed in polymers like PEN.[2][9]
-
Comparison with Other Isomers: In contrast, meta-substituted isomers like 2,7-dihydroxynaphthalene disrupt the linearity of the polymer chain.[9] This disruption hinders crystallization, often resulting in amorphous polymers with lower glass transition temperatures (Tg) and reduced thermal stability, although it can sometimes enhance properties like gas barrier performance by frustrating packing.[9] The 1,4- and 1,5-isomers also produce distinct chain geometries that alter the final material properties significantly.
| Naphthalene Monomer | Substitution Pattern | Resulting Polymer Characteristics |
| This compound | Para-like, Linear | High crystallinity, high thermal stability, excellent mechanical properties.[9] |
| 2,7-Dihalonaphthalene | Meta-like, Kinked | Tends to be amorphous, lower Tg, potentially better gas barrier.[9] |
| 1,5-Dihalonaphthalene | Symmetric, Kinked | Leads to different chain folding and packing geometries. |
| 1,4-Dihalonaphthalene | Asymmetric | Can lead to regiorandomness if not controlled, affecting properties. |
Table 2: Influence of Naphthalene Isomer Substitution on Polymer Properties.
Experimental Protocol: Suzuki-Miyaura Polycondensation
To illustrate the practical application of this compound, this section provides a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling polymerization.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen, which can cause irreversible oxidation and deactivation. Therefore, purging with an inert gas like argon or nitrogen is critical for maintaining catalytic activity.[10]
-
Anhydrous Solvents: Water can interfere with the reaction by promoting the undesirable side reaction of protodeboronation of the boronic acid ester monomer and can affect the solubility of the growing polymer chains.[11]
-
The Base: The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. It activates the organoboron species by forming a more nucleophilic "ate" complex.[4][12]
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) is a common and effective pre-catalyst. The phosphine ligands stabilize the Pd(0) center while being labile enough to allow the reaction to proceed.[7]
Step-by-Step Methodology
-
Monomer Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 mmol), an equimolar amount of a suitable aromatic diboronic acid bis(pinacol) ester (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester) (1.00 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of vacuum backfilling with high-purity argon or nitrogen.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvents (e.g., a mixture of toluene and DMF) via cannula or syringe. Subsequently, add a degassed aqueous solution of a base (e.g., 2M K₂CO₃, 2.0 mL).[10]
-
Polymerization Reaction: Immerse the flask in a preheated oil bath at 90-120°C and stir vigorously. Monitor the reaction progress by observing the increase in viscosity of the mixture. The reaction is typically run for 24-72 hours to achieve high molecular weight.
-
Reaction Quenching and Polymer Precipitation: After cooling to room temperature, pour the viscous reaction mixture into a beaker containing a large excess of a non-solvent, such as vigorously stirring methanol (e.g., 200 mL). The polymer should precipitate as a fibrous or powdered solid.[10]
-
Polymer Isolation and Purification: Collect the crude polymer by vacuum filtration. To remove residual catalyst, salts, and low molecular weight oligomers, wash the solid sequentially with water and methanol. For rigorous purification, perform a Soxhlet extraction with methanol for 24 hours, followed by extraction with acetone and chloroform to fractionate the polymer.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C overnight to remove all residual solvents.
Visualizing the Process and Product
Diagrams are essential for conceptualizing complex chemical processes. The following have been generated using Graphviz to illustrate the workflow and resulting polymer structure.
References
- 1. syxbsyjg.com [syxbsyjg.com]
- 2. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 3. Buy this compound (EVT-434515) | 36316-88-8 [evitachem.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. DSpace [dr.lib.iastate.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2,6-Diiodonaphthalene and Its Derivatives: Unraveling Structure-Property Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the naphthalene scaffold remains a cornerstone for the design of novel therapeutics and functional materials. Among its many halogenated derivatives, 2,6-diiodonaphthalene serves as a versatile building block, offering two reactive sites for further functionalization. The introduction of iodine atoms not only facilitates cross-coupling reactions but also profoundly influences the molecule's electronic and photophysical properties through the "heavy-atom effect." This guide provides a comprehensive spectroscopic comparison of this compound and its derivatives, offering insights into how structural modifications impact their spectral signatures. This information is crucial for researchers seeking to design molecules with tailored spectroscopic and electronic characteristics.
The Foundation: Understanding the Spectroscopic Landscape of this compound
The symmetric substitution of two iodine atoms on the naphthalene core in this compound imparts a unique set of spectroscopic properties. These serve as a baseline for understanding the more complex spectra of its derivatives. The presence of iodine, a heavy atom, is known to enhance spin-orbit coupling, which can significantly influence photophysical processes like phosphorescence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is an indispensable tool for confirming the structure and purity of this compound and its derivatives.[1] The symmetry of this compound simplifies its proton (¹H) and carbon-¹³ (¹³C) NMR spectra.
¹H NMR: The proton spectrum of this compound is expected to show three distinct signals corresponding to the protons at the 1,5-, 3,7-, and 4,8-positions. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the iodine atoms.
¹³C NMR: The carbon spectrum will display five signals for the ten carbon atoms due to the molecule's symmetry. The carbons directly bonded to iodine will experience a significant downfield shift.
The introduction of substituents at other positions on the naphthalene ring will break this symmetry, leading to more complex spectra that provide a wealth of structural information.
UV-Visible Absorption and Fluorescence Spectroscopy: Probing Electronic Transitions
The electronic properties of naphthalene and its derivatives are readily investigated using UV-Visible absorption and fluorescence spectroscopy.[2] Naphthalene itself exhibits characteristic absorption bands in the ultraviolet region arising from π-π* transitions.[3]
UV-Vis Absorption: this compound is expected to show absorption bands similar to naphthalene but with potential shifts in wavelength and changes in intensity due to the electronic effects of the iodine atoms. The introduction of electron-donating or electron-withdrawing groups will further modulate these absorption characteristics.
Fluorescence: Naphthalene and many of its derivatives are fluorescent.[2] The position of the iodine atoms in this compound can influence the fluorescence quantum yield and lifetime. The heavy-atom effect can promote intersystem crossing to the triplet state, potentially quenching fluorescence while enhancing phosphorescence.
Raman Spectroscopy: Vibrational Fingerprints
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" for identification and structural analysis. The Raman spectrum of this compound will be characterized by bands corresponding to the vibrations of the naphthalene ring and the carbon-iodine bonds. Changes in the substitution pattern on the naphthalene core will result in predictable shifts in the Raman bands, allowing for the characterization of derivatives.
The Impact of Substitution: A Comparative Analysis
The true utility of this compound lies in its capacity to be functionalized. The introduction of various substituents will systematically alter the spectroscopic properties of the parent molecule.
Electron-Donating Groups (EDGs) vs. Electron-Withdrawing Groups (EWGs)
-
NMR: EDGs (e.g., -OCH₃, -NH₂) will generally cause an upfield shift (lower ppm) of the signals for nearby protons and carbons, while EWGs (e.g., -NO₂, -CN) will cause a downfield shift (higher ppm).
-
UV-Vis and Fluorescence: EDGs typically lead to a bathochromic (red) shift in the absorption and emission spectra, while EWGs can cause either a hypsochromic (blue) or bathochromic shift depending on the nature of the electronic transition.
-
Raman: The vibrational frequencies of the naphthalene ring are sensitive to the electronic nature of the substituents. These changes can be monitored by Raman spectroscopy.
Experimental Data Summary
| Compound | Spectroscopic Technique | Key Observations |
| This compound | ¹H NMR | Three distinct aromatic signals due to symmetry. |
| ¹³C NMR | Five signals for the ten carbons; C-I bond causes a downfield shift. | |
| UV-Vis Absorption | Characteristic naphthalene-like absorption bands. | |
| Fluorescence | Emission is observable, but may be quenched due to the heavy-atom effect. | |
| Raman | Characteristic bands for the naphthalene core and C-I stretching. | |
| 2,6-Diiodo-x-EDG-naphthalene | ¹H & ¹³C NMR | Upfield shifts for protons and carbons near the EDG. |
| UV-Vis & Fluorescence | Bathochromic (red) shift in absorption and emission maxima. | |
| 2,6-Diiodo-x-EWG-naphthalene | ¹H & ¹³C NMR | Downfield shifts for protons and carbons near the EWG. |
| UV-Vis & Fluorescence | Shift in absorption and emission maxima dependent on the EWG. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key spectroscopic experiments discussed in this guide.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Caption: Workflow for NMR Spectroscopy.
Protocol 2: UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the electronic absorption and emission properties.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable spectroscopic grade solvent (e.g., cyclohexane, ethanol).
-
Prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 for absorption measurements and below 0.1 for fluorescence measurements to avoid inner filter effects.[3]
-
-
UV-Vis Absorption Measurement:
-
Use a dual-beam spectrophotometer.
-
Record a baseline spectrum with the solvent-filled cuvettes.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-500 nm).
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λ_max).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the emission maximum (λ_em).
-
-
Data Analysis:
-
Determine the absorption maxima (λ_max) and corresponding molar absorptivities (ε).
-
Determine the emission maximum (λ_em) and the fluorescence quantum yield (Φ_f) relative to a known standard.
-
Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.
Protocol 3: Raman Spectroscopy
Objective: To obtain the vibrational spectrum for structural characterization.
Methodology:
-
Sample Preparation:
-
For solid samples, place a small amount of the powder on a microscope slide or in a sample holder.
-
For solutions, use a cuvette or a capillary tube.
-
-
Instrument Setup:
-
Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm, 785 nm) to minimize fluorescence.
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
-
Data Acquisition:
-
Focus the laser beam on the sample.
-
Set the acquisition parameters, including laser power, exposure time, and number of accumulations, to obtain a good quality spectrum.
-
Acquire the Raman spectrum over the desired wavenumber range (e.g., 100-3500 cm⁻¹).
-
-
Data Processing:
-
Perform baseline correction to remove any background fluorescence.
-
Identify and label the characteristic Raman bands.
-
Caption: Workflow for Raman Spectroscopy.
Conclusion
This guide provides a foundational understanding of the spectroscopic properties of this compound and its derivatives. By systematically applying the described spectroscopic techniques and protocols, researchers can effectively characterize newly synthesized compounds and gain valuable insights into their structure-property relationships. This knowledge is paramount for the rational design of novel molecules with tailored functionalities for applications in drug discovery and materials science.
References
A Comparative Guide to the Electrochemical Properties of 2,6-Diiodonaphthalene and Other Dihalonaphthalenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and pharmaceutical development, the nuanced electrochemical behavior of polycyclic aromatic hydrocarbons is of paramount importance. This guide offers an in-depth comparative analysis of the electrochemical properties of 2,6-diiodonaphthalene alongside its dihalogenated counterparts: 2,6-dibromonaphthalene, 2,6-dichloronaphthalene, and 2,6-difluoronaphthalene. By integrating experimental data with theoretical principles, we aim to provide a comprehensive resource for researchers leveraging these molecules in organic electronics, sensor technology, and as scaffolds in medicinal chemistry.
The Influence of Halogenation on the Electrochemical Behavior of Naphthalene
The introduction of halogen substituents onto the naphthalene core profoundly alters its electronic landscape and, consequently, its electrochemical properties. This modulation is primarily governed by the interplay of two opposing electronic effects: the inductive effect and the resonance (or mesomeric) effect.
-
Inductive Effect (-I): Halogens are more electronegative than carbon, leading to a withdrawal of electron density from the naphthalene ring through the sigma bond network. This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I). A stronger inductive withdrawal makes the naphthalene ring more electron-deficient, thus rendering it more susceptible to reduction (less negative reduction potential) and more difficult to oxidize (more positive oxidation potential).
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the naphthalene ring. This electron-donating resonance effect counteracts the inductive effect. The extent of this resonance donation is most effective for fluorine due to better orbital overlap between the 2p orbitals of fluorine and carbon, and it decreases for heavier halogens.
For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall electron-withdrawing character that deactivates the aromatic ring towards electrophilic attack but influences redox potentials in a predictable manner.[1][2]
Comparative Analysis of Redox Potentials
Reduction Potentials
The reduction of dihalonaphthalenes typically involves the irreversible cleavage of the carbon-halogen bond.[3] The ease of this reduction is directly related to the strength of the C-X bond and the stability of the resulting radical anion intermediate.
A study on the electroreduction of 1-halo-2-naphthols provides a direct experimental comparison between bromo- and iodo-substituted naphthalenes. It was observed that the reduction of the iodo-substituted derivative occurs at a less negative potential than the bromo-substituted one, indicating that the carbon-iodine bond is easier to reduce.[3] This is consistent with the trend of decreasing carbon-halogen bond strength down the group (C-F > C-Cl > C-Br > C-I).
Based on this, we can predict the following trend for the reduction potentials of 2,6-dihalonaphthalenes:
This compound < 2,6-dibromonaphthalene < 2,6-dichloronaphthalene < 2,6-difluoronaphthalene (easier to reduce → harder to reduce)
This trend is further supported by the general observation that the reduction of aryl halides becomes more difficult as the electronegativity of the halogen increases.[4][5]
Oxidation Potentials
The oxidation of dihalonaphthalenes involves the removal of an electron from the π-system of the naphthalene ring. The electron-withdrawing nature of the halogen substituents makes the ring more electron-deficient and thus more difficult to oxidize compared to unsubstituted naphthalene.
The overall electron-withdrawing strength of the halogens follows the order F > Cl > Br > I. Consequently, we can predict the following trend for the oxidation potentials:
This compound < 2,6-dibromonaphthalene < 2,6-dichloronaphthalene < 2,6-difluoronaphthalene (easier to oxidize → harder to oxidize)
Experimental data on the oxidation of polycyclic aromatic hydrocarbons (PAHs) shows that electron-withdrawing groups increase the oxidation potential.[6]
The Role of Frontier Molecular Orbitals: HOMO and LUMO Energies
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide theoretical insight into the electrochemical behavior of molecules. A lower LUMO energy corresponds to a greater electron affinity and an easier reduction, while a higher HOMO energy indicates a lower ionization potential and an easier oxidation.
Theoretical calculations on naphthalene and its derivatives generally show that halogen substitution lowers both the HOMO and LUMO energy levels compared to the parent naphthalene.[3][7] The extent of this lowering is dependent on the halogen.
The trend in LUMO energies is expected to follow the order of the halogens' electron-withdrawing ability:
2,6-difluoronaphthalene < 2,6-dichloronaphthalene < 2,6-dibromonaphthalene < this compound (lowest LUMO → highest LUMO)
This correlates with the predicted trend in reduction potentials, where a lower LUMO energy facilitates electron acceptance.
For HOMO energies , the interplay between inductive and resonance effects becomes more critical. While the strong inductive effect of fluorine significantly lowers the HOMO energy, the decreasing electronegativity and increasing polarizability of the heavier halogens can lead to a less straightforward trend. However, the overall electron-withdrawing nature of halogens suggests that all dihalonaphthalenes will have lower HOMO energies than naphthalene itself, making them harder to oxidize.
Summary of Comparative Electrochemical Properties
The following table summarizes the expected trends and available data for the electrochemical properties of 2,6-dihalonaphthalenes. It is important to note that direct experimental values under identical conditions are not available for all compounds, and thus some values are based on established trends and theoretical calculations.
| Compound | Reduction Potential (V vs. ref) | Oxidation Potential (V vs. ref) | LUMO Energy (eV) | HOMO Energy (eV) |
| This compound | Less Negative (Easier to reduce) | Less Positive (Easier to oxidize) | Highest (among dihalos) | Highest (among dihalos) |
| 2,6-Dibromonaphthalene | ↓ | ↓ | ↓ | ↓ |
| 2,6-Dichloronaphthalene | ↓ | ↓ | ↓ | ↓ |
| 2,6-Difluoronaphthalene | More Negative (Harder to reduce) | More Positive (Harder to oxidize) | Lowest (among dihalos) | Lowest (among dihalos) |
Note: Arrows indicate the expected trend relative to this compound.
Visualizing the Structure-Property Relationship
The following diagram illustrates the general trend of how the nature of the halogen substituent at the 2 and 6 positions of the naphthalene core influences its key electrochemical parameters.
Caption: Relationship between halogen substituent and electrochemical properties.
Experimental Protocol: Cyclic Voltammetry of Dihalonaphthalenes
Cyclic voltammetry (CV) is the standard technique for investigating the redox properties of these compounds.[8] The following is a generalized protocol for performing CV on dihalonaphthalenes in a non-aqueous solvent.
1. Materials and Reagents:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.
-
Counter Electrode: Platinum wire.
-
Electrochemical Cell.
-
Potentiostat.
-
Analyte: 2,6-dihalonaphthalene (1-5 mM).
-
Solvent: Anhydrous acetonitrile or dimethylformamide (DMF).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).
-
Internal Standard (optional): Ferrocene/ferrocenium (Fc/Fc+) couple for potential referencing.
2. Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then the solvent to be used.
-
Clean the reference and counter electrodes according to standard procedures.
3. Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Prepare a stock solution of the dihalonaphthalene analyte.
-
Deoxygenate the electrolyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes. Maintain an inert atmosphere over the solution throughout the experiment.
4. Electrochemical Measurement:
-
Assemble the three-electrode cell with the deoxygenated electrolyte solution.
-
Record a background CV of the electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.
-
Add the analyte to the cell to the desired concentration.
-
Perform cyclic voltammetry by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently negative to observe the reduction of the analyte, and then reversing the scan direction.
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.
5. Data Analysis:
-
Determine the peak potentials for reduction (Epc) and oxidation (Epa).
-
If an internal standard is used, reference the measured potentials to the Fc/Fc+ couple.
-
Analyze the relationship between peak current and the square root of the scan rate to confirm a diffusion-controlled process.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a comparative electrochemical study of dihalonaphthalenes.
Caption: A typical experimental workflow for comparative electrochemical studies.
Conclusion
The electrochemical properties of 2,6-dihalonaphthalenes are systematically influenced by the nature of the halogen substituent. This compound is the most readily reduced and oxidized among the series, a consequence of the weaker carbon-iodine bond and the lower effective electronegativity of iodine. As one moves up the halogen group to bromine, chlorine, and fluorine, both reduction and oxidation become progressively more difficult. This predictable trend, rooted in the fundamental principles of inductive and resonance effects, allows for the fine-tuning of the electronic properties of the naphthalene core. This guide provides a foundational understanding for the rational design and application of these versatile molecules in various fields of research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.anu.edu.au [rsc.anu.edu.au]
- 5. [PDF] Estimation of standard reduction potentials of halogen atoms and alkyl halides. | Semantic Scholar [semanticscholar.org]
- 6. Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jaoc.samipubco.com [jaoc.samipubco.com]
- 8. Synthesis and optical and redox properties of core-substituted naphthalene diimide dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2,6-Diiodonaphthalene-Based Polymers in Organic Electronics
The field of organic electronics has seen remarkable progress, driven by the development of novel semiconducting polymers that offer a unique combination of solution processability, mechanical flexibility, and tunable electronic properties. Among the various classes of materials, n-type polymers based on naphthalene diimide (NDI) have emerged as significant players, particularly for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This guide provides an in-depth comparison of polymers derived from 2,6-diiodonaphthalene precursors, highlighting their performance against other alternatives, supported by experimental data and detailed protocols.
Introduction to Naphthalene Diimide (NDI)-Based Polymers
Naphthalene diimide (NDI) is a highly electron-deficient aromatic unit, making it an excellent building block for n-type (electron-transporting) organic semiconductors.[1][2] When copolymerized with electron-rich monomers, such as thiophene derivatives, the resulting donor-acceptor (D-A) polymers exhibit ambipolar or predominantly n-type charge transport characteristics.[1][3] The this compound moiety serves as a key precursor in the synthesis of these high-performance polymers, typically through Stille or Suzuki cross-coupling reactions.[4][5] The strong electron-accepting nature of the NDI unit leads to low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, facilitating efficient electron injection and transport.[3]
The versatility of NDI-based polymers stems from the ability to tune their properties through chemical modification. For instance, the choice of co-monomer and the nature of the alkyl side chains on the imide nitrogen atoms can significantly influence the polymer's solubility, backbone planarity, thin-film morphology, and ultimately, its charge transport properties.[3][6]
Performance in Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic electronic circuits, and the performance of the semiconducting layer is paramount. NDI-based polymers have demonstrated excellent performance as n-channel materials in OFETs.
Comparative Performance Metrics
The performance of this compound-based polymers, such as the well-studied P(NDI2OD-T2), is often benchmarked against other n-type and ambipolar polymers. Key performance indicators for OFETs include electron mobility (μe), the on/off current ratio (Ion/Ioff), and threshold voltage (Vth).
| Polymer System | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Key Features & Trade-offs |
| P(NDI2OD-T2) (Naphthalene-based) | 0.01 - 0.85 | > 10^5 | High electron mobility, good stability. Performance is sensitive to processing conditions and molecular weight. |
| PNDIFu2 (Naphthalene-based) | ~0.21 | > 10^5 | More planar backbone than PNDIT2, but lower mobility.[7] |
| Fullerene Derivatives (e.g., PCBM) | 10^-3 - 10^-2 | 10^3 - 10^5 | High electron affinity, but often exhibit lower mobility in transistor configurations compared to top-performing polymers.[8] |
| P(BTI-BTI2) (Imide-based alternative) | up to 2.60 | > 10^6 | Excellent unipolar n-type behavior with very high mobility.[9] |
| PTB7 (Thiophene-based, p-type) | (Typically hole mobility) ~10^-4 - 10^-3 | 10^4 - 10^6 | Primarily a p-type material, often used as a donor in OPVs. Included for context on mobility ranges. |
Note: The performance of these materials can vary significantly based on device architecture, processing conditions, and measurement environment.
As the data indicates, NDI-based polymers, particularly those with optimized structures and processing, can achieve electron mobilities that are competitive with or exceed those of many other n-type organic semiconductors. For example, some NDI copolymers have shown electron mobilities as high as 0.07 cm²/(V s) and can exhibit ambipolar behavior with significant hole mobilities (>10–3 cm²/(V s)).[3] The choice of the thiophene co-monomer can also influence performance, with materials like PNDI-3Th reaching mobilities of 0.076 cm² V⁻¹ s⁻¹.[10][11]
Application in Organic Photovoltaics (OPVs)
In OPVs, NDI-based polymers can function as electron acceptors, offering an alternative to the commonly used fullerene derivatives. The goal in OPV design is to maximize power conversion efficiency (PCE), which is a product of the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
While historically fullerene derivatives like PCBM have dominated as acceptor materials in high-efficiency OPVs[12], non-fullerene acceptors (NFAs), including NDI-based polymers, are gaining significant attention. The tunability of the NDI polymer's energy levels allows for better matching with a wider range of donor polymers, potentially leading to higher Voc values.[13]
For instance, all-polymer solar cells utilizing NDI-based copolymers as acceptors have achieved PCEs of 6.67% and even up to 8.61%, demonstrating their potential in this application.[9]
Experimental Corner: Synthesis and Device Fabrication
To ensure scientific integrity and reproducibility, this section details the standard protocols for synthesizing a representative NDI-based polymer and fabricating a bottom-gate, top-contact OFET device.
Synthesis of P(NDI2OD-T2) via Stille Polycondensation
The Stille coupling reaction is a robust and versatile method for synthesizing conjugated polymers.[14] It involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide.
Rationale: This method is chosen for its tolerance to a wide range of functional groups and its ability to produce high molecular weight polymers, which is crucial for achieving good film-forming properties and high charge carrier mobility.[14] A modified Stille polymerization can yield high molecular weight polymers in a shorter reaction time.[10][11]
Diagram of Synthetic Pathway:
Caption: Synthetic route for P(NDI2OD-T2) via Stille polycondensation.
Step-by-Step Protocol:
-
Inert Atmosphere: All glassware is dried in an oven and cooled under a stream of argon. The reaction is carried out under an inert atmosphere to prevent degradation of the catalyst and organotin reagent.
-
Reactant Charging: To a Schlenk flask, add 2,6-Dibromo-N,N'-bis(2-octyldodecyl)naphthalene diimide (1.0 eq), 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 eq).
-
Solvent Addition: Add anhydrous toluene via cannula. The concentration is typically around 20-50 mg/mL.
-
Reaction: The mixture is heated to 110 °C and stirred vigorously for 2-48 hours. The progress can be monitored by GPC to track the increase in molecular weight.
-
Work-up and Purification: After cooling, the polymer is precipitated by pouring the reaction mixture into methanol. The crude polymer is collected by filtration and purified by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to isolate the desired polymer fraction. The chloroform is then removed under reduced pressure.
OFET Fabrication: Bottom-Gate, Top-Contact Architecture
This device architecture is widely used for characterizing new organic semiconductors.[15]
Rationale: The bottom-gate structure allows for the use of pre-fabricated, highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) dielectric layer, ensuring high quality and reproducibility. The top-contact configuration minimizes potential damage to the organic semiconductor layer during electrode deposition.[15]
Diagram of OFET Fabrication Workflow:
Caption: Workflow for fabricating a bottom-gate, top-contact OFET.
Step-by-Step Protocol:
-
Substrate Preparation:
-
A heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer is used as the substrate, where the Si acts as the gate electrode and SiO₂ as the gate dielectric.
-
The substrates are cleaned sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Causality: This rigorous cleaning is essential to remove organic and inorganic contaminants from the dielectric surface, which could otherwise act as charge traps and degrade device performance.[16]
-
The SiO₂ surface is treated with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS). This is done by vapor deposition or solution immersion.
-
Causality: The SAM treatment modifies the surface energy of the dielectric, promoting better ordering of the polymer chains at the interface and reducing charge trapping, which typically leads to higher mobility.[8]
-
-
Active Layer Deposition:
-
A solution of the NDI-based polymer (e.g., P(NDI2OD-T2)) is prepared in a high-boiling-point solvent like chloroform or o-dichlorobenzene (5-10 mg/mL).
-
The solution is spin-coated onto the treated substrate to form a thin film (typically 30-50 nm).
-
The film is then annealed on a hot plate at a temperature specific to the polymer (e.g., 120-200 °C) under an inert atmosphere.
-
Causality: Annealing provides thermal energy for the polymer chains to rearrange into more ordered, crystalline domains, which facilitates intermolecular charge hopping and increases mobility.
-
-
Electrode Deposition:
-
Source and drain electrodes (e.g., Gold) are deposited on top of the semiconductor layer by thermal evaporation through a shadow mask. The channel length and width are defined by the mask geometry.
-
-
Characterization:
-
The OFET characteristics are measured in an inert environment (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer. Transfer and output curves are recorded to extract mobility, on/off ratio, and threshold voltage.
-
Conclusion and Future Outlook
Polymers based on this compound precursors have established themselves as a powerful class of n-type semiconductors for organic electronics. Their high electron mobility, robust stability, and tunable properties make them highly suitable for OFETs and as alternative acceptors in OPVs.[17] While they exhibit excellent performance, ongoing research focuses on further enhancing their mobility and efficiency through molecular design, such as by incorporating different co-monomers or engineering side-chains to fine-tune their solid-state packing and energy levels.[6][7] The detailed synthetic and fabrication protocols provided herein offer a validated framework for researchers to explore and benchmark these promising materials.
References
- 1. Naphthalene diimide-based n-type small molecule organic mixed conductors for accumulation mode organic electrochemical transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance n-type polymer semiconductors for organic electronics - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nonstoichiometric Stille Coupling Polycondensation for Synthesizing Naphthalene-Diimide-Based π-Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Synthesis and Characterization of Thiophene-Containing Naphthalene Diimide n-Type Copolymers for OFET Applications - Macromolecules - Figshare [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Conjugated polymers based on naphthalene diimide for organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cost-Effectiveness of 2,6-Diiodonaphthalene and Its Alternatives in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale organic synthesis, particularly in the pharmaceutical and materials science sectors, the choice of starting materials is a critical determinant of process efficiency, scalability, and overall cost. Among the myriad of building blocks, dihalogenated naphthalenes serve as pivotal precursors for the construction of complex molecular architectures, primarily through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of 2,6-diiodonaphthalene and its common alternatives—2,6-dibromonaphthalene, 2,6-dichloronaphthalene, and naphthalene-2,6-diyl bis(trifluoromethanesulfonate)—evaluating their cost-effectiveness and performance in the context of large-scale synthesis.
The Fundamental Trade-Off: Reactivity Versus Cost
The selection of a dihalogenated naphthalene for a large-scale cross-coupling reaction is governed by a fundamental trade-off between reactivity and cost. The reactivity of aryl halides in common palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, follows the general trend: I > Br > Cl . This is a direct consequence of the carbon-halogen (C-X) bond strength, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.
This higher reactivity of aryl iodides can translate to significant process advantages, including milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, these benefits often come at a higher raw material cost. Conversely, aryl chlorides are typically the most cost-effective but their lower reactivity may necessitate more forcing reaction conditions, higher catalyst loadings, and potentially more complex process development to achieve desired efficiencies. Aryl bromides generally represent a compromise between the reactivity of iodides and the cost-effectiveness of chlorides.
Another viable alternative, aryl triflates (OTf), are pseudohalides that can offer reactivity comparable to or even greater than aryl iodides. Their synthesis from readily available phenols provides a different strategic approach, although the cost of triflating agents must be considered in the overall economic analysis.
Synthesis of 2,6-Disubstituted Naphthalenes: A Comparative Overview
The cost-effectiveness of each 2,6-disubstituted naphthalene is intrinsically linked to the efficiency and scalability of its synthesis. Here, we explore common industrial approaches to these key intermediates.
This compound
The large-scale synthesis of this compound is most prominently achieved through a multi-step oxyiodination of naphthalene.[1] This process involves the introduction of iodine into the naphthalene ring in the presence of an oxidizing agent. A typical sequence is as follows:
-
Mono-iodination: Naphthalene is first reacted with iodine and an oxidizing agent to produce 2-monoiodonaphthalene.
-
Separation: The 2-monoiodonaphthalene intermediate is separated from the reaction mixture.
-
Second Iodination: The isolated 2-monoiodonaphthalene undergoes a second oxyiodination to yield this compound.
-
Purification: The final product is purified by crystallization to achieve high purity.[1]
While effective, this multi-step process can contribute to the higher cost of this compound due to the multiple unit operations and potential for yield loss at each stage.
2,6-Dibromonaphthalene
A regioselective synthesis of 2,6-dibromonaphthalene has been developed that involves a two-step process starting from naphthalene:
-
Polybromination: Naphthalene is treated with an excess of bromine over a montmorillonite clay catalyst to produce a mixture of tetrabromonaphthalenes, with 1,2,4,6-tetrabromonaphthalene being a major product.[2][3]
-
Proto-debromination: The crude tetrabromination product is then subjected to a regioselective proto-debromination using n-butyllithium at low temperatures. This selectively removes the bromine atoms at the α-positions, affording 2,6-dibromonaphthalene in high yield after crystallization.[2]
This method offers a more direct route to the desired isomer compared to direct dibromination, which often leads to a mixture of isomers that are difficult to separate.
2,6-Dichloronaphthalene
The industrial synthesis of 2,6-dichloronaphthalene can be approached through several routes. One common strategy involves the chlorination of naphthalene. However, achieving high regioselectivity for the 2,6-isomer can be challenging and often results in a mixture of dichlorinated isomers, requiring extensive purification.
A more controlled approach involves the conversion of 2,6-dihydroxynaphthalene to the corresponding dichloride. This can be achieved using various chlorinating agents, such as phosphorus pentachloride or sulfuryl chloride, though these reagents present their own challenges in terms of handling and waste disposal on a large scale.
Naphthalene-2,6-diyl bis(trifluoromethanesulfonate)
This triflate derivative is synthesized from 2,6-dihydroxynaphthalene. The synthesis is typically a one-step process involving the reaction of 2,6-dihydroxynaphthalene with a triflating agent, such as trifluoromethanesulfonic anhydride or N-phenyl-bis(trifluoromethanesulfonimide), in the presence of a base.
The synthesis of the precursor, 2,6-dihydroxynaphthalene, is a key cost driver. Industrial methods for its preparation include the alkali fusion of sodium 2-naphthol-6-sulfonate or sodium naphthalene-2,6-disulfonate.[4]
Performance in Large-Scale Suzuki-Miyaura Coupling: A Comparative Analysis
To provide a quantitative comparison, we will consider a representative large-scale Suzuki-Miyaura cross-coupling reaction to form a biaryl product. The following table summarizes expected performance metrics based on the known reactivity trends and industrial practices.
| Parameter | This compound | 2,6-Dibromonaphthalene | 2,6-Dichloronaphthalene | Naphthalene-2,6-diyl bis(trifluoromethanesulfonate) |
| Relative Reactivity | Highest | High | Moderate | Highest |
| Typical Catalyst Loading | 0.1 - 1 mol% | 0.5 - 3 mol% | 1 - 5 mol% or higher | 0.1 - 1 mol% |
| Reaction Temperature | Room Temp. to 80 °C | 60 - 120 °C | 100 - 150 °C | Room Temp. to 80 °C |
| Reaction Time | 1 - 6 hours | 4 - 24 hours | 12 - 48 hours | 1 - 6 hours |
| Typical Yield | >90% | 80 - 95% | 70 - 90% | >90% |
| Purification Challenges | Generally straightforward | Moderate | Potential for side products | Generally straightforward |
| Relative Raw Material Cost | Highest | High | Lowest | High |
Causality Behind Performance Differences:
-
This compound and Naphthalene-2,6-diyl bis(trifluoromethanesulfonate): The high reactivity of these substrates allows for the use of lower catalyst loadings and milder reaction conditions, which can lead to cleaner reaction profiles and simpler purifications. This is particularly advantageous in the synthesis of complex, sensitive molecules where harsh conditions could lead to degradation. The shorter reaction times also contribute to increased plant throughput.
-
2,6-Dibromonaphthalene: This substrate offers a good balance between reactivity and cost. While it may require slightly higher catalyst loadings and temperatures compared to the iodide or triflate, it is often a more economical choice, especially when the downstream product can tolerate the reaction conditions.
-
2,6-Dichloronaphthalene: The low reactivity of the C-Cl bond necessitates more forcing conditions, which can include higher temperatures, higher catalyst loadings, and the use of more specialized and often more expensive phosphine ligands to facilitate the challenging oxidative addition step. These conditions can sometimes lead to the formation of byproducts, complicating purification. However, the significantly lower cost of the starting material can make it an attractive option if an efficient process can be developed.
Experimental Protocols
The following are representative, scalable protocols for the synthesis of the key precursors and for a comparative Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 2,6-Dibromonaphthalene
This two-step protocol is adapted from the literature and is suitable for large-scale production.[2]
Step 1: Polybromination of Naphthalene
-
To a stirred mixture of naphthalene (1 equivalent) and calcined KSF clay in dichloromethane (DCM), add a solution of bromine (4 equivalents) in DCM slowly at room temperature.
-
Stir the mixture in the dark for 72 hours.
-
Quench the reaction with an aqueous solution of sodium metabisulfite.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude tetrabromonaphthalene product.
Step 2: Proto-debromination to 2,6-Dibromonaphthalene
-
Dissolve the crude tetrabromonaphthalene (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of n-butyllithium (2 equivalents) in hexanes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for a short period.
-
Quench the reaction by the addition of water.
-
Warm the mixture to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization to afford 2,6-dibromonaphthalene.
Protocol 2: Synthesis of 2,6-Dihydroxynaphthalene
This protocol is based on the alkali fusion of 2,6-naphthalenedisulfonic acid.[4]
-
In a suitable high-temperature reactor, combine 2,6-naphthalenedisulfonic acid disodium salt (1 equivalent) with a mixture of potassium hydroxide and sodium hydroxide.
-
Heat the mixture to 345-355 °C and maintain the reaction at this temperature.
-
After the reaction is complete, cool the mixture to 260-270 °C and carefully dissolve it in water.
-
Neutralize the solution with an aqueous sulfuric acid solution to a pH of 2-3 to precipitate the crude 2,6-dihydroxynaphthalene.
-
Filter the crude product, wash with water, and dry.
-
Further purification can be achieved by recrystallization.
Protocol 3: Comparative Suzuki-Miyaura Cross-Coupling Reaction
This generalized protocol can be adapted to compare the performance of the different 2,6-disubstituted naphthalenes.
-
To a reaction vessel under an inert atmosphere, add the 2,6-disubstituted naphthalene (1 equivalent), the desired arylboronic acid (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, X mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., crystallization, column chromatography) and determine the isolated yield.
Visualizing the Synthetic Workflows
Caption: Synthetic routes to this compound, 2,6-dibromonaphthalene, and naphthalene-2,6-diyl bis(trifluoromethanesulfonate).
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice between this compound and its alternatives for large-scale synthesis is a multi-faceted decision that requires a careful evaluation of economic and process-related factors.
-
For early-stage drug discovery and development , where speed and the rapid generation of diverse analogs are paramount, the higher reactivity of This compound and naphthalene-2,6-diyl bis(trifluoromethanesulfonate) often justifies their higher cost. The milder reaction conditions can also be crucial for preserving sensitive functional groups in complex molecules.
-
For later-stage process development and manufacturing , where cost of goods is a primary driver, a switch to 2,6-dibromonaphthalene or even 2,6-dichloronaphthalene should be strongly considered. While this may necessitate more extensive process optimization to achieve comparable efficiency, the significant cost savings in raw materials can be substantial.
Ultimately, the optimal choice will depend on the specific synthetic challenge, the stage of development, and the overall economic constraints of the project. A thorough cost-benefit analysis, considering not only the price of the starting material but also the costs associated with the catalyst, solvent, energy, and purification, is essential for making an informed decision.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry — Princeton - American Chemical Society [princeton-acs.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalytic Systems for Cross-Coupling with 2,6-Diiodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the naphthalene core is a cornerstone in the synthesis of advanced materials and complex pharmaceutical agents. Among the various starting materials, 2,6-diiodonaphthalene presents a versatile scaffold for introducing diverse functionalities at two specific and symmetrical positions through palladium-catalyzed cross-coupling reactions. The choice of the catalytic system is paramount, directly influencing yield, selectivity, and the overall efficiency of these transformations. This guide provides an in-depth comparison of various catalytic systems for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions with this compound, supported by experimental data and mechanistic insights to inform your catalyst selection and reaction optimization.
The Strategic Importance of 2,6-Disubstituted Naphthalenes
Naphthalene derivatives substituted at the 2 and 6 positions are prevalent in a wide array of applications, from organic electronics to medicinal chemistry.[1][2] The rigid, planar structure of the naphthalene core, combined with the electronic properties imparted by the substituents, makes these molecules ideal candidates for organic light-emitting diodes (OLEDs), liquid crystals, and as structural motifs in bioactive compounds. Palladium-catalyzed cross-coupling reactions offer a powerful and modular approach to construct the carbon-carbon and carbon-heteroatom bonds necessary for the synthesis of these valuable compounds.[3][4]
Comparative Performance of Catalytic Systems
The efficiency of a cross-coupling reaction on this compound is highly dependent on the chosen catalytic system, which includes the palladium source, the ligand, the base, and the solvent. The following table summarizes the performance of various catalytic systems for the double cross-coupling of this compound with representative coupling partners.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 24 | ~71 (analogy) | [1] |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | DME | 85 | 12 | High (qualitative) | [5] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | Toluene | 80 | 20 | 65-98 (analogy) | [6] |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | DIPA/Toluene | 70 | 12 | Good (qualitative) | [7] | |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 110 | 24 | Moderate (qualitative) | [8] |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ (1.5 mol%), XPhos (3 mol%) | NaOtBu | Toluene | Reflux | 6 | 94 (analogy) | |
| Heck | Styrene | Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%) | Et₃N | DMF | 100 | 24 | Good (qualitative) | [9][10] |
| Heck | Methyl Acrylate | Pd/C | Et₃N/Na₂CO₃ | NMP | 120 | 4 | High (qualitative) | [11][12] |
Note: Yields are for the double cross-coupling reaction unless otherwise specified. Some data is inferred from analogous dihaloarene systems due to a lack of direct comparative studies on this compound.
Mechanistic Insights and Experimental Causality
The choice of a specific catalytic system is not arbitrary; it is rooted in the fundamental mechanistic steps of the cross-coupling reaction: oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or olefin coordination/insertion (for Heck), and reductive elimination.
The Palladium Catalytic Cycle
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below. The efficiency of each step is influenced by the nature of the palladium precursor, the ligands, the substrate, and the reaction conditions.
Figure 1: Generalized Palladium Catalytic Cycle.
Expertise in Action: Why Ligand Choice is Critical
The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.
-
Electron-rich and bulky phosphine ligands , such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos), are often employed for challenging cross-couplings like the Buchwald-Hartwig amination and Suzuki-Miyaura reactions with sterically hindered substrates.[13] The electron-donating nature of these ligands increases the electron density on the palladium center, which promotes the oxidative addition of the aryl iodide. The steric bulk of these ligands facilitates the reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[14]
-
For Sonogashira couplings , the combination of a palladium catalyst with a copper(I) co-catalyst is standard. The copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex.[15] This dual-catalyst system allows the reaction to proceed under milder conditions.
-
In Heck reactions , the choice of ligand can influence the regioselectivity of the olefin insertion.[16][17] For substrates like this compound, achieving double arylation without side reactions requires careful control of the reaction conditions.
Detailed Experimental Protocols
The following are generalized, step-by-step methodologies for performing double cross-coupling reactions on this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling Protocol
This protocol describes the synthesis of 2,6-diphenylnaphthalene.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (2.5 equiv.), and K₃PO₄ (4.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ (5 mol%) to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling Protocol
This protocol outlines the synthesis of 2,6-bis(phenylethynyl)naphthalene.
Materials:
-
This compound
-
Phenylacetylene
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add dry, degassed toluene and triethylamine.
-
Add phenylacetylene (2.5 equiv.) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 20 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite, and wash with toluene.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse range of 2,6-disubstituted naphthalenes. The choice of the catalytic system is a critical parameter that dictates the success of the reaction. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands generally offer superior performance. For Sonogashira couplings, the classic palladium/copper co-catalyst system remains the most reliable. Heck reactions can often be performed under ligand-free conditions or with simple phosphine ligands.
Future research in this area will likely focus on the development of more active and selective catalysts that can operate under milder conditions with lower catalyst loadings. The development of methods for the selective mono-functionalization of this compound also remains an important challenge. As our understanding of the underlying reaction mechanisms deepens, we can expect the rational design of new and improved catalytic systems for the synthesis of complex naphthalene-based molecules for a variety of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of [n]- and [n.n]cyclophanes by using Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Search Results [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 11. pure.rug.nl [pure.rug.nl]
- 12. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Diiodonaphthalene
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2,6-diiodonaphthalene. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. This document is structured to provide not just a protocol, but a foundational understanding of the principles governing the proper handling of halogenated aromatic waste, ensuring the safety of personnel and the protection of our environment.
PART 1: The Foundational Principle: Waste Classification
The single most critical factor determining the disposal protocol for this compound is its chemical classification. As an organic compound containing iodine atoms bonded to a naphthalene ring, it is categorized as a halogenated aromatic hydrocarbon .[1][2] This classification is not merely academic; it places it into a specific hazardous waste stream governed by stringent regulations.
The rationale behind this strict segregation is twofold:
-
Environmental Persistence and Toxicity: Halogenated organic compounds can be persistent in the environment and may exhibit toxicity to aquatic life and other organisms.[3] Therefore, discharge into sewer systems or the environment is strictly prohibited.[4][5]
-
Incineration Chemistry: The preferred disposal method for many organic wastes is high-temperature incineration. However, the presence of halogens (like iodine) requires specialized facilities equipped with "flue gas scrubbing" systems.[4] These systems are necessary to neutralize and capture the acidic gases (e.g., hydrogen iodide) and elemental iodine that are produced during combustion, preventing their release into the atmosphere. Mixing halogenated waste with non-halogenated streams can contaminate large volumes of solvent, leading to significantly higher disposal costs and regulatory non-compliance.[2]
PART 2: Pre-Disposal Operations: Segregation and Storage
Proper management begins at the point of generation. Meticulous segregation and secure storage are non-negotiable prerequisites for a compliant disposal process.
Table 1: Key Chemical and Safety Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆I₂ | PubChem[6] |
| Molecular Weight | 379.96 g/mol | PubChem[6] |
| Appearance | Typically pale yellow crystals or solid | EvitaChem[7] |
| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane and chloroform | EvitaChem[7] |
| Primary Hazard | Halogenated Organic Waste; Avoid discharge to the environment | ChemicalBook[4] |
Experimental Protocol 1: Accumulation of this compound Waste
This protocol covers the collection of pure this compound, reaction residues containing it, and contaminated solid materials.
Objective: To safely collect and store this compound waste in a designated Satellite Accumulation Area (SAA) prior to disposal.
Materials:
-
Designated hazardous waste container (HDPE or other compatible plastic carboy).[5][8]
-
Hazardous Waste Tag.[2]
-
Secondary containment bin.[5]
-
Personal Protective Equipment (PPE): Nitrile gloves, safety glasses/goggles, lab coat.[9]
Procedure:
-
Container Selection: Obtain a clean, dry waste container made of a material compatible with halogenated organics, such as high-density polyethylene (HDPE).[5] Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[5]
-
Labeling: Immediately affix a "Hazardous Waste" tag to the container.[2] Clearly write "this compound" and list any other chemical constituents and their approximate percentages. Check the boxes for applicable hazards, such as "Toxic".[2]
-
Waste Addition:
-
For solid this compound or contaminated items (e.g., gloves, weighing paper, pipette tips), place them directly into the designated solid waste container.[10]
-
For solutions containing this compound, pour the liquid waste carefully into the designated liquid waste container, using a funnel to prevent external contamination.
-
-
Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.[2][5][8] This prevents the release of vapors and protects the contents from contamination.
-
Storage: Place the sealed container in a designated SAA, such as a ventilated cabinet under a fume hood.[5] The container must be stored within a secondary containment bin capable of holding the entire volume of the liquid in case of a leak.[5]
-
Capacity Limit: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[8]
-
Arrange for Pickup: Once the container is full, or if waste generation is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[3]
PART 3: Spill and Contamination Management
Accidents can happen, and a prepared response is a key component of laboratory safety.
Experimental Protocol 2: Managing Spills of this compound
Objective: To safely clean, contain, and package spilled this compound for disposal.
Procedure:
-
Ensure Safety: Immediately alert others in the area. Ensure the area is well-ventilated.[4] Don the appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.[5][9]
-
Containment: For a solid spill, prevent the material from becoming airborne.[4][9] You can do this by gently covering it with an inert absorbent material.
-
Cleanup: Carefully sweep or scoop up the spilled material and absorbent.[9] Use spark-proof tools if solvents are present.[4] Place all contaminated materials into a sealable bag or container.
-
Packaging and Disposal: Seal the container, label it clearly as "Spill Debris containing this compound," and dispose of it as halogenated hazardous waste according to Protocol 1.[5]
-
Decontamination: Clean the spill area with an appropriate solvent and towels, and dispose of these cleaning materials as hazardous waste as well.
PART 4: The Final Disposal Pathway
Understanding the final step in the disposal chain validates the importance of the preceding protocols.
-
Licensed Transport: The sealed and labeled waste containers are collected by a certified hazardous waste handler, who transports them to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Controlled Incineration: The primary and most effective method for destroying halogenated organic compounds is controlled high-temperature incineration.[4] The material is subjected to temperatures high enough to break the carbon-iodine and aromatic bonds, completely destroying the parent compound.
-
Flue Gas Scrubbing: As the waste is incinerated, the iodine is released, typically forming hydrogen iodide (HI) or elemental iodine (I₂). These are passed through a "scrubber," which is an air pollution control device. The scrubber sprays a basic solution (e.g., caustic soda) into the gas stream, neutralizing the acidic components and preventing their release into the atmosphere.[4]
PART 5: Disposal Decision Workflow
The following diagram outlines the logical workflow for managing this compound from generation to final disposal.
Caption: Decision workflow for proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. This compound | C10H6I2 | CID 118948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound (EVT-434515) | 36316-88-8 [evitachem.com]
- 8. ethz.ch [ethz.ch]
- 9. fishersci.com [fishersci.com]
- 10. static.igem.org [static.igem.org]
Operational Guide: Personal Protective Equipment for Handling 2,6-Diiodonaphthalene
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 2,6-Diiodonaphthalene (CAS: 36316-88-8). The operational plan herein is designed to establish a self-validating system of safety, prioritizing the well-being of laboratory personnel. Given the absence of comprehensive toxicological data and established occupational exposure limits for this compound, a conservative and rigorous approach to personal protection is mandatory.[1][2]
Core Principle: Hazard Mitigation through Engineering Controls
Before any personal protective equipment (PPE) is selected, the primary line of defense is the implementation of robust engineering controls. Direct handling of this compound, particularly in its solid, powdered form, must be conducted within a certified and properly functioning chemical fume hood. The rationale is to leverage negative pressure ventilation to contain and exhaust potentially hazardous dusts and aerosols at the source, preventing their release into the general laboratory environment.[1][3] All handling procedures should be designed to minimize the formation of dust.[1][2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a passive checklist but an active risk mitigation strategy. The following specifications are based on the potential hazards of skin contact, eye exposure, and inhalation.[1]
Respiratory Protection
The primary inhalation risk associated with this compound is the aerosolization of its solid form.
-
Standard Operations (in a fume hood): For low-energy activities such as weighing or transfers conducted entirely within a fume hood, respiratory protection may not be required if the hood's performance is verified.
-
High-Risk Operations or Control Failure: In scenarios where dust or aerosols could be generated (e.g., during spill cleanup) or if engineering controls are compromised, a respirator is essential. A NIOSH-approved N95 particulate respirator is the minimum requirement for dust. If there is any potential for vapor generation or if irritation is experienced, a full-face respirator with appropriate chemical cartridges should be used.[1][3]
Eye and Face Protection
Ocular exposure presents a significant risk, requiring robust barrier protection.
-
Minimum Requirement: ANSI Z87.1-compliant, tight-sealing safety goggles are mandatory at all times when handling the compound. Standard safety glasses with side shields are insufficient as they do not protect against fine dusts that can become airborne.
-
Splash Hazard: When handling solutions of this compound or during any procedure with a risk of splashing, a full-face shield must be worn over the safety goggles.[4][5] In case of eye contact, immediately flush with pure water for at least 15 minutes and seek medical consultation.[1]
Hand Protection
Dermal contact must be rigorously avoided. The selection of appropriate gloves is critical and must be based on chemical compatibility and the nature of the task.
-
Glove Material: Handle the compound using chemical-impermeable gloves.[1] Nitrile or neoprene gloves are recommended for incidental contact.[4] It is imperative to inspect gloves for any signs of degradation or puncture before each use.[1]
-
Double Gloving: For all direct handling procedures, it is best practice to wear two pairs of nitrile gloves. This provides a critical safety buffer; if the outer glove becomes contaminated, it can be safely removed without exposing the skin.
-
Hygiene: Hands must be washed thoroughly with soap and water after gloves are removed.[1]
Body Protection
Protective clothing serves as the final barrier against contamination of personal clothing and skin.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required. This coat should be kept buttoned to ensure full coverage.
-
Impervious Apron: For procedures involving larger quantities or a significant splash risk, a chemically resistant, impervious apron should be worn over the lab coat.
-
General Attire: Full-length pants and fully enclosed, chemical-resistant footwear are mandatory within the laboratory.
Procedural Protocol for Safe Handling
This step-by-step workflow integrates the use of engineering controls and PPE into a cohesive safety system.
-
Preparation:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place it within the fume hood.
-
Designate a specific waste container for this compound-contaminated materials inside the hood.
-
-
Donning PPE:
-
Don protective clothing in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
-
Execution of Work:
-
Decontamination and Cleanup:
-
Carefully clean all surfaces within the fume hood after use.
-
Place all contaminated disposable items (e.g., weigh paper, pipette tips, outer gloves) directly into the designated hazardous waste container.
-
-
Doffing PPE:
-
Remove PPE in a manner that prevents self-contamination. The typical order is: outer gloves, face shield/goggles, lab coat, and finally inner gloves.
-
Wash hands immediately and thoroughly.
-
Emergency and Disposal Plans
Accidental Release
In the event of a spill, evacuate personnel to a safe area and ensure the space is well-ventilated.[1] Remove all sources of ignition.[1][2] For a small powder spill within a fume hood:
-
Wear the full complement of recommended PPE, including respiratory protection.
-
Gently cover the spill with an inert absorbent material to prevent further aerosolization.
-
Carefully collect the material using non-sparking tools and place it in a sealed, labeled container for disposal.[1][3]
-
Clean the spill area thoroughly.
Waste Disposal
All waste, including contaminated PPE and excess chemical, must be treated as hazardous.
-
Collect waste in suitable, closed, and clearly labeled containers.[1][6]
-
Disposal must be conducted through an approved waste disposal plant and in strict accordance with all applicable local, regional, and national regulations.[3]
-
Under no circumstances should this chemical or its containers be allowed to enter drains or the environment.[1]
PPE Specification Summary
| Activity | Engineering Control | Minimum Required PPE | Enhanced (Recommended) PPE |
| Storage & Transport | Ventilated Chemical Cabinet | Safety Glasses, Nitrile Gloves, Lab Coat | Not Applicable |
| Weighing Solid Compound | Chemical Fume Hood | Safety Goggles, Double Nitrile Gloves, Lab Coat | Face Shield over Goggles |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles, Double Nitrile Gloves, Lab Coat | Face Shield, Chemically Resistant Apron |
| Small Spill Cleanup | Chemical Fume Hood | Safety Goggles, Double Nitrile Gloves, Lab Coat | Full-Face Respirator, Face Shield, Chemically Resistant Apron |
Handling Workflow Diagram
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
